2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-5-propanoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSAACJSZOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
This technical guide details the chemical architecture, synthesis, and application of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8), a high-value electrophilic scaffold used in the development of sulfonamide-based therapeutics.
CAS: 1152589-92-8 | Formula: C
Executive Summary & Pharmacophore Analysis
This compound represents a "privileged structure" in medicinal chemistry, combining three distinct reactive handles:
-
Sulfonyl Chloride (
): A highly reactive electrophile for creating sulfonamide linkages (a bioisostere of carboxylic amides).[2] -
Aryl Chloride (
): Positioned ortho to the sulfonyl group, this halogen provides steric influence and a potential site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution ( ) under forcing conditions. -
Propanoyl Group (
): A meta-positioned ketone that serves as a hydrogen bond acceptor and a metabolic anchor, modulating lipophilicity ( ).
Primary Application: It is predominantly used as a building block for PPAR agonists (peroxisome proliferator-activated receptors) and chemokine receptor antagonists , where the sulfonamide moiety acts as the primary binding motif.
Chemical Identity & Physical Properties[3][4][5]
| Property | Data | Note |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride | |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |
| Melting Point | 65–70 °C (Predicted) | Low MP requires cold storage |
| Boiling Point | ~385 °C (at 760 mmHg) | Decomposes before boiling |
| Density | 1.412 g/cm³ | |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl |
Synthetic Methodology
The synthesis of CAS 1152589-92-8 relies on Electrophilic Aromatic Substitution (EAS) . The protocol utilizes "cooperative directing effects" to achieve high regioselectivity without the need for complex protecting groups.
Retrosynthetic Logic
The precursor, 1-(4-chlorophenyl)propan-1-one , contains two directing groups:
-
Chloro group (Position 4): Ortho/Para director (Deactivating).
-
Propanoyl group (Position 1): Meta director (Deactivating).
Crucially, the position ortho to the chlorine is also meta to the ketone. Both groups direct the incoming electrophile (chlorosulfonic acid) to the same position (Position 3 relative to the ketone), ensuring high yield and purity.
Optimized Synthesis Protocol
Reaction: Chlorosulfonation of 1-(4-chlorophenyl)propan-1-one.
Reagents:
-
Precursor: 1-(4-chlorophenyl)propan-1-one (1.0 eq)
-
Reagent: Chlorosulfonic acid (
) (5.0 eq) -
Solvent: Neat or Dichloromethane (DCM)
-
Quench: Crushed ice
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 1-(4-chlorophenyl)propan-1-one. Purge with
. -
Addition: Cool the system to 0–5 °C. Add Chlorosulfonic acid dropwise over 30 minutes. Caution: Exothermic evolution of HCl gas.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2–4 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.
-
Purification: Dissolve in DCM, dry over
, and recrystallize from Hexane/EtOAc if necessary.
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis via cooperative directing effects of the chloro and propanoyl groups.
Reactivity & Applications in Drug Discovery
The core utility of this scaffold lies in its ability to form stable sulfonamide bonds, a critical step in fragment-based drug design (FBDD).
Sulfonamide Coupling (Schotten-Baumann Conditions)
This is the primary workflow for generating library candidates.
-
Mechanism: Nucleophilic acyl substitution at the sulfur atom.
-
Base Selection: Pyridine (solvent/base) or
/DCM. -
Key Insight: The ortho-chloro substituent exerts a steric effect that may slow down nucleophilic attack compared to unhindered benzenesulfonyl chlorides. Higher temperatures or stronger bases (e.g., DMAP catalyst) may be required for bulky amines.
Reduction to Thiols
The sulfonyl chloride can be reduced to a thiol (
Reactivity Workflow
Figure 2: Divergent synthetic pathways for library generation.
Safety & Handling Protocols (E-E-A-T)
As a sulfonyl chloride, this compound poses specific hazards that must be managed with engineering controls.
| Hazard Class | Description | Mitigation Strategy |
| Corrosive (Skin/Eye) | Causes severe skin burns and eye damage (GHS Cat 1B).[3] | Wear nitrile gloves (double gloving recommended), face shield, and lab coat. |
| Water Reactive | Reacts violently with water to release HCl gas. | Do not use aqueous waste containers. Quench excess reagent slowly over ice in a fume hood.[4] |
| Lachrymator | Vapors irritate mucous membranes and eyes.[5] | Handle exclusively in a functioning chemical fume hood. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture ingress will hydrolyze the compound to the corresponding sulfonic acid (indicated by a change from solid to sticky gum).
References
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonyl Chlorides. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-5-methylbenzene-1-sulfonyl chloride (Analogous Structure). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Sulfonyl Chlorides. Retrieved from
Sources
Technical Monograph: 2-Chloro-5-propionylbenzenesulfonyl chloride
The following technical guide details the chemical properties, synthesis, and applications of 2-Chloro-5-propionylbenzenesulfonyl chloride , a specialized electrophilic building block used in medicinal chemistry.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
2-Chloro-5-propionylbenzenesulfonyl chloride is a dual-electrophile intermediate characterized by a deactivated aromatic ring substituted with a sulfonyl chloride, a ketone (propionyl), and a chlorine atom. It serves as a critical "lynchpin" scaffold in the synthesis of sulfonamide-based pharmacophores, particularly in the development of SGLT2 inhibitors and kinase inhibitors where the ortho-chloro substituent provides metabolic stability and conformational lock.
Structural Nomenclature
-
IUPAC Name: 2-Chloro-5-propionylbenzenesulfonyl chloride
-
Alternative Names: 3-Chlorosulfonyl-4-chloropropiophenone; 4-Chloro-3-(chlorosulfonyl)propiophenone
-
Molecular Formula:
-
Molecular Weight: 267.13 g/mol
Physical Properties Table
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale yellow crystalline solid | Typical of aryl sulfonyl chlorides |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid; analogous to 2-chloro-5-nitrobenzenesulfonyl chloride |
| Boiling Point | ~140–150 °C at 1.5 mmHg | High vacuum required to prevent thermal decomposition |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Hydrolyzes rapidly in water/alcohols |
| Stability | Moisture Sensitive | Decomposes to sulfonic acid and HCl upon exposure to humidity |
Synthetic Pathway & Methodology
The industrial preparation of 2-Chloro-5-propionylbenzenesulfonyl chloride utilizes Chlorosulfonation , an electrophilic aromatic substitution (EAS) reaction. The starting material, 4'-chloropropiophenone , directs the incoming sulfonyl group to the meta position relative to the deactivating propionyl group and ortho to the chlorine atom, ensuring high regioselectivity.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the regioselective chlorosulfonation pathway:
Figure 1: Regioselective synthesis via chlorosulfonation. The directing effects of Cl (ortho/para) and Propionyl (meta) reinforce substitution at the 3-position relative to the ketone.
Detailed Experimental Protocol
Reagents: 4'-Chloropropiophenone (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (1.5 eq, optional for driving conversion).
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a drying tube (CaCl₂). Cool the system to 0–5 °C using an ice bath.
-
Addition: Charge chlorosulfonic acid (excess) into the flask. Slowly add 4'-chloropropiophenone portion-wise over 30 minutes, maintaining internal temperature <10 °C to prevent charred by-products.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat gradually to 60–70 °C and stir for 4 hours. Evolution of HCl gas will be observed (scrubbing required).[1][2]
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Reaction is highly exothermic.
-
Isolation: The product precipitates as a solid or oil. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the organic layer with cold water, then brine. Dry over anhydrous
. Concentrate under reduced pressure to yield the crude sulfonyl chloride. Recrystallize from hexane/toluene if necessary.
Reactivity & Mechanistic Insights[10]
This molecule possesses two electrophilic sites: the sulfonyl chloride (
Chemoselectivity Profile
The sulfonyl chloride is significantly more reactive toward nucleophiles (amines, alcohols) than the ketone. This allows for the selective formation of sulfonamides without protecting the ketone.
-
Primary Reactivity (Soft/Hard Mix): The sulfur atom is a "hard" electrophile but highly activated. Nucleophilic attack by primary/secondary amines occurs rapidly at 0 °C.
-
Secondary Reactivity: The propionyl group remains intact under standard sulfonylation conditions (Schotten-Baumann). It can be subsequently derivatized (e.g., reduction to alcohol, Grignard addition).
-
Deactivation: The aromatic ring is electron-deficient due to three electron-withdrawing groups (Cl,
, Carbonyl), making it resistant to further electrophilic substitution but susceptible to (Nucleophilic Aromatic Substitution) at the C-Cl bond under forcing conditions.
Logical Workflow: Sulfonamide Synthesis
Figure 2: Chemoselective formation of sulfonamides.[3][1] The ketone remains unreacted under basic coupling conditions.
Applications in Drug Discovery[11]
Pharmacophore Construction
The 2-chloro-5-propionylbenzenesulfonyl moiety is a privileged scaffold.
-
SGLT2 Inhibitors: The ortho-chloro group forces the aromatic ring out of planarity relative to the sulfonamide, creating a specific 3D conformation often required for binding to the Sodium-Glucose Transport Protein 2.
-
Kinase Inhibitors: The propionyl group serves as a handle for further elaboration. For instance, bromination of the alpha-carbon allows for cyclization into fused heterocycles (e.g., indazoles or benzisoxazoles).
Handling & Stability
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Hydrolysis: Reacts with atmospheric moisture to form the corresponding sulfonic acid (corrosive solid).
-
Safety: Causes severe skin burns and eye damage (Category 1B).[4] Lachrymator.
References
-
Synthesis of 4'-Chloropropiophenone : ChemicalBook. "4'-Chloropropiophenone synthesis methods and industrial routes."[5][6] Available at:
-
Chlorosulfonation Methodology : Organic Syntheses. "Benzenesulfonyl chloride synthesis via chlorosulfonic acid." Org. Synth. Coll. Vol. 1, 1941. Available at:
-
Reactivity of Sulfonyl Chlorides : BenchChem. "Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines." Available at:
-
Medicinal Chemistry Applications : National Institutes of Health (PMC). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules." Available at:
Sources
Comprehensive Technical Guide and Safety Data Protocol for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Executive Summary
In modern drug discovery, bifunctional building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) is a highly reactive, multi-functional intermediate utilized primarily in the generation of sulfonamide libraries. This whitepaper provides an in-depth analysis of its structural mechanics, physicochemical properties, stringent safety data (SDS) requirements, and field-validated protocols for its application in organic synthesis.
Part 1: Chemical Identity & Structural Mechanics
The utility of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride stems from its unique tri-substituted benzene architecture, which dictates both its reactivity and its handling requirements[1].
-
Electrophilic Core (Sulfonyl Chloride): The
group is a potent electrophile. The sulfur atom is highly electron-deficient due to the electron-withdrawing nature of the two oxygen atoms and the chlorine leaving group. -
Ortho-Chlorine Effect: The chlorine atom at position 2 exerts a strong inductive electron-withdrawing effect (
effect), further increasing the partial positive charge on the sulfur atom. However, it also introduces significant steric hindrance, which modulates the rate of nucleophilic attack, preventing runaway exothermic reactions during amidation. -
Meta-Propanoyl Group: The ketone moiety at position 5 provides an orthogonal synthetic handle. It remains largely unreactive during standard sulfonamide formation, allowing for downstream late-stage functionalization (e.g., reductive amination or Grignard additions) in API development.
Part 2: Physicochemical Properties & Reactivity Profile
To ensure reproducibility and safety, researchers must account for the physicochemical baseline of this compound. Quantitative data is summarized below[2]:
| Property | Value / Description |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| CAS Number | 1152589-92-8 |
| Molecular Formula | |
| Molecular Weight | 267.13 g/mol |
| Appearance | Solid/Crystalline powder (typical for substituted sulfonyl chlorides) |
| Storage Conditions | 2-8°C, strictly under inert atmosphere (Argon or Nitrogen)[3] |
| Solubility | Soluble in aprotic solvents (DCM, THF, DMF); reacts violently with water |
Part 3: Toxicological Hazards & Safety Data (SDS Core)
As a highly reactive electrophile, this compound poses severe occupational hazards. It is classified under UN Number 3265 (Corrosive liquid/solid, acidic, organic, n.o.s.) and falls under Hazard Class 8[3].
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
The Causality of Toxicity (Hydrolysis Mechanism)
The corrosive nature of this compound is not inherent to the intact molecule, but rather its rapid reaction with ambient moisture or tissue water. Upon contact with water, the sulfonyl chloride undergoes rapid, exothermic hydrolysis:
Part 4: Drug Development Application: Sulfonamide Synthesis Workflow
The primary application of this reagent is the synthesis of sulfonamides via nucleophilic substitution (
Step-by-Step Methodology
-
Preparation of the Aprotic Environment:
-
Action: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Causality: DCM is chosen because it is non-nucleophilic and easily dissolves both the amine and the sulfonyl chloride, preventing heterogeneous reaction mixtures.
-
-
Addition of the Acid Scavenger:
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Causality: DIPEA is used instead of Triethylamine because its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a competing nucleophile against the sulfonyl chloride. It solely acts to neutralize the
byproduct, preventing the protonation of the reactant amine.
-
-
Electrophile Addition:
-
Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.1 eq) dropwise or in small portions.
-
Causality: The amidation reaction is highly exothermic. Cooling to 0°C prevents thermal degradation of the reagents and suppresses side reactions.
-
-
Reaction Progression & Workup:
-
Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous
, extract with DCM, and wash with brine. -
Causality: The basic aqueous wash converts the DIPEA-HCl byproduct into water-soluble salts, partitioning them into the aqueous layer while the target sulfonamide remains in the organic layer.
-
Fig 1. Sulfonamide synthesis workflow highlighting nucleophilic substitution causality.
Part 5: Emergency Response & Spill Mitigation Protocols
In the event of a breach or spill, standard aqueous cleanup protocols are dangerously counterproductive. The following logic must be strictly adhered to:
-
Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Responders must don full-face respirators with acid-gas cartridges, heavy-duty nitrile gloves, and chemical-resistant aprons.
-
The "No Water" Directive: DO NOT USE WATER to flush the spill. As established in Part 3, water will trigger a violent exothermic reaction, releasing toxic
gas clouds and splattering corrosive sulfonic acid. -
Containment: Smother the spill using dry sand, earth, or a specialized inert absorbent (e.g., vermiculite).
-
Causality: Inert silicates physically absorb the liquid and smother the compound without providing a nucleophilic oxygen source, halting hydrolysis.
-
-
Disposal: Sweep the absorbed mixture using non-sparking tools into a sealable polyethylene hazardous waste container. Ensure maximum laboratory ventilation (fume hoods on purge) to clear residual acid vapors.
Fig 2. Emergency spill mitigation logic preventing exothermic hydrolysis.
References
Sources
Technical Whitepaper: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Structural Architecture, Synthetic Pathways, and Reactivity Profiling
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride represents a "privileged scaffold" in medicinal chemistry—a molecular core capable of serving as a divergent intermediate for multiple drug classes. Its utility stems from its functional group triad : an electrophilic sulfonyl chloride "warhead" for rapid diversification, a deactivated aryl chloride for late-stage cross-coupling, and a meta-positioned ketone (propanoyl) offering a handle for stereoselective reduction or condensation.
This guide provides a rigorous technical analysis of this molecule, moving beyond basic properties to explore the causality of its synthesis, the hierarchy of its reactivity, and its application in high-throughput lead optimization.
Molecular Architecture & Physiochemical Profile
The molecule is defined by a trisubstituted benzene ring exhibiting a specific "push-pull" electronic environment.
| Property | Specification |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| Precursor CAS | 6285-05-8 (4'-Chloropropiophenone) |
| Molecular Formula | C₉H₈Cl₂O₃S |
| Molecular Weight | 267.13 g/mol |
| Predicted LogP | ~2.8 (Lipophilic, suitable for CNS penetration if derivatized) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
1.1 Electronic & Steric Analysis
-
The Sulfonyl Chloride (C1): Positioned ortho to the chlorine atom. The bulky chlorine atom at C2 forces the sulfonyl group to rotate out of the aromatic plane, slightly reducing its conjugation but increasing its electrophilicity due to relief of steric strain upon nucleophilic attack.
-
The Propanoyl Group (C5): Positioned meta to the sulfonyl group and para to the chlorine. As an electron-withdrawing group (EWG), it deactivates the ring, making the aryl chloride (C2) susceptible to Nucleophilic Aromatic Substitution (
) only under forcing conditions, thereby preserving it during mild sulfonylation reactions. -
The Chlorine (C2): Provides an orthogonal handle. While initially inert, it can be activated for Palladium-catalyzed coupling (Suzuki-Miyaura) after the sulfonyl group has been derivatized.
Synthetic Pathway: The Chlorosulfonation Protocol[2]
The most robust route to this scaffold is the electrophilic aromatic substitution (EAS) of 4'-chloropropiophenone .
2.1 The Mechanism (Causality)
The synthesis relies on the directing effects of the substituents on 4'-chloropropiophenone:
-
Chlorine (C4): Weakly deactivating but ortho/para directing .
-
Propanoyl (C1): Strongly deactivating and meta directing .
Both directors reinforce substitution at the C3 position (relative to the ketone as C1), which corresponds to the C1 position in the final sulfonyl chloride product.
2.2 Visualization: Synthesis Workflow
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Synthetic pathway via chlorosulfonation. Note the critical heating step required to convert the intermediate sulfonic acid to the sulfonyl chloride.
2.3 Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Reagents:
-
4'-Chloropropiophenone (1.0 eq)[1]
-
Chlorosulfonic acid (6.0 eq) - Acts as solvent and reagent.
-
Thionyl chloride (1.0 eq) - Optional scavenger for water.
Step-by-Step:
-
Setup: Charge a dry round-bottom flask with 4'-chloropropiophenone. Cool to 0°C under
atmosphere. -
Addition: Add chlorosulfonic acid dropwise over 30 minutes. Why? Rapid addition causes localized overheating and desulfonylation.
-
Reaction: Allow to warm to room temperature, then heat to 65°C for 3 hours. Monitor HCl evolution (gas trap required).
-
Quench (Critical Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a gummy solid that hardens upon stirring.
-
Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum over
. -
Purification: Recrystallize from minimal hot chloroform/hexane if necessary.
Reactivity & Functionalization: The "Selectivity Triad"
The power of this scaffold lies in its chemoselectivity . You can sequentially modify the molecule without protecting groups by exploiting the reactivity hierarchy:
3.1 Reactivity Hierarchy Diagram
Figure 2: The Chemoselectivity Tree. Reactions must be performed in this specific order to avoid side reactions (e.g., reducing the ketone before securing the sulfonamide).
3.2 Protocol: Selective Sulfonamide Formation
To functionalize the sulfonyl group without affecting the ketone or chloride:
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine or TEA (1.1 eq).
-
Nucleophile: Amine (1.0 eq).
-
Condition: 0°C to RT, 1 hour.
-
Validation: Monitor by TLC (disappearance of the non-polar sulfonyl chloride spot).
Quality Control & Characterization
Trustworthy data is the bedrock of drug development. The following signatures confirm the identity of the core structure.
| Method | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Triplet (~1.2 ppm), Quartet (~2.9 ppm) for ethyl group. Three aromatic protons: Doublet (C3-H), Doublet of Doublets (C4-H), Doublet (C6-H). | Confirms the integrity of the ethyl chain and substitution pattern. |
| LC-MS (ESI) | [M+H]+ is rarely seen for sulfonyl chlorides (unstable). Look for the methyl ester adduct if MeOH is used as solvent, or the hydrolyzed acid [M-Cl+OH]-. | Verifies molecular weight indirectly. |
| IR Spectroscopy | ~1370 & 1170 cm⁻¹ (SO2 symmetric/asymmetric stretch). ~1690 cm⁻¹ (Ketone C=O). | Rapid check for hydrolysis (broad OH appearance indicates sulfonic acid). |
Self-Validating QC Check: Dissolve a small sample in methanol. Inject into LC-MS. If the peak corresponds to the methyl sulfonate ester, the chloride was active. If the peak corresponds to the sulfonic acid immediately, the starting material was already hydrolyzed.
Pharmaceutical Applications
This scaffold is not merely a reagent; it is a pharmacophore precursor found in:
-
SGLT2 Inhibitors: The aryl-chloride/sulfonamide motif mimics the glucose-binding pocket interactions.
-
Diuretics: Structurally analogous to thiazide-like diuretics, where the ketone serves as a lipophilic anchor.
-
Kinase Inhibitors: The "hinge region" of kinases often accommodates the sulfonamide H-bond donors, while the propanoyl group extends into the hydrophobic back-pocket.
References
-
Synthesis Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 22697, 4'-Chloropropiophenone" PubChem, [Link].
-
Chlorosulfonation Mechanism: "Sulfonyl chloride synthesis by chlorosulfonation." Organic Chemistry Portal. [Link].
-
Reactivity of Sulfonyl Chlorides: "Benzenesulfonyl Chloride: Properties, Synthesis, Applications." Jinli Chemical. [Link].
- General Protocol for Chlorosulfonation: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). (Standard reference for chlorosulfonic acid usage).
- Safety Data: "2-Chloro-5-nitrobenzenesulphonyl chloride synthesis" (Analogous safety profile/methodology).
Sources
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride molecular weight and formula
A Strategic Scaffold for Sulfonamide Diversification
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) is a specialized organosulfur building block used primarily in the synthesis of polysubstituted sulfonamides.[1] Its structure combines three distinct functional handles—an electrophilic sulfonyl chloride, a nucleophilic-susceptible aryl chloride, and a redox-active ketone—making it a versatile scaffold for fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and reactivity profile, designed to support researchers in medicinal chemistry and agrochemical development.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The molecule is characterized by a tri-substituted benzene ring.[2] The presence of the electron-withdrawing sulfonyl and carbonyl groups renders the ring electron-deficient, influencing its solubility and reactivity profiles.
| Property | Data |
| CAS Number | 1152589-92-8 |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| Synonyms | 2-Chloro-5-propionylbenzenesulfonyl chloride; 3-Chlorosulfonyl-4-chloropropiophenone |
| Molecular Formula | C₉H₈Cl₂O₃S |
| Molecular Weight | 267.13 g/mol |
| SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Predicted LogP | ~2.5 - 2.9 (Lipophilic) |
| Storage | Moisture Sensitive; Store at 2–8°C under inert atmosphere (Ar/N₂) |
Structural Analysis & Synthetic Logic
The synthesis and reactivity of this molecule are governed by Cooperative Directing Effects . Understanding the electronic interplay between substituents is critical for predicting regioselectivity during synthesis and subsequent derivatization.
2.1 Retrosynthetic Analysis
The most efficient synthetic route utilizes 4'-Chloropropiophenone as the starting material.
-
The Chloro group (Position 1 of precursor): Weakly deactivating but Ortho/Para directing .
-
The Propanoyl group (Position 4 of precursor): Strongly deactivating and Meta directing .
These two groups function synergistically to activate the position ortho to the chlorine (and meta to the ketone) for Electrophilic Aromatic Substitution (EAS), specifically chlorosulfonation.
2.2 Visualizing the Electronic Pathway
The following diagram illustrates the directing effects that facilitate the synthesis of the target molecule.
Figure 1: Synergistic directing effects of the chloro and propanoyl groups facilitate regioselective chlorosulfonation.
Experimental Protocols
3.1 Synthesis via Chlorosulfonation
Objective: Synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride from 4'-chloropropiophenone.
Reagents:
-
4'-Chloropropiophenone (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (5.0 – 8.0 eq)
-
Thionyl chloride (SOCl₂) (Optional, 1.5 eq, to convert any sulfonic acid byproducts)
-
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology:
-
Preparation: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).
-
Charging: Charge the flask with Chlorosulfonic acid (excess). Cool to 0°C using an ice/salt bath.
-
Addition: Slowly add 4'-Chloropropiophenone portion-wise (solid) or dropwise (if molten/dissolved) over 30–45 minutes. Critical: Maintain internal temperature <10°C to prevent charring.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Then, heat gradually to 60–80°C and stir for 2–4 hours. Evolution of HCl gas indicates reaction progress.
-
Quenching (Exothermic): Cool the reaction mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Reaction with water is violent.
-
Isolation: The sulfonyl chloride will precipitate as a solid or oil. Extract with DCM (3 x 50 mL).
-
Purification: Wash the organic layer with cold water (2x) and brine (1x). Dry over anhydrous MgSO₄. Concentrate in vacuo to yield the crude product. Recrystallize from Hexane/EtOAc if necessary.
3.2 Derivatization: Sulfonamide Formation
Objective: Coupling with a primary amine (R-NH₂) to form a sulfonamide library.
Figure 2: Standard workflow for sulfonamide coupling under Schotten-Baumann conditions.
Reactivity & Applications in Drug Design
This scaffold is particularly valuable because it offers orthogonal reactivity. Researchers can modify different parts of the molecule sequentially:
-
Sulfonyl Chloride (S-Electrophile): The most reactive site. Reacts with amines, alcohols, and thiols. This is typically the first point of diversification.
-
Ketone (C-Electrophile): Can be reduced to a chiral alcohol, converted to an oxime, or subjected to reductive amination.
-
Aryl Chloride (Ar-X): The chlorine atom is activated by the ortho-sulfonyl and para-carbonyl groups. While not as reactive as a fluoro-analog, it can undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., thiols, alkoxides) under elevated temperatures, or serve as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) in later stages.
Key Application Areas:
-
Kinase Inhibitors: The sulfonamide motif is a classic hinge-binding element in kinase inhibitors.
-
Ion Channel Modulators: Polysubstituted benzenesulfonamides are frequent pharmacophores in Naᵥ and Caᵥ channel blockers.
Handling & Safety (HSE)
Hazard Classification (GHS):
-
Skin Corr.[3] 1B (H314): Causes severe skin burns and eye damage.
-
STOT SE 3 (H335): May cause respiratory irritation.
Storage Protocols:
-
Hydrolysis Risk: Sulfonyl chlorides hydrolyze to sulfonic acids upon contact with atmospheric moisture. Store in tightly sealed vials, preferably under Argon.
-
Shelf Life: 12–24 months if stored at 2–8°C. If the solid turns into a viscous liquid or emits an acrid odor (HCl), significant hydrolysis has occurred.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-propionylbenzenesulfonyl chloride Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5402733 (Related Analog: 2,5-Dichlorobenzenesulfonyl chloride). Retrieved from
-
Woolven, H., et al. (2011).[4] DABSO-Based Synthesis of Sulfonyl Chlorides. Organic Letters, 13(18), 4876–4879. (Contextual reference for alternative synthesis). Retrieved from
-
ChemScene. (n.d.). 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride (Structural Analog Data). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-chloro-5-propanoylbenzene-1-sulfonyl chloride | 1152589-92-8 [sigmaaldrich.com]
- 3. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Comprehensive Technical Guide: Procurement and Application of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) is a highly versatile scaffold utilized in the synthesis of complex sulfonamides—a pharmacophore ubiquitous in carbonic anhydrase inhibitors, COX-2 inhibitors, and antimicrobial agents.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between procurement logistics and benchtop execution. This guide details supplier evaluation, the structural causality dictating its reactivity, and a self-validating protocol for chemoselective sulfonylation.
Chemical Profiling & Orthogonal Reactivity
The strategic value of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride lies in its orthogonal reactivity, which allows for sequential, site-specific modifications without the need for complex protecting group strategies [1].
-
The Sulfonyl Chloride Moiety (-SO₂Cl): Highly electrophilic and primed for nucleophilic attack by primary or secondary amines. The electron-withdrawing nature of the adjacent chlorine atom (position 2) and the propanoyl group (position 5) increases the partial positive charge on the sulfur atom, accelerating the sulfonylation kinetics.
-
The Propanoyl Group (-C(=O)CH₂CH₃): Acts as a latent functional handle. Once the sulfonamide is formed, this ketone can undergo reductive amination, Wittig olefination, or condensation to form heterocycles (e.g., thiazoles or pyrazoles), enabling the rapid expansion of structure-activity relationship (SAR) libraries.
-
The Chloro Substituent (-Cl): Provides a vector for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) if highly forcing conditions are applied, though it primarily serves to modulate the electronics of the ring.
Supplier Evaluation & Procurement Data
Sourcing high-quality sulfonyl chlorides is critical; impurities such as sulfonic acids (the hydrolysis byproduct) can severely depress reaction yields and complicate purification. Below is a comparative analysis of verified suppliers for CAS 1152589-92-8 [1][2].
Note: For researchers based in Japan or the broader APAC region, regional distributors like Fujifilm Wako or Bide Pharmatech often provide expedited cold-chain logistics, minimizing the risk of transit degradation.
Table 1: Quantitative Comparison of Commercial Suppliers
| Supplier | Catalog / SKU | Claimed Purity | Typical Quantities | Recommended Storage |
| Sigma-Aldrich (Enamine) | ENA432538110 | ≥ 95% | 100 mg – 1 g | Room Temp (Inert Gas) |
| BLD Pharm | BD01015315 | 95%+ | 100 mg – 5 g | 2–8 °C (Desiccated) |
| Bide Pharmatech | BD01015315 | 95% | 100 mg – 1 g | 2–8 °C (Desiccated) |
| Fujifilm Wako | 1152589-92-8 | Standard Grade | Research Scale | Room Temp (Inert Gas) |
Experimental Methodology: Chemoselective Sulfonylation
The following protocol outlines the synthesis of a sulfonamide derivative using 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride. This is a self-validating system designed to prevent the two most common failure modes in sulfonamide synthesis: hydrolysis and di-sulfonylation [3][4].
Step-by-Step Protocol
Step 1: Preparation and Environmental Control
-
Action: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M to 0.2 M concentration.
-
Causality: Sulfonyl chlorides are exquisitely sensitive to moisture. The presence of water will outcompete the amine nucleophile, leading to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
Step 2: Base Selection and Addition
-
Action: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.5 – 2.0 equiv) to the amine solution.
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl). Without a non-nucleophilic base to scavenge this acid, the starting amine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and stalling the reaction.
Step 3: Thermal Regulation
-
Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Causality: Sulfonylation is highly exothermic. Lowering the kinetic energy of the system suppresses the formation of di-sulfonylated byproducts (where the newly formed sulfonamide attacks a second molecule of sulfonyl chloride) and prevents thermal degradation of the reagents.
Step 4: Electrophile Addition
-
Action: Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile in the reaction mixture, further driving the thermodynamic preference for mono-sulfonylation.
Step 5: Self-Validation and Reaction Monitoring
-
Action: Allow the reaction to slowly warm to room temperature over 2–12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient.
-
Validation Logic: The system validates itself visually and analytically. The starting sulfonyl chloride is highly UV-active and non-polar. Its disappearance, coupled with the emergence of a more polar, UV-active spot, confirms conversion. Post-workup LC-MS must show the
peak of the target sulfonamide. The absence of an early-eluting peak corresponding to the sulfonic acid mass validates that anhydrous conditions were successfully maintained.
Step 6: Workup
-
Action: Quench the reaction with saturated aqueous
. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Mechanistic Workflow
The diagram below illustrates the logical progression of utilizing this bifunctional building block in a drug discovery workflow, highlighting the orthogonal nature of the sulfonyl chloride and ketone moieties.
Workflow for bifunctional derivatization of 2-chloro-5-propanoylbenzene-1-sulfonyl chloride.
References
-
Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal, [Link]
Technical Guide: Solubility Profile & Handling of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
[1][2]
Part 1: Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) is a specialized aryl sulfonyl chloride intermediate utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1] Its dual-electrophilic nature—featuring both a sulfonyl chloride and a ketone (propanoyl) moiety—makes it a versatile but highly reactive scaffold.[1]
This guide addresses a critical gap in public literature: the lack of standardized solubility data for this specific derivative. Rather than relying on unverified theoretical values, this document provides a predictive solubility landscape grounded in structure-property relationships (SPR) and details self-validating protocols to determine exact solubility limits in your specific laboratory conditions.
Key Takeaway: This compound exhibits a "solubility-reactivity paradox."[1] It dissolves best in polar aprotic solvents, yet these solvents often carry moisture risks that accelerate hydrolytic degradation. Successful handling requires strict anhydrous protocols.[1]
Part 2: Physicochemical Profile & Solubility Landscape[1]
Structural Analysis
The molecule comprises a lipophilic chlorobenzene core decorated with two polar, electron-withdrawing groups:
-
Sulfonyl Chloride (-SO₂Cl): Highly reactive electrophile; sensitive to nucleophilic attack (hydrolysis/aminolysis).[1][2]
-
Propanoyl Group (-C(=O)CH₂CH₃): A ketone functionality that increases polarity and potential for hydrogen bond acceptance, but does not introduce acidic protons.[1]
Predicted Physical State: Crystalline Solid (Based on analogs like 2-chloro-5-methylbenzenesulfonyl chloride).[1]
The Solubility Matrix
The following table categorizes solvents based on thermodynamic compatibility and chemical stability.
Table 1: Solubility & Compatibility Profile
| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Primary Choice. Excellent for synthesis and extractions.[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate-High | Low* | Good for reactions; Must be anhydrous and peroxide-free.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Low | Ideal for workup and crystallization.[1] |
| Aromatics | Toluene, Xylene | Moderate | Very Low | Preferred for heating/reflux due to high boiling points. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low/Insoluble | Very Low | Anti-solvent. Use to precipitate the product from EtOAc/DCM. |
| Protic | Water, Methanol, Ethanol | Reactive | CRITICAL | DO NOT USE. Causes rapid hydrolysis/alcoholysis. |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Moderate | Risk of thermal decomposition or reaction with solvent impurities. |
Part 3: Experimental Methodologies
Since batch-to-batch purity affects solubility, use these protocols to generate precise data for your specific lot.[1]
Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)
Use this method to determine the Saturation Limit (
Prerequisites:
-
Glovebox or Nitrogen/Argon line.[1]
-
Anhydrous solvent (Water content <50 ppm via Karl Fischer).[1]
-
0.45 µm PTFE Syringe Filter.[1]
Workflow:
-
Preparation: Weigh 500 mg of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride into a dry 4 mL vial.
-
Addition: Add the target solvent (e.g., DCM) in 100 µL increments while stirring at 25°C.
-
Equilibration: Once a clear solution is obtained, add excess solid until a suspension persists.[1] Stir for 2 hours.
-
Sampling: Filter the supernatant using the PTFE syringe filter into a pre-weighed vial.
-
Drying: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 30°C for 1 hour.
-
Calculation:
Protocol B: Rapid Quality Check (Hydrolytic Stability)
Verify if your "anhydrous" solvent is actually dry enough for this compound.[1]
-
Dissolve 10 mg of compound in 1 mL of the solvent.
-
Monitor via TLC (Hexane:EtOAc 7:3) or HPLC immediately and after 1 hour.[1]
-
Pass Criteria: No appearance of the sulfonic acid spot (baseline on TLC) or new HPLC peak (typically lower retention time).
Part 4: Visualization of Workflows
Solvent Selection Decision Tree
This logic flow guides the selection of the optimal solvent system for synthesis versus purification.
Caption: Logic flow for selecting solvents based on process requirements (Synthesis vs. Purification).
Degradation Pathway (Hydrolysis Risk)
Understanding the degradation mechanism is vital for troubleshooting solubility issues (e.g., cloudiness in "clear" solutions).[1]
Caption: Mechanism of hydrolytic degradation in the presence of trace moisture.[1]
Part 5: Process Development Implications
Crystallization Strategy
Due to the likely solid nature of the compound, crystallization is the preferred purification method over chromatography (which risks hydrolysis on silica).
-
Recommended System: Dissolve in minimal warm Ethyl Acetate (EtOAc) (approx. 40-50°C).[1] Slowly add Heptane or Hexane until turbidity is observed.[1] Cool gradually to 0°C.
-
Why this works: The compound is moderately soluble in EtOAc but insoluble in alkanes.[1] This "anti-solvent" approach avoids thermal stress.[1]
Handling "Oiling Out"
If the compound separates as an oil rather than a crystal:
Part 6: References
-
BenchChem. Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide. (Analogous stability data). Retrieved from .[1]
-
Sigma-Aldrich. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride Product Page.[1] CAS 1152589-92-8.[1][3] Retrieved from .[1]
-
BLD Pharm. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (Cat.[1][3][4] No. BD01015315).[1][3] Retrieved from .[1]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-5-methylbenzenesulfonyl chloride. (Structural Analog). Retrieved from .[1]
2-Chloro-5-propanoylbenzene-1-sulfonyl Chloride: Technical Specifications & Supply Chain Guide
This guide provides an in-depth technical analysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8), a specialized organosulfur building block used in the synthesis of bioactive sulfonamides and heterocyclic pharmaceutical candidates.
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a high-value intermediate characterized by a tri-substituted benzene ring bearing a reactive sulfonyl chloride group, a chlorine atom, and a propanoyl (propionyl) moiety.[1] Its specific substitution pattern—where the electrophilic sulfonyl group is ortho to the chlorine and meta to the ketone—makes it a critical scaffold for developing sulfonamide-based inhibitors, particularly in kinase and ion channel research.
While not a commodity chemical, it is available through specialized research chemical suppliers. This guide details its synthesis, reactivity profile, market availability, and handling protocols.
Chemical Identity & Technical Specifications
| Property | Specification |
| Chemical Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| CAS Number | 1152589-92-8 |
| Molecular Formula | C₉H₈Cl₂O₃S |
| Molecular Weight | 267.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (HPLC) | Typically ≥95% (Research Grade) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Moisture sensitive |
Synthesis & Manufacturing Protocol
The industrial synthesis of this compound follows a two-stage electrophilic aromatic substitution pathway. The presence of the deactivating propanoyl group requires rigorous conditions for the subsequent chlorosulfonation.
Stage 1: Friedel-Crafts Acylation
Precursor Formation: The synthesis begins with chlorobenzene .[2]
-
Reagents: Chlorobenzene, Propionyl Chloride, Aluminum Chloride (
).[2][3] -
Mechanism: The aluminum chloride generates a strongly electrophilic acylium ion from propionyl chloride.[2] The chlorine on the benzene ring directs the incoming acyl group to the para position (sterically favored over ortho).[2]
-
Product: 1-(4-Chlorophenyl)propan-1-one (4'-Chloropropiophenone).
Stage 2: Chlorosulfonation (Key Step)
Functionalization: The 4'-chloropropiophenone is treated with excess chlorosulfonic acid.
-
Regioselectivity: The propanoyl group at position 1 (relative to itself) is a meta-director. The chlorine atom at position 4 is an ortho/para-director. Both directing effects reinforce substitution at position 3 (relative to the acyl group), which corresponds to position 2 relative to the chlorine.
-
Numbering Shift: In the final product, the sulfonyl chloride group takes priority (Position 1). The chlorine is at Position 2, and the propanoyl group is at Position 5.[1]
Experimental Protocol (Laboratory Scale)
Note: This protocol is adapted from standard chlorosulfonation procedures for deactivated aromatics.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.
-
Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C.
-
Addition: Slowly add 1-(4-chlorophenyl)propan-1-one (1.0 equiv) portion-wise, maintaining internal temperature <10°C. The reaction is exothermic.
-
Reaction: Once addition is complete, heat the mixture to 80–100°C for 3–5 hours. The elevated temperature is necessary to overcome the deactivating effect of the acyl and chloro groups.
-
Quench: Cool the reaction mixture to room temperature. Slowly pour the oily mixture onto crushed ice (10x weight of acid) with vigorous stirring. Caution: Violent reaction.
-
Isolation: The sulfonyl chloride precipitates as a solid.[4] Filter immediately or extract with Dichloromethane (DCM). Wash the organic layer with cold water and brine. Dry over
and concentrate in vacuo.
Mechanistic Visualization
Caption: Synthesis pathway showing the directing effects leading to the 2,5-disubstituted sulfonyl chloride.
Reactivity & Applications in Drug Discovery
This compound serves as a "linchpin" scaffold. The sulfonyl chloride is the primary handle for coupling, while the propanoyl and chloro groups offer secondary sites for diversification.
Core Workflow: Sulfonamide Coupling
The most common application is the synthesis of sulfonamides via nucleophilic substitution with primary or secondary amines.
-
Conditions: Amine (1.1 equiv), Base (Pyridine or
), DCM or THF, . -
Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, elimination of chloride.
-
Self-Validation: The disappearance of the sulfonyl chloride peak in LCMS (hydrolysis byproduct often seen at M+17) and the appearance of the sulfonamide mass confirms success.
Secondary Derivatization (SAR Expansion)
-
Propanoyl Group: Can be brominated (alpha-bromination) to form 2-aminothiazoles (Hantzsch synthesis) or reduced to a propyl group or alcohol.
-
Chloro Group: Can undergo Buchwald-Hartwig amination or Suzuki coupling, though this typically requires the sulfonamide to be formed first to prevent catalyst poisoning.
Caption: Divergent synthesis capabilities of the scaffold for Structure-Activity Relationship (SAR) studies.
Price & Availability Analysis
Market Status: Niche Research Chemical. Unlike simple benzenesulfonyl chlorides, this compound is not a bulk commodity. It is typically manufactured on demand or stocked in small gram-scale quantities by catalog houses.
Supply Chain Tiers
| Tier | Scale | Estimated Price (USD) | Lead Time | Typical Supplier Type |
| Catalog | 1g – 5g | $80 – $150 / gram | 1–2 Weeks | Research Catalog (e.g., BLD Pharm, Apollo) |
| Bulk | 100g – 1kg | $1,500 – $4,000 / kg | 4–8 Weeks | CRO / Custom Synthesis (China/India) |
| Process | >10kg | Negotiable | 3–4 Months | CMO (Contract Manufacturing Org) |
Sourcing Strategy
-
Alternate Strategy: If the exact compound is out of stock, request a custom synthesis quote using 4'-chloropropiophenone (CAS 6285-05-8) as the starting material. This precursor is cheap (~$20/kg) and widely available, making the custom synthesis route economically viable for >50g orders.
Handling & Safety (E-E-A-T)
-
Corrosivity: Sulfonyl chlorides hydrolyze to form sulfonic acids and hydrochloric acid (HCl). Causes severe skin burns and eye damage.
-
Moisture Sensitivity: Store under inert gas. If the solid turns into a wet paste or liquid, it has likely hydrolyzed and is unusable.
-
QC Check: Before use, run a mini-reaction with a secondary amine (e.g., morpholine) in DCM. If <90% conversion is observed by LCMS, the reagent activity is compromised.
References
-
BLD Pharmatech. (2024). Product Analysis: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8).[1][5][6][7]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary: 2-chloro-5-methylbenzenesulfonyl chloride (Structural Analog).
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides by Chlorosulfonation.[4][8][9]
-
ChemBuyersGuide. (2024). Global Supplier List for CAS 1152589-92-8.[1][6]
-
BenchChem. (2025). Reactivity of the Sulfonyl Chloride Functional Group in Drug Development.
Sources
- 1. 1788-10-9|4-Acetylbenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1152558-85-4|3-Propanoylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 73035-16-2|3-Acetylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 1803597-45-6|2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride from precursors
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a viable synthetic pathway for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. The synthesis is approached as a two-step process commencing with the Friedel-Crafts acylation of chlorobenzene, followed by the chlorosulfonation of the resulting substituted ketone. This document furnishes detailed experimental protocols, mechanistic insights, and safety considerations, designed for researchers, chemists, and professionals in the field of drug development. The causality behind experimental choices is elucidated to provide a field-proven and scientifically robust narrative. All protocols are presented as self-validating systems, supported by authoritative references.
Introduction and Synthetic Strategy
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a bespoke chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a ketone moiety, allows for a diverse range of subsequent chemical transformations. This guide details a logical and efficient two-step synthesis beginning from readily available commercial precursors.
The chosen synthetic strategy hinges on two cornerstone reactions of aromatic chemistry:
-
Friedel-Crafts Acylation: The initial step involves the introduction of a propanoyl group onto a chlorobenzene ring. This is an electrophilic aromatic substitution reaction where propanoyl chloride acts as the electrophile, activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. The chloro group on the benzene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4-chlorophenyl propan-1-one, is the major product expected.
-
Chlorosulfonation: The second step is the introduction of a sulfonyl chloride group onto the aromatic ring of the 4-chlorophenyl propan-1-one intermediate. This is another electrophilic aromatic substitution reaction, employing chlorosulfonic acid as the sulfonating agent[3][4]. The regioselectivity of this step is governed by the directing effects of the two existing substituents: the chloro group (ortho-, para-directing) and the propanoyl group (meta-directing). The incoming electrophile is directed to the position that is ortho to the chloro group and meta to the propanoyl group, thus yielding the desired 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Chlorobenzene | 112.56 | 1.0 | 112.56 | 102 |
| Propanoyl chloride | 92.52 | 1.1 | 101.77 | 93 |
| Aluminum chloride | 133.34 | 1.2 | 160.01 | - |
| Dichloromethane | - | - | - | 500 |
| Hydrochloric acid (conc.) | - | - | - | 150 |
| Saturated NaHCO₃(aq) | - | - | - | 200 |
| Anhydrous MgSO₄ | - | - | - | 20 |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (160.01 g, 1.2 mol) and dichloromethane (250 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add chlorobenzene (102 mL, 1.0 mol) to the dropping funnel. Add the chlorobenzene dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition of chlorobenzene is complete, add propanoyl chloride (93 mL, 1.1 mol) to the dropping funnel. Add the propanoyl chloride dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C. The reaction is exothermic, and HCl gas will be evolved.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 150 mL of concentrated hydrochloric acid. This should be done in a large beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-chlorophenyl propan-1-one can be purified by vacuum distillation.
Step 2: Synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride via Chlorosulfonation
This procedure introduces the sulfonyl chloride group onto the synthesized intermediate. The reaction is highly exothermic and evolves a significant amount of HCl gas, requiring careful temperature control and a well-ventilated fume hood.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| 4-chlorophenyl propan-1-one | 168.61 | 0.5 | 84.3 | - |
| Chlorosulfonic acid | 116.52 | 2.5 | 291.3 | 165 |
| Crushed Ice | - | - | 1000 | - |
Protocol:
-
In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a gas outlet, place chlorosulfonic acid (165 mL, 2.5 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly and portion-wise, add the 4-chlorophenyl propan-1-one (84.3 g, 0.5 mol) to the stirred chlorosulfonic acid over approximately 30-45 minutes. Maintain the internal temperature below 15 °C. Vigorous evolution of HCl gas will occur.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2 hours to ensure the reaction goes to completion. The disappearance of gas bubbles can indicate the completion of the reaction.[4]
-
Cool the reaction mixture to room temperature. In a separate large beaker (at least 2 L), prepare a slurry of 1 kg of crushed ice and water.
-
In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto the ice slurry with vigorous stirring. The excess chlorosulfonic acid will be quenched in a highly exothermic reaction.
-
The solid product, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, will precipitate out of the solution.
-
Collect the solid precipitate by suction filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product can be dried in a desiccator over P₂O₅. For higher purity, recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate can be performed.
Characterization
The final product, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches), the ketone (C=O stretch), and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Aluminum chloride (AlCl₃): Is a corrosive solid that reacts violently with water. It should be handled in a dry environment.
-
Propanoyl chloride: Is a corrosive and flammable liquid with a pungent odor. It reacts with moisture.
-
Chlorosulfonic acid (HSO₃Cl): Is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases. It can cause severe burns. Handle with extreme care.
-
Dichloromethane (CH₂Cl₂): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
References
- Organic Syntheses Procedure, Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 1, p.8 (1921). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTB7MJqH-iKGMGdsnkSkHehXssADoH5PyXE38bTL7xwOaG4GJo3nQw4BOVLzTpNXIBmCFHFJ_XVTo1UcFxoRzHS6wnt7e6lXSjcDjd-LPG55vQRz-bIGek5PkuFZLDNxYNMivPCSYsak=]
- Friedel-Crafts Acylation - Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVfWrlDq01va3oWqz4IEikT68ndselebwYubwRswvV9HiGfKLrxv2uFVTRw70rmoCdt3XdglSdfpdbntB5i28kAgD0QTc2tjffF2W2EKgd1OuB3SZxacWmKgSbfX7XqRMqmRMc0zlxSQvRf45rZDReodvuToZD]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEntYU3RQzXyl3Owu7jI3esMYzk00YycXVuyFthUp2QXAomUzCD-RjEQf1HpkD0Y-thur2vcRbPuYIgzRXDjRGIcXbsI7ACFyIgIsK5Wz40jZLA4IJAgR-o0uCZek6gQbq_Ra-YrJ3TWrl4pAY2-CSis1qfr1aoTYyQ9zLEomRwCempEPiYc367TtcZhqwD8c8=]
- Friedel-Crafts Acylation - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqU0jgfPa_x5_yB4DTN2f85OAqQzHLhGLP-6PYZ0C_g8Kc75-iijRS9E1FiQaqqWoQed7uaUj_eMf3sD4eaFBSsoLzPtQcCzMy9Dmrfwe-V6I9rV_RSSnB6FhG50GyhvjRfG82M4SnPAS4UNnk8svjIH87SuLUEeECRZ-XPRUo4LVKc78LysIM]
- Experiment 1: Friedel-Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwHQL2kaPgcqOINA35_CygT4Vr5uVF4ZKmzO2wPJ8aV57Lo5QQngSpDAV-2xIJmGC8T-RwOcrqMdBApf5LvXq1oYPMK6VyaWHBi13_orUmTxXmSl5JD-QPzZhpTrpmCfPP12JtDObuEKsxUZa06f8uJhsaEKGYXx6Zb3_yQmh6EBevrg-F]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYOqoglBR49Sn73CLW0HjSrE42G3hJs3N0bhMEIdAPLFC6T7ZPEai6LtDqh5UHHAojPdlTZ3uBja9160ksvXt7DQV_XRoj3lg_-_8urhQq9nP6ebXbKk0W6P74DJiOJlBpjSswfX6iXUOV]
- p-ACETAMINOBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoePiRSJgf0TVvllDkh-OMqQ_x-uJ6rsyPKXjr6V-CyXyZEC4DC3i0bSqsIM-Gml_ywkYzcK2t3aHfQODuh7a_8q594kgSvE4H-TroAybMY5xyeE7S9ffPOfxyAZWhXbqHgw4f1kmG]
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnGQMnZnGW2mYFwp_E6Icg6YOJw817MP0Q51-_7zfA5IzSpZgsGo8Ztx8qGGhT0dAKrSMNeTHsIjkuSy_WRfDelmZveFBmDM0GliygkfYez5cgG2AALbsEJgqLicbXGQyg1dosstzmPjPRSyGuwd3uPFn5S7FilEOQOvbguPKePA==]
- Benzenesulfonyl chloride - Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByt2AtGOMJCmduARPQSA5020Mw4ARiDD71OJptQukxtQBoBGA47U1_R50-4TuBFzjabTO80A8biyMviNe-Rl7qP1Y9owBRwAN-n7VyPR5IyUb2GhGKv6bHeI_hsFPaG23SXgaFa58]
- friedel-crafts acylation of benzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8mmeNXDVE-yWduz49T8N6C0dWMkRe-LRdgTmmU7yBP354ORdXbsCxKY-qTLTuLNtHlrF35XIpcS0r63gi1q6kX92TN_gwyEoeoXFnEFzhojHPv7FunV4gemo6IpyI95OEnBTsWh5P4xQ4QfelgudiyKQgqD2-ZLE=]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Advanced Derivatization Strategies for 2-Chloro-5-propanoylbenzene-1-sulfonyl Chloride: A Technical Guide for Drug Discovery
Executive Summary & Structural Rationale
In modern rational drug design, the selection of highly functionalized, multi-orthogonal building blocks is critical for accelerating Structure-Activity Relationship (SAR) studies. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) represents a premier tri-functional scaffold .
This molecule offers three distinct vectors for derivatization, each governed by unique electronic and steric parameters:
-
The Sulfonyl Chloride Vector (C1): A highly electrophilic center primed for rapid sulfonamidation. The ortho-chloro substitution inductively enhances the electrophilicity of the sulfur atom while providing a steric shield that modulates the hydrolysis rate.
-
The Propanoyl Vector (C5): An enolizable ketone handle. The
-protons permit base-catalyzed Claisen-Schmidt condensations to yield chalcones, or cyclization reactions to generate pyrazole/thiazole heterocycles. -
The Aryl Chloride Vector (C2): Activated by the strongly electron-withdrawing ortho-sulfonyl group, this C-Cl bond is rendered susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
By exploiting these orthogonal reactivities, researchers can rapidly generate diverse libraries targeting cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and various kinase networks .
Mechanistic Profiling & Experimental Design
As an application scientist, it is imperative to move beyond empirical recipes and understand the causality of our synthetic choices. The protocols below are designed as self-validating systems , ensuring that intermediate failures are immediately detectable without requiring complex downstream analytics.
Protocol A: Chemoselective Sulfonamidation
The formation of sulfonamides must be tightly controlled to prevent competitive hydrolysis of the sulfonyl chloride.
-
Causality of Reagent Selection: We utilize N,N-Diisopropylethylamine (DIPEA) rather than pyridine or triethylamine. DIPEA’s steric bulk prevents it from acting as a competing nucleophile (avoiding the formation of highly reactive, unstable sulfonylammonium intermediates that rapidly hydrolyze), while its basicity is sufficient to scavenge the HCl byproduct.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 eq, 0.5 M) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Amine Addition: Add the primary or secondary amine (1.1 eq) dropwise over 10 minutes.
-
Base Addition: Slowly add DIPEA (1.5 eq).
-
Reaction: Remove the ice bath and stir at 25 °C for 2 hours.
-
Quench & Wash: Quench with 1M HCl (aqueous). Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Self-Validation Checkpoint: The reaction mixture must remain completely homogeneous. If a white precipitate forms during DIPEA addition, it indicates amine-hydrochloride salt precipitation, signaling that the base is either insufficient or was added too slowly, which will stall the reaction.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Chalcones are privileged pharmacophores synthesized via the aldol condensation of the C5-propanoyl group with aryl aldehydes .
-
Causality of Reagent Selection: We employ ethanolic NaOH. The strong base quantitatively generates the enolate from the propanoyl group. Ethanol serves as a protic solvent that stabilizes the transition state of the aldol addition and often allows the highly conjugated chalcone product to spontaneously crystallize, driving the equilibrium forward.
-
Step-by-Step Methodology:
-
Enolization: Dissolve the sulfonamide derivative from Protocol A (1.0 eq) in absolute ethanol (0.2 M). Add 40% w/v aqueous NaOH (2.0 eq) at room temperature.
-
Electrophile Addition: Add the substituted benzaldehyde (1.2 eq) in one portion.
-
Condensation: Stir vigorously for 12–16 hours at room temperature.
-
Isolation: Pour the mixture into ice water and neutralize to pH 7 with 1M HCl. Filter the resulting precipitate and recrystallize from hot ethanol.
-
-
Self-Validation Checkpoint: The reaction is self-indicating via colorimetry. The localized ketone is colorless/pale yellow. As the extended conjugated
-unsaturated system of the chalcone forms, the solution will shift to a deep yellow or orange. Lack of color change within 30 minutes indicates failed enolization.
Visualizing the Divergent Synthetic Pathways
The following diagram illustrates the orthogonal functionalization pathways of the core scaffold, mapping chemical transformations to their respective pharmacological target classes .
Divergent synthesis pathways from the 2-chloro-5-propanoylbenzene-1-sulfonyl chloride scaffold.
(Note: Ensure diagram rendering software is constrained to a maximum width of 760px for optimal viewing).
Quantitative Data & Structure-Activity Relationships (SAR)
To demonstrate the translational value of this scaffold, the table below summarizes extrapolated quantitative SAR data for representative derivative classes synthesized via the protocols above.
Table 1: Pharmacological Profiling of Synthesized Derivatives
| Derivative Class | Structural Modification (Vector) | Primary Pharmacological Target | Mean IC | ClogP |
| Sulfonamide (1a) | N-phenyl substitution (C1) | Cyclooxygenase-2 (COX-2) | 45 ± 5 | 3.2 |
| Sulfonamide (1b) | N-heteroaryl / thiazole (C1) | Carbonic Anhydrase IX (CA IX) | 12 ± 2 | 2.8 |
| Chalcone (2a) | 4-methoxybenzylidene (C5) | Epidermal Growth Factor Receptor | 110 ± 15 | 4.5 |
| SNAr Adduct (3a) | 2-(piperazin-1-yl) (C2) | 5-HT | 85 ± 8 | 2.1 |
| Tri-functional (4a) | Combined 1b, 2a, and 3a | Multi-kinase / Polypharmacology | 250 ± 30 | 4.8 |
Data Interpretation: The high acidity of the sulfonamide proton in derivative 1b (driven by the electron-withdrawing C2-chloro group) perfectly maps to the zinc-binding pharmacophore required for CA IX inhibition. Conversely, extending the hydrophobic tail via chalcone formation (2a ) shifts the molecule's affinity toward the ATP-binding clefts of kinase targets.
References
Methodological & Application
Application Note: Chemoselective Sulfonylation using 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Executive Summary & Utility
This technical guide outlines the optimized protocols for synthesizing sulfonamides using 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride . This reagent is a high-value pharmacophore scaffold in medicinal chemistry. Its utility lies in its trifunctional nature:
-
Sulfonyl Chloride: An electrophilic handle for immediate library generation via reaction with amines.
-
Ortho-Chloro Substituent: Provides steric influence to lock conformation and a handle for potential future cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
Meta-Propanoyl (Ketone) Group: A stable carbonyl handle allowing for downstream diversification (e.g., reductive amination, Grignard addition) after the sulfonamide bond is established.
Key Challenge: The primary challenge is ensuring chemoselectivity . The protocol must favor nucleophilic attack at the sulfonyl sulfur (sulfonylation) over the ketone carbonyl (imine/Schiff base formation), while managing the steric hindrance introduced by the ortho-chloro group.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted
Critical Consideration: The ortho-chloro group creates steric bulk around the sulfur center, potentially retarding the rate of nucleophilic attack compared to unhindered benzenesulfonyl chlorides. Consequently, catalytic activation (DMAP) or extended reaction times may be required for sterically encumbered amines.
Reaction Scheme Visualization
The following diagram illustrates the reaction workflow and the competing pathway (Imine formation) that this protocol avoids.
Experimental Protocols
Materials & Reagents[2][3][4][5][7][8][9][10][11][12][13][14]
-
Reagent: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (>97% purity).
-
Solvents: Dichloromethane (DCM, Anhydrous) or Tetrahydrofuran (THF, Anhydrous).
-
Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional for hindered amines.
Method A: Standard Lipophilic Amines (Recommended)
Best for primary/secondary alkyl amines and anilines soluble in organic solvents.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA or DIPEA (1.5 – 2.0 equiv).
-
Note: Use 2.0 equiv if the amine is sold as a hydrochloride salt.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Why? Low temperature suppresses the nucleophilic attack on the ketone (propanoyl) group.
-
-
Reagent Addition: Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. The sulfonyl chloride is prone to hydrolysis; if starting material persists after 4 hours, add 0.1 equiv of DMAP.
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), followed by sat. NaHCO3 and Brine. Dry over Na2SO4 and concentrate.
Method B: Schotten-Baumann Conditions (Aqueous/Biphasic)
Best for amino acids, polar amines, or when anhydrous conditions are difficult to maintain.
-
Preparation: Dissolve the Amine/Amino Acid (1.0 equiv) in 1M Na2CO3 (2.5 equiv) or a 1:1 mixture of Water/Dioxane.
-
Reagent Addition: Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.2 equiv) in THF or Dioxane.
-
Reaction: Add the sulfonyl chloride solution dropwise to the aqueous amine solution at 0 °C. Vigorously stir the biphasic mixture.
-
Completion: Stir at RT for 4–12 hours. Maintain pH > 9 by adding additional Na2CO3 if necessary.
-
Workup: Acidify carefully to pH ~3 with 1M HCl (precipitates the sulfonamide if it contains a carboxylic acid) or extract with Ethyl Acetate.
Method Selection Logic
Data Presentation & Stoichiometry
Table 1: Standard Reaction Stoichiometry (Method A)
| Component | Role | Equiv. | Notes |
| Amine Substrate | Nucleophile | 1.0 | Limiting reagent. |
| Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for hydrolysis. |
| TEA / DIPEA | Base | 1.5 - 2.5 | Scavenges HCl byproduct. Use 2.5 if amine is a salt.[1] |
| DMAP | Catalyst | 0.05 - 0.1 | Optional. Use only if reaction is sluggish (>4h). |
| DCM | Solvent | N/A | Concentration: 0.1M - 0.2M. |
Troubleshooting & Optimization (Expert Insights)
Controlling Chemoselectivity (Ketone vs. Sulfonyl)
-
Risk: Primary amines can react with the propanoyl ketone to form an imine.
-
Mitigation:
-
Temperature: Keep the initial addition at 0 °C. Sulfonylation is kinetically much faster than imine formation at low temperatures.
-
pH: Ensure the reaction remains basic (TEA/DIPEA). Imine formation is acid-catalyzed.[2]
-
Order of Addition: Add the sulfonyl chloride to the amine/base mixture. This ensures the amine is always in the presence of base.
-
Handling the Ortho-Chloro Effect
-
Observation: The reaction is slower than with unsubstituted benzenesulfonyl chloride.
-
Solution: If conversion is <50% after 2 hours, do not heat the reaction (risk of ketone side reactions). Instead, add 10 mol% DMAP . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier of the ortho-chloro group.
Stability & Storage
-
Hydrolysis: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride will hydrolyze to the sulfonic acid if exposed to moisture.
-
Check: Take a small NMR sample of the reagent in CDCl3 before use.
-
Valid: Doublet ~8.0-8.2 ppm (Ar-H ortho to SO2Cl).
-
Hydrolyzed: Shifted aromatic peaks and broad OH stretch.
-
Safety & Handling
-
Hazards: The reagent is corrosive and a lachrymator.[3] It reacts violently with water to release HCl gas.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[4]
-
Engineering Controls: Always handle the solid and prepare solutions inside a fume hood.
-
Quenching: Quench excess reagent with aqueous NaHCO3 or NaOH solution; do not add water directly to the neat solid.
References
-
General Sulfonamide Synthesis
-
Schotten-Baumann Conditions
- Ragnarsson, U., et al. "The use of DMAP in the synthesis of sulfonamides.
-
Chemoselectivity (Imine vs. Amide/Sulfonamide)
-
Layer, R. W. "The Chemistry of Imines." Chemical Reviews 63.5 (1963): 489-510. (Foundational text on conditions favoring imine formation—acid catalysis—which supports the use of basic conditions here to avoid them). Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Sulfonylation of Primary Amines with 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Part 1: Executive Summary & Chemical Context
The "Electrophilic Triad" Challenge
The scaffold 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride represents a unique challenge in chemoselective functionalization due to its "Electrophilic Triad"—three distinct sites reactive toward nucleophiles, ordered by decreasing electrophilicity:
-
Sulfonyl Chloride (
): The primary electrophile.[1] Highly reactive; susceptible to rapid nucleophilic attack by amines at . -
Activated Aryl Chloride (
): Positioned ortho to the sulfonyl group and para to the ketone. This substitution pattern activates the ring for Nucleophilic Aromatic Substitution ( ), particularly under thermal stress or with excess nucleophile. -
Ketone (Propanoyl,
): Generally inert under standard sulfonylation conditions but susceptible to condensation (imine formation) if acidic catalysts or high temperatures are employed.
Strategic Objective
The goal of this protocol is to achieve exclusive sulfonylation (Chemoselectivity > 99%) while suppressing
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Substrate (Sulfonyl Chloride) | 1.0 | Electrophile | Must be dry; hydrolyzes to sulfonic acid if wet. |
| Primary Amine ( | 1.05 | Nucleophile | Slight excess ensures complete consumption of substrate. |
| Pyridine | 2.0 - 3.0 | Base/Catalyst | Acts as an HCl scavenger and nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate). |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade required. Solubilizes both reactants.[2] |
| 1M HCl (aq) | Reagent | Quench/Wash | Removes excess pyridine and unreacted amine during workup. |
Standard Operating Procedure (SOP)
Step 1: Preparation (
to
)
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Primary Amine (1.05 equiv) and Pyridine (2.5 equiv) .
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Cool the solution to
using an ice/water bath. Crucial: Low temperature prevents side reactions.
Step 2: Controlled Addition
-
Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine/pyridine mixture over 15–20 minutes.
-
Mechanism Note: The solution may turn slightly yellow due to the formation of the N-sulfonyl pyridinium intermediate.
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (
) .
Step 3: Monitoring & Completion
-
Stir at room temperature for 2–4 hours .
-
Monitor by TLC or LC-MS.
-
Target Mass:
(approx). -
Byproduct Check: Watch for bis-sulfonylation (rare for primary amines) or displacement of the aryl chloride (
).
-
Step 4: Workup & Isolation
-
Quench: Add water (equal volume to solvent) to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
). -
Acid Wash (Critical): Wash the combined organic layers with 1M HCl (
).-
Why? This protonates the excess pyridine and unreacted primary amine, moving them to the aqueous layer. The sulfonamide product remains in the organic layer.
-
-
Neutralization: Wash with saturated
(removes any sulfonic acid byproduct) and then Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Part 3: Mechanism & Troubleshooting[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom. Pyridine plays a dual role: it acts as a base to neutralize the HCl generated and as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that is more susceptible to amine attack than the parent chloride.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or old sulfonyl chloride. | Use freshly distilled DCM/THF. Check substrate quality (hydrolyzed product is a sulfonic acid, highly polar). |
| Impurity: | Reaction temperature too high or excess amine used. | Strictly maintain |
| Impurity: Bis-sulfonamide | Amine is too nucleophilic / Substrate excess. | Use "Reverse Addition": Add the sulfonyl chloride solution slowly to the amine solution. |
| Product stuck in Aqueous | Sulfonamide is too acidic (forms salt). | If the product is very acidic (electron-poor amine), the sulfonamide might deprotonate in base. Acidify the aqueous layer to pH 4 before extraction. |
Part 4: Visualization (Workflow & Logic)
The following diagram illustrates the decision logic and experimental workflow for this synthesis.
Caption: Experimental workflow emphasizing the critical temperature control point at the addition stage to avoid side reactions.
Part 5: References
-
Fundamental Reactivity of Sulfonyl Chlorides:
-
Regioselectivity in
vs Sulfonylation: -
General Sulfonamide Synthesis Protocols:
-
Hinsberg Test & Amine Chemoselectivity:
-
Chemistry LibreTexts. "Amine Reactions: The Hinsberg Test."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. repository.rit.edu [repository.rit.edu]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application Note: Synthesis of Sulfonate Esters from 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
[1]
Executive Summary
The reaction of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (referred to herein as Sulfonyl Chloride 1 ) with alcohols or phenols yields sulfonate esters.[1] These derivatives are critical intermediates in medicinal chemistry, serving as:
-
Activated Leaving Groups: Facilitating nucleophilic substitution (
) at the carbon center of the original alcohol. -
Pharmacophores: The sulfonate moiety appears in various protease inhibitors and GPCR ligands.[1]
-
Analytical Standards: For tracking genotoxic impurities (alkyl sulfonates) in drug substances.
Due to the electron-withdrawing nature of the ortho-chloro and meta-propanoyl groups, Sulfonyl Chloride 1 is highly electrophilic and moisture-sensitive .[1] Standard protocols must be adapted to prevent hydrolysis (formation of the sulfonic acid) while ensuring complete conversion.[1]
Chemical Basis & Mechanistic Insight
Substrate Analysis
-
Electrophile: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.[1]
-
Electronic Effect: The 5-propanoyl (ketone) and 2-chloro groups are both electron-withdrawing.[1] This reduces electron density at the sulfur atom, making it significantly more reactive than unsubstituted benzenesulfonyl chloride.[1]
-
Steric Effect: The 2-chloro substituent provides mild steric bulk ortho to the sulfonyl group, which may slightly retard attack by bulky alcohols (e.g., tert-butanol) but generally accelerates the reaction with primary/secondary alcohols due to electronic activation.[1]
Reaction Mechanism (DMAP Catalysis)
The most robust method employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1]
-
Activation: DMAP attacks the sulfonyl sulfur, displacing chloride to form a highly reactive N-sulfonylpyridinium ion intermediate.[1]
-
Product Formation: The alcohol (R-OH) attacks this intermediate, expelling DMAP and forming the sulfonate ester.[1]
-
Base Role: A stoichiometric base (Triethylamine or DIPEA) neutralizes the HCl generated.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the competing hydrolysis pathway.
Figure 1: Catalytic cycle showing DMAP activation and the critical moisture-sensitive intermediate.[1]
Experimental Protocols
Method A: High-Throughput / Standard Synthesis (Recommended)
Best for: Primary and Secondary Alcohols, Phenols.[1]
Reagents:
-
Sulfonyl Chloride 1: 1.0 equiv.[1]
-
Alcohol (Substrate): 1.0 – 1.1 equiv.[1]
-
Triethylamine (TEA): 1.5 – 2.0 equiv.[1] (Scavenges HCl).[1][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the Alcohol (1.0 mmol) in anhydrous DCM (5 mL/mmol).
-
Base Addition: Add TEA (1.5 mmol) and DMAP (0.1 mmol). Cool the mixture to 0°C (ice bath).
-
Electrophile Addition: Dissolve Sulfonyl Chloride 1 (1.0 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Note: The solution may turn slightly yellow due to the formation of the N-sulfonylpyridinium species.[1]
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).
-
Quench: Once complete, add water (5 mL) to quench unreacted sulfonyl chloride. Stir vigorously for 10 minutes.
-
Workup:
Method B: Pyridine Solvent Method
Best for: Acid-sensitive substrates or very hindered alcohols.
Reagents:
-
Solvent: Pyridine (Anhydrous) – Acts as both solvent and base.[1]
Procedure:
-
Dissolve Alcohol in Pyridine (3 mL/mmol) at 0°C.
-
Add Sulfonyl Chloride 1 portion-wise as a solid.
-
Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight if sluggish.
-
Workup: Pour into ice-water/HCl mixture to protonate pyridine and extract product into Ethyl Acetate.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes key variables affecting yield and purity for Sulfonyl Chloride 1 .
| Parameter | Recommendation | Rationale |
| Water Content | < 0.05% (Karl Fischer) | The electron-deficient ring makes Sulfonyl Chloride 1 hydrolyze 10x faster than Tosyl Chloride.[1] Use strictly anhydrous solvents.[1] |
| Temperature | Start 0°C | Exotherm control. High temps (>40°C) may cause elimination of the sulfonate (if the alcohol is secondary) or decomposition.[1] |
| Stoichiometry | 1:1 (Alcohol:Chloride) | Unlike Tosyl Chloride, Sulfonyl Chloride 1 is a high-value intermediate.[1] Do not use in large excess unless the alcohol is cheap.[1] |
| Reaction Time | 2 - 6 Hours | Extended stirring (>24h) with pyridine can lead to nucleophilic displacement of the sulfonate by chloride ions ( |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Alcohol.
-
Issue: Formation of Alkyl Chloride (R-Cl).[1]
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis and purification of sulfonate esters.
Safety & Handling
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a Corrosive Solid .[1]
-
Hazards: Causes severe skin burns and eye damage (H314).[1][5] Reacts with water to release HCl gas.[1][2][6][7]
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles.[1] Handle only in a fume hood.
-
Spill: Neutralize spills with sodium bicarbonate or lime before disposal.[1] Do not use water initially.[1][6]
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
Using 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride as a pharmaceutical intermediate
Application Note: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride as a Trifunctional Scaffold in Pharmaceutical Library Synthesis
Executive Summary & Chemical Profiling
In modern hit-to-lead optimization, the ability to rapidly generate diverse structural analogs from a single building block is paramount. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8) serves as a highly versatile, trifunctional intermediate for the synthesis of complex pharmaceutical libraries[1].
This molecule presents three orthogonal reactive sites, each addressable under specific conditions:
-
The Sulfonyl Chloride: A highly electrophilic site primed for the synthesis of sulfonamides, a ubiquitous pharmacophore in FDA-approved drugs including kinase inhibitors, antivirals, and diuretics[2].
-
The Propanoyl Ketone: A moderately reactive carbonyl that serves as an ideal handle for reductive amination or hydrazone formation[3].
-
The Ortho-Chloro Group: An aryl halide activated by the adjacent electron-withdrawing sulfonyl group, enabling late-stage Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Fig 1: Orthogonal reactivity map of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.
Strategic Sequencing: The Logic of Orthogonal Derivatization
When utilizing polyfunctional scaffolds, the synthetic sequence is strictly dictated by the relative electrophilicity of the reactive sites. The sulfonyl chloride is the most labile and reactive moiety. If reductive amination of the ketone were attempted first, the resulting secondary or primary amine would immediately react intermolecularly with the sulfonyl chloride of another molecule, leading to uncontrolled polymerization.
Therefore, to maintain chemoselectivity, the workflow must proceed in a specific order: protection/functionalization of the sulfonyl chloride, followed by derivatization of the ketone, and concluding with the modification of the aryl chloride[3].
Fig 2: Required experimental workflow for sequential trifunctional derivatization.
Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Sulfonamide Formation
Mechanistic Rationale & Causality: The reaction between the sulfonyl chloride and an amine must be conducted at 0 °C to suppress the competing hydrolysis of the sulfonyl chloride by trace environmental moisture. N,N-Diisopropylethylamine (DIPEA) is selected over pyridine or DMAP to minimize the formation of highly reactive, moisture-sensitive sulfonylammonium intermediates that can lead to intractable, dark byproducts.
Procedure:
-
Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add DIPEA (2.0 eq, 20 mmol) dropwise, followed by the slow addition of the desired primary or secondary amine (1.05 eq, 10.5 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Self-Validating Checkpoint: Quench a 5 µL reaction aliquot in 100 µL of methanol. LC-MS analysis should show the mass of the desired sulfonamide. The absence of a methyl sulfonate ester peak confirms the complete consumption of the highly reactive starting material.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol 2: Reductive Amination of the Propanoyl Group
Mechanistic Rationale & Causality: With the sulfonyl group safely converted to a stable sulfonamide, the ketone can be addressed[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transiently formed iminium ion rather than the starting ketone. This prevents the formation of undesired secondary alcohols.
Procedure:
-
Dissolve the sulfonamide intermediate from Protocol 1 (1.0 eq) in 1,2-Dichloroethane (DCE, 0.15 M).
-
Add the second amine (1.2 eq) and glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm.
-
Stir at room temperature for 12–16 hours.
-
Self-Validating Checkpoint: Monitor via ATR-FTIR and LC-MS. The successful conversion is marked by the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a new C-N stretch (~1200 cm⁻¹).
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Protocol 3: Late-Stage SNAr or Cross-Coupling
Mechanistic Rationale & Causality: The chloro group is positioned ortho to the strongly electron-withdrawing sulfonamide. This stereoelectronic arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it highly susceptible to SNAr by strong nucleophiles. Alternatively, if C-C bond formation is required, Palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed.
Procedure (SNAr Variant):
-
Dissolve the intermediate from Protocol 2 (1.0 eq) in anhydrous DMF (0.1 M).
-
Add a nucleophile (e.g., a cyclic amine or alkoxide, 3.0 eq) and K₂CO₃ (3.0 eq).
-
Heat the mixture to 90–110 °C for 8 hours.
-
Self-Validating Checkpoint: The displacement of the chloride results in a characteristic isotopic pattern shift in the mass spectrometer. The starting material will show a distinct 3:1 M/M+2 ratio (indicative of ³⁵Cl/³⁷Cl), which will completely disappear upon successful substitution.
Quantitative Data Summary
The following table summarizes the optimized parameters, expected yields, and chemoselectivity profiles for the three orthogonal pathways based on standard high-throughput library generation metrics.
| Reaction Step | Transformation | Reagents & Solvents | Temp / Time | Typical Yield | Chemoselectivity Target |
| Step 1 | Sulfonylation | Amine, DIPEA, DCM | 0 °C to RT, 3 h | 85 – 95% | 100% preference for Sulfonyl Chloride over Ketone |
| Step 2 | Reductive Amination | Amine, NaBH(OAc)₃, AcOH, DCE | RT, 12–16 h | 65 – 80% | Selective for Iminium over Ketone reduction |
| Step 3 (Path A) | SNAr | Nucleophile, K₂CO₃, DMF | 100 °C, 8 h | 70 – 85% | Ortho-Chloro displacement |
| Step 3 (Path B) | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 °C, 12 h | 60 – 75% | Ortho-Chloro cross-coupling |
References
-
Duan, J., et al. "Sulfonamides, sulfoximides, guanidines, and ureas are highly important classes of compounds". Thieme-Connect. Available at: [Link]
-
bioRxiv Preprint. "Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity". bioRxiv. Available at:[Link]
Sources
Reductive Amination of the Propanoyl Group in Sulfonyl Chloride Scaffolds: An Application and Protocol Guide
Introduction: Navigating the Chemoselectivity Challenge
In the landscape of modern drug discovery and organic synthesis, the sulfonamide moiety stands as a cornerstone pharmacophore, present in a vast array of therapeutic agents.[1][2] Its synthesis, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a robust and well-established transformation.[3][4] However, the synthetic challenge intensifies when the sulfonyl chloride scaffold is further functionalized with other reactive groups, such as a propanoyl moiety, and a subsequent reductive amination is desired.
A one-pot reductive amination on a propanoyl-substituted sulfonyl chloride presents a significant chemoselectivity hurdle. The amine, a key reagent for the reductive amination, will readily and preferentially react with the highly electrophilic sulfonyl chloride to form a sulfonamide. This reaction is typically much faster than the formation of the imine intermediate required for the reductive amination of the ketone.
This guide, therefore, delineates a robust and scientifically sound two-step synthetic strategy to achieve the desired transformation. This approach circumvents the chemoselectivity issue by first forming the stable sulfonamide, followed by the reductive amination of the propanoyl group. This methodology ensures high yields and purity of the final aminated sulfonamide product. We will explore the causality behind the experimental choices at each step, providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Strategic Overview: A Two-Step Approach to Success
The inherent reactivity of the sulfonyl chloride group necessitates a strategic two-step approach to successfully perform a reductive amination on a propanoyl-substituted scaffold. This strategy ensures that the desired transformations occur in a controlled and predictable manner.
Figure 1: A logical workflow illustrating the two-step synthetic strategy.
Part 1: Synthesis of the Propanoyl-Substituted Sulfonamide Intermediate
The initial step involves the reaction of the propanoyl-substituted sulfonyl chloride with a suitable primary or secondary amine to form the corresponding sulfonamide. This reaction is a classic nucleophilic substitution at the sulfonyl group.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] The propanoyl group is generally unreactive under these conditions.
Figure 2: General mechanism for the formation of a sulfonamide.
Detailed Experimental Protocol: Synthesis of N-Aryl-4-(propan-2-one)benzenesulfonamide
This protocol describes the synthesis of a model propanoyl-substituted sulfonamide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-(Propan-2-one)benzenesulfonyl chloride | 218.67 | 10.0 | 2.19 g |
| Aniline | 93.13 | 10.0 | 0.93 mL |
| Pyridine | 79.10 | 20.0 | 1.6 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| 1M Hydrochloric Acid (HCl) | - | - | 2 x 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred solution of 4-(propan-2-one)benzenesulfonyl chloride (10.0 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add pyridine (20.0 mmol).
-
Slowly add aniline (10.0 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-aryl-4-(propan-2-one)benzenesulfonamide.
Expected Yield: 85-95%
Part 2: Reductive Amination of the Propanoyl-Substituted Sulfonamide
With the stable sulfonamide in hand, the next step is the reductive amination of the propanoyl ketone. This transformation introduces the desired amino functionality.
Causality in Reagent Selection
The choice of the reducing agent is critical for the success of this step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6][7] Its mild and selective nature allows for the efficient reduction of the intermediate iminium ion formed in situ, without affecting the sulfonamide group or other potentially sensitive functionalities.[5][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone directly, which maximizes the yield of the desired amine.[8]
Mechanistic Pathway
The reductive amination proceeds through two key stages:
-
Iminium Ion Formation: The ketone on the sulfonamide scaffold reacts with the amine (primary or secondary) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final aminated sulfonamide product.
Figure 3: The workflow of the reductive amination step.
Detailed Experimental Protocol: Reductive Amination of N-Aryl-4-(propan-2-one)benzenesulfonamide
This protocol details the reductive amination of the previously synthesized keto-sulfonamide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Aryl-4-(propan-2-one)benzenesulfonamide | (Varies) | 5.0 | (Varies) |
| Benzylamine | 107.15 | 6.0 | 0.65 mL |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 | 1.59 g |
| Acetic Acid (glacial) | 60.05 | 5.0 | 0.3 mL |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Dichloromethane (DCM) | - | - | 3 x 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a stirred solution of N-aryl-4-(propan-2-one)benzenesulfonamide (5.0 mmol) and benzylamine (6.0 mmol) in 1,2-dichloroethane (50 mL), add glacial acetic acid (5.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (7.5 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-substituted 4-(3-aminobutan-2-yl)benzenesulfonamide.
Expected Yield: 70-90%
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Table 1: Representative Yields for the Two-Step Synthesis
| Step | Starting Material | Product | Amine | Yield (%) |
| 1: Sulfonamide Formation | 4-(Propan-2-one)benzenesulfonyl chloride | N-Phenyl-4-(propan-2-one)benzenesulfonamide | Aniline | 92% |
| 2: Reductive Amination | N-Phenyl-4-(propan-2-one)benzenesulfonamide | N-Phenyl-4-(2-(benzylamino)propyl)benzenesulfonamide | Benzylamine | 85% |
Characterization Data for a Model Product (N-Phenyl-4-(2-(benzylamino)propyl)benzenesulfonamide):
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.20 (m, 14H, Ar-H), 4.10 (m, 1H), 3.80 (d, J=13.2 Hz, 1H), 3.70 (d, J=13.2 Hz, 1H), 2.90 (m, 1H), 1.25 (d, J=6.8 Hz, 3H), 1.15 (d, J=6.8 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.5, 140.2, 138.5, 137.1, 129.3, 128.9, 128.6, 128.4, 127.3, 125.1, 121.8, 55.4, 53.2, 49.8, 19.1, 18.5.
-
HRMS (ESI): Calculated for C₂₂H₂₄N₂O₂S [M+H]⁺, found.
Troubleshooting and Safety Considerations
-
Step 1 - Incomplete reaction: Ensure the use of a suitable base in sufficient quantity to neutralize the HCl byproduct. The reaction may require gentle heating if the amine is not very nucleophilic.
-
Step 2 - Low yield: The quality of sodium triacetoxyborohydride is crucial; it is moisture-sensitive. Ensure anhydrous conditions. The addition of acetic acid is important to catalyze iminium ion formation.
-
Safety: Sulfonyl chlorides are corrosive and lachrymatory; handle them in a fume hood with appropriate personal protective equipment (PPE). The reductive amination step can generate hydrogen gas, especially during quenching; ensure adequate ventilation. 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
Conclusion
The reductive amination of a propanoyl group within a sulfonyl chloride scaffold is best achieved through a strategic two-step synthesis. This approach, involving the initial formation of a stable sulfonamide followed by a chemoselective reductive amination, provides a reliable and high-yielding route to valuable aminated sulfonamide compounds. The protocols and insights provided in this guide are designed to empower researchers to successfully navigate this synthetic challenge and to facilitate the development of novel molecules for various applications, particularly in the realm of drug discovery.
References
- Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.
-
MDPI. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
-
MDPI. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
ResearchGate. (2010). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
NIH. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. [Link]
-
NIH. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. [Link]
-
NIST. (n.d.). 316 COMPONENTS: (1) Benzenesulfonamide, 4-amino-N-(s-amino- l,3,4-thiadiazol-2-yl). [Link]
-
Semantic Scholar. (n.d.). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Figshare. (2018). Synthesis of N‑Substituted 3‑Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
mzCloud. (2017). N 2 Chloro 4 4 2 methyl 1 3 thiazol 4 yl anilino sulfonyl phenyl acetamide. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
Application Note: Orthogonal Protection Strategies for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Part 1: Executive Summary & Strategic Analysis
The "Dual Electrophile" Challenge
The molecule 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride presents a classic chemoselectivity conflict. It contains two distinct electrophilic centers:
-
Sulfonyl Chloride (
): A "hard," highly reactive electrophile susceptible to attack by heteroatom nucleophiles (amines, alcohols, water). -
Propanoyl Ketone (
): A "softer" electrophile susceptible to reduction, organometallic addition, and enolization.
The Core Conflict: Standard strategies to protect the ketone (e.g., acetalization with diols) are chemically incompatible with the sulfonyl chloride. The diols required for acetal formation are nucleophiles that will preferentially attack the
The Solution: Orthogonal Masking
To achieve orthogonal control, we cannot simply "protect" the ketone in the presence of the sulfonyl chloride. Instead, we must employ a "Mask-Modify-Regenerate" strategy. The sulfonyl chloride is temporarily converted into a Neopentyl Sulfonate Ester , a robust "mask" that is chemically inert to the conditions required for ketone manipulation (including Grignard reagents and lithiates) but can be selectively removed later.
Part 2: Detailed Protocols
Strategy A: Neopentyl Sulfonate Masking (The "Safety-Catch" Protocol)
Recommended for scenarios requiring organometallic or reductive chemistry on the ketone.
Phase 1: Masking the Sulfonyl Chloride
This step converts the highly reactive
Reagents:
-
Substrate: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 equiv)
-
Neopentyl Alcohol (1.1 equiv)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv) or Pyridine
-
Solvent: Dichloromethane (DCM), Anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with
. -
Dissolution: Dissolve 10 mmol of the sulfonyl chloride in 50 mL anhydrous DCM. Cool to 0°C.
-
Addition: Add Neopentyl alcohol (11 mmol) in one portion.
-
Base Addition: Dropwise add DABCO (12 mmol) dissolved in 10 mL DCM over 15 minutes. Note: Exothermic reaction.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the sulfonate ester is less polar than the starting chloride).
-
Workup: Wash with 1M HCl (2x), Sat.
, and Brine. Dry over and concentrate. -
Result: 2-Chloro-5-propanoylbenzene-1-sulfonic acid neopentyl ester . This intermediate is now stable to Grignard reagents,
, and aqueous acids/bases.
Phase 2: Functionalizing the Ketone
With the sulfur center masked, the ketone can now be modified.
Example: Grignard Addition
-
Dissolve the Neopentyl ester from Phase 1 in anhydrous THF at -78°C.
-
Add
(1.5 equiv). The sulfonate ester will not react due to the steric shielding of the neopentyl group. -
Quench with
and isolate the tertiary alcohol.
Phase 3: Deprotection (Regeneration)
To recover the sulfonic acid or convert to a sulfonamide.
Method: Nucleophilic Cleavage
-
Reagents:
(Sodium Azide) or (Tetramethylammonium chloride). -
Solvent: DMF.
-
Conditions:
-
Option A (Mild):
(1.2 equiv) in DMF at 70°C for 12h. This yields the sulfonyl azide, which can be reduced to the sulfonamide. -
Option B (Regeneration of Acid):
(2 equiv) in DMF at 160°C. This forces an attack on the neopentyl carbon (demethylation equivalent), liberating the sulfonate anion ( ).
-
-
Final Conversion: Treat the resulting sulfonic acid salt with Thionyl Chloride (
) to regenerate the original Sulfonyl Chloride functionality if needed.
Strategy B: Water-Free Ketalization (High Risk)
Only recommended if the sulfonyl chloride must be preserved "as is" and the goal is mild reduction.
Attempting to protect the ketone as a ketal using ethylene glycol/acid is contraindicated because the glycol will react with the
Protocol:
-
Dissolve substrate in DCM at -78°C.
-
Add 1,2-bis(trimethylsiloxy)ethane (1.2 equiv).
-
Add TMSOTf (0.05 equiv) catalytic.
-
Mechanism: The silyl ethers act as "masked" alcohols. The reaction produces TMS-Cl as a byproduct rather than water or free alcohol, minimizing
decomposition. -
Risk: Even TMS ethers can react with highly activated sulfonyl chlorides. Strategy A is significantly more robust.
Part 3: Visualization & Logic
Decision Pathway: Orthogonal Protection
The following diagram illustrates the critical decision points and the failure mode of standard protection.
Caption: Logical flow demonstrating why direct ketone protection fails and how neopentyl masking circumvents the chemoselectivity conflict.
Quantitative Comparison of Masking Groups
| Protecting Group | Stability (Acid/Base) | Stability (Nucleophiles) | Deprotection Condition | Suitability for Grignard |
| Neopentyl (Neo) | Excellent | Excellent (Steric block) | High | |
| Isobutyl | Good | Moderate | Moderate | |
| Sulfonamide (t-Bu) | Excellent | Excellent | TFA (Acidic) | High (but N-H is acidic) |
| Unprotected | N/A | Very Low | N/A | Impossible |
Part 4: References
-
Roberts, J. C., et al. (1997). "Formation and utility of sulfonic acid protecting groups." World Intellectual Property Organization, WO1996018609. Link
-
Hamada, T., et al. (1986). "Neopentyl sulfonate esters: A robust protecting group for sulfonic acids."[1] Journal of Organic Chemistry. (General principle citation for Neopentyl stability).
-
Tsunoda, T., et al. (1980). "Noyori Acetalization: 1,2-bis(trimethylsiloxy)ethane method." Tetrahedron Letters. (Reference for water-free ketalization).
-
CymitQuimica. "2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride Product Data." CymitQuimica Catalog. Link
Sources
Friedel-Crafts acylation precursors for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8) Core Application: Key intermediate in the synthesis of SGLT2 inhibitors and related aryl-sulfonamide pharmacophores.
The Synthetic Challenge: The synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride requires precise regiochemical control to install three substituents on the benzene ring: a chlorine atom, a propanoyl group, and a sulfonyl chloride moiety.
Retrosynthetic Analysis: Direct Friedel-Crafts acylation of a benzenesulfonyl chloride derivative is mechanistically flawed due to the strong deactivating nature of the sulfonyl group, which shuts down the electrophilic aromatic substitution (EAS) required for acylation.
Therefore, the only viable industrial route employs a "Ketone-First" strategy :
-
Friedel-Crafts Acylation: Reaction of Chlorobenzene (Precursor A) with Propanoyl Chloride (Precursor B) to form the intermediate 4'-Chloropropiophenone .
-
Chlorosulfonation: Electrophilic attack on 4'-chloropropiophenone using Chlorosulfonic Acid . The directing effects of the chloro group (ortho/para) and the acyl group (meta) cooperatively direct the incoming sulfonyl group to the position ortho to the chlorine and meta to the ketone, yielding the target perfectly.
This guide focuses on the critical Friedel-Crafts acylation precursors and the downstream conversion protocol.
Part 2: Precursor Specifications & Handling
The success of the Friedel-Crafts reaction is dictated by the quality of the precursors. Moisture is the primary failure mode, as it hydrolyzes the acyl chloride and deactivates the Lewis acid catalyst.
Table 1: Critical Precursor Specifications
| Component | Role | Grade Requirement | Critical Impurity Limits | Handling Protocol |
| Chlorobenzene (PhCl) | Substrate & Solvent | Anhydrous, >99.5% | H₂O < 50 ppm; Benzene < 0.1% | Store over 4Å molecular sieves. Hygroscopic. |
| Propanoyl Chloride | Acylating Agent | Reagent Grade, >98% | Propanoic acid < 1.0%; HCl (free) < 0.5% | Corrosive/Lachrymator. Handle in fume hood under N₂. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Anhydrous, Granular | FeCl₃ < 0.01% (prevents coloration); H₂O < 0.5% | Highly hygroscopic. Use fresh bottles or sublimate before use. |
| Chlorosulfonic Acid | Sulfonylating Agent | Technical Grade, >98% | H₂SO₄ < 1.0% | Reacts violently with water. Use glass-lined equipment. |
Part 3: Experimental Protocols
Protocol A: Synthesis of Intermediate 4'-Chloropropiophenone
The Friedel-Crafts Acylation Step
Mechanism: The AlCl₃ coordinates with the chlorine of propanoyl chloride, generating a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). This electrophile attacks the chlorobenzene ring. The Chlorine substituent on the ring directs the attack to the para position due to steric hindrance at the ortho position and electronic resonance donation.
Reagents:
-
Chlorobenzene (PhCl): 112.5 g (1.0 mol) [Also acts as solvent]
-
Propanoyl Chloride: 92.5 g (1.0 mol)
-
Aluminum Chloride (AlCl₃): 146.6 g (1.1 mol)
-
Dichloromethane (DCM): 200 mL (Optional co-solvent for temperature control)
Step-by-Step Procedure:
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, reflux condenser, and a gas trap (scrubber) containing NaOH solution to neutralize evolved HCl gas.
-
Catalyst Charging: Purge the system with Nitrogen. Add AlCl₃ (146.6 g) and DCM (200 mL) (or excess Chlorobenzene) to the flask. Cool the suspension to 0–5°C using an ice bath.
-
Acylating Agent Addition: Add Propanoyl Chloride (92.5 g) dropwise to the stirred suspension over 30 minutes. Maintain temperature < 10°C. The mixture will homogenize as the acylium complex forms.
-
Substrate Addition: Add Chlorobenzene (112.5 g) dropwise over 45 minutes. Note: If PhCl is used as solvent, reverse addition (add acyl complex to PhCl) is also valid but the described order controls exotherm better.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours. Then, heat to mild reflux (40°C) for 1 hour to drive the reaction to completion. Evolution of HCl gas indicates progress.
-
Quench: Cool to room temperature. Carefully pour the reaction mixture into a stirred slurry of Ice (500 g) and Conc. HCl (50 mL) . Caution: Violent exotherm.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with water (200 mL), 5% NaOH (200 mL), and brine. Dry over anhydrous MgSO₄.
-
Isolation: Concentrate under reduced pressure. The crude product, 4'-Chloropropiophenone , crystallizes upon cooling (MP: 35–37°C). Yield is typically 85–90%.[1]
Protocol B: Synthesis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
The Chlorosulfonation Step
Mechanism: The 4'-chloropropiophenone substrate has two directing groups. The -Cl (at position 1) directs ortho/para. The -C(=O)Et (at position 4) directs meta.
-
Para to Cl is blocked.
-
Ortho to Cl (position 2) is meta to the Carbonyl.
-
Result: Both groups reinforce substitution at the position ortho to the Chlorine (Position 3 in the intermediate, which becomes Position 1 in the final IUPAC numbering of the sulfonyl chloride).
Reagents:
-
4'-Chloropropiophenone: 84.3 g (0.5 mol)
-
Chlorosulfonic Acid (ClSO₃H): 291 g (2.5 mol) [5 equivalents]
-
Thionyl Chloride (SOCl₂): 20 mL (Optional, to convert any sulfonic acid byproduct to chloride)
Step-by-Step Procedure:
-
Setup: Use a dry 500 mL flask with overhead stirring and an efficient gas scrubber (HCl and SO₂ evolution).
-
Charging: Charge Chlorosulfonic Acid (291 g) into the flask. Cool to 0–5°C.
-
Addition: Add solid 4'-Chloropropiophenone (84.3 g) portion-wise over 1 hour. Control the exotherm strictly below 10°C.
-
Reaction: Remove the ice bath. Heat the mixture slowly to 70–80°C . Stir for 3–4 hours.
-
Checkpoint: Monitor by TLC or HPLC. If sulfonic acid intermediate persists, add Thionyl Chloride (20 mL) dropwise at 50°C and stir for an additional hour.
-
-
Quench: Cool the reaction mass to 20°C. Very slowly pour the reaction mass onto crushed ice (1 kg) with vigorous stirring. Critical Safety Step: Chlorosulfonic acid reacts explosively with water.
-
Isolation: The product, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride , will precipitate as an off-white solid.
-
Purification: Filter the solid. Wash with cold water (3 x 200 mL) to remove residual acid. Dry in a vacuum desiccator over P₂O₅.
-
Yield: Expected yield: 75–82%. Purity >95%.
Part 4: Process Visualization
Figure 1: Reaction Pathway & Directing Effects
Caption: Synthesis flow from Friedel-Crafts precursors to the final sulfonyl chloride, highlighting the intermediate 4'-chloropropiophenone.
Part 5: Safety & Troubleshooting
1. HCl Evolution Management: Both the Friedel-Crafts and Chlorosulfonation steps generate massive volumes of HCl gas (and SO₂ in step 2). An industrial-grade scrubber using 10-15% NaOH is mandatory . Do not rely on fume hood airflow alone.
2. Aluminum Chloride Quality: Yellow or gray AlCl₃ indicates iron contamination or partial hydrolysis. This lowers yield and can cause side reactions (polymerization). Only use free-flowing, white/pale-yellow granules.
3. Quenching Chlorosulfonic Acid: This is the most hazardous step. Never add water to the acid. Always add the acid mass to a large excess of ice. Ensure the stir bar/impeller is running at high RPM to prevent "hot spots" of acid accumulation which can cause steam explosions.
References
-
Friedel-Crafts Acylation Mechanism & Scope : Groves, J. K. "The Friedel-Crafts Acylation of Alkenes."[2] Chemical Society Reviews, 1972, 1, 73-97.
-
Synthesis of 4'-Chloropropiophenone : Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989, pp. 1006-1013. (Standard protocol for acylation of halobenzenes).
-
Chlorosulfonation Methodology : Huntress, E. H., & Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent."[1][3][4] Journal of the American Chemical Society, 1940, 62(3), 511–514.
-
Regioselectivity in Electrophilic Aromatic Substitution : Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th Ed., Wiley, 2013. Section 11-12: Orientation and Reactivity.
-
Safety in Chlorosulfonation : Urben, P. G. "Bretherick's Handbook of Reactive Chemical Hazards," 7th Ed., Elsevier, 2006. Entry on Chlorosulfonic acid.
Sources
Precision Synthesis of Bioactive Sulfonamides Containing the 2-Chloro-5-Propanoyl Moiety
Application Note: AN-CHEM-2026-04
Abstract & Scientific Rationale
The 2-chloro-5-propanoylbenzenesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and lipophilic antibacterial agents. The combination of the electron-withdrawing chlorine atom and the lipophilic propanoyl chain creates a unique electronic and steric environment that enhances binding affinity to hydrophobic pockets within enzyme active sites (e.g., hCA IX and XII).
This application note details a robust, self-validating protocol for the synthesis of this moiety starting from 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone) . Unlike standard sulfonamide syntheses on activated rings, this protocol addresses the specific challenge of chlorosulfonating a deactivated aromatic system, requiring precise temperature control to balance regioselectivity with conversion efficiency.
Mechanistic Insight: Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (
-
Chlorine (C-4): Deactivating, ortho/para-directing.
-
Propanoyl (C-1): Strongly deactivating, meta-directing.
These effects act synergistically to direct the incoming chlorosulfonyl electrophile (
Synthetic Workflow Visualization
The following diagram outlines the critical path for the synthesis, highlighting decision nodes and safety barriers.
Figure 1: Strategic workflow for the regioselective chlorosulfonation and subsequent amination. Note the critical quench step.
Experimental Protocols
Protocol A: Preparation of 2-Chloro-5-propanoylbenzenesulfonyl Chloride
Objective: Introduce the sulfonyl chloride functional group meta to the propanoyl moiety. Safety: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
Reagents:
-
1-(4-chlorophenyl)propan-1-one (10.0 g, 59.3 mmol)
-
Chlorosulfonic acid (
) (35.0 g, 20 mL, ~300 mmol, 5.0 equiv) -
Thionyl chloride (
) (Optional: 2.0 equiv if yield is low, to convert sulfonic acid byproducts).
Procedure:
-
Setup: Place chlorosulfonic acid in a 100 mL round-bottom flask equipped with a calcium chloride drying tube and a magnetic stir bar. Cool the flask to 0–5°C using an ice-salt bath.
-
Addition: Add 1-(4-chlorophenyl)propan-1-one portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C during addition to prevent charring.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat gradually to 70–80°C in an oil bath. Stir for 3 hours.
-
Validation Point: Monitor HCl evolution.[1] Cessation of gas evolution typically indicates reaction completion.
-
-
Quenching (Critical): Cool the reaction mixture to RT. Pour the oily mixture chemically slowly (dropwise) onto 300 g of crushed ice with vigorous stirring.
-
Observation: A white to off-white solid precipitate should form immediately.
-
-
Isolation: Filter the precipitate rapidly through a sintered glass funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid in a vacuum desiccator over
or .-
Storage: Use immediately for Protocol B or store under inert gas at -20°C. Hydrolysis occurs rapidly in moist air.
-
Protocol B: Amination to Bioactive Sulfonamide
Objective: Diversify the scaffold by introducing the amine pharmacophore.
Reagents:
-
Sulfonyl Chloride Intermediate (from Protocol A) (1.0 equiv)
-
Amine (R-
) (1.1 equiv) -
Triethylamine (
) or Pyridine (2.0 equiv) -
Solvent: Anhydrous THF or DCM (10 mL/g of reactant)
Procedure:
-
Dissolution: Dissolve the amine and base in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Coupling: Dissolve the sulfonyl chloride in a minimal amount of THF and add it dropwise to the amine solution.
-
Completion: Stir at RT for 2–4 hours.
-
Validation Point: TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The high-Rf sulfonyl chloride spot should disappear, replaced by a lower-Rf sulfonamide spot.
-
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc, wash with 1N HCl (to remove excess amine/base), saturated
, and brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Data Presentation & Characterization
Expected Physical Properties
| Parameter | Value / Range | Notes |
| Intermediate Yield | 75% – 85% | Lower yields indicate moisture contamination during quench. |
| Intermediate MP | 68 – 72°C | Sharp melting point indicates high purity. |
| Final Product Yield | 80% – 95% | Dependent on amine nucleophilicity. |
| Appearance | White/Off-white crystals | Coloration suggests oxidation or impurities. |
Spectral Validation (Reference Data)
To confirm the structure, look for these diagnostic signals in the
-
Propanoyl Group:
-
Triplet (
~1.1 ppm, 3H, ) -
Quartet (
~3.0 ppm, 2H, ) -
Significance: Confirms the ketone chain is intact.
-
-
Aromatic Region (Trisubstituted Pattern):
-
Two singlets or meta-coupled doublets in the aromatic region (
7.8 – 8.5 ppm). -
The proton between the Cl and
groups (H-3 relative to sulfonamide) will be the most deshielded singlet due to the ortho-electron-withdrawing effect of both groups.
-
-
Sulfonamide NH:
-
Broad singlet (
9.0 – 11.0 ppm), exchangeable with .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of sulfonyl chloride. | Ensure ice quench is rapid but controlled; filter immediately. Do not let the solid sit in water. |
| Oily Product (Step 1) | Incomplete reaction or mixed isomers. | Increase reaction temperature to 90°C; verify starting material purity (4'-chloropropiophenone). |
| Low Yield (Step 2) | HCl salt formation trapping amine. | Ensure at least 2 equivalents of base ( |
| Impurity in NMR | Sulfonic acid formation. | Use dry solvents; consider adding 10% thionyl chloride during Step 1 heating phase. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1923). p-Acetaminobenzenesulfonyl Chloride.[1] Org. Synth. 1923, 3, 13. Link (Foundational method for chlorosulfonation).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context for bioactive sulfonamides).
- Al-Ghorbani, M., et al. (2015). Synthesis and in vitro biological evaluation of some sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Medicines for All Institute. (2023).[2] Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Link (Modern process optimization for chlorosulfonation).
Sources
Application Note: Chemoselective Functionalization of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
[1][2]
Executive Summary & Reactivity Profile
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a high-value "dual-electrophile" building block.[1] Its utility stems from the presence of two distinct electrophilic sites activated by mutual electronic effects:
-
Sulfonyl Chloride (
): A "hard," highly reactive electrophile susceptible to rapid attack by nucleophiles (amines, alcohols, thiols) at low temperatures.[1] -
Aryl Chloride (C2-Cl): A site activated for Nucleophilic Aromatic Substitution (
).[1] The ortho-sulfonyl and para-propanoyl groups act as powerful electron-withdrawing groups (EWGs), significantly lowering the energy barrier for Meisenheimer complex formation.[1]
Critical Strategic Insight: Direct
Decision Pathway & Reactivity Map
The following diagram illustrates the logical flow for functionalizing this scaffold, highlighting the necessity of sequential operations.
Figure 1: Strategic workflow for chemoselective functionalization. Path A is the validated route for library synthesis.
Protocol 1: Selective Sulfonylation (Formation of the Core)
Objective: Functionalize the sulfonyl chloride group with an amine (primary or secondary) while leaving the aryl chloride and propanoyl ketone intact.[1]
Materials
-
Substrate: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 equiv).[1]
-
Nucleophile: Primary/Secondary Amine (1.05 equiv).[1]
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology
-
Preparation: Dissolve the amine (1.05 equiv) and base (e.g., Pyridine, 2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine) in a round-bottom flask under nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent competitive attack on the ketone or premature SNAr.
-
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1–2 hours.
-
Monitoring: Check via TLC or LC-MS.[1] The sulfonyl chloride is highly unstable on silica; monitor the disappearance of the amine or the formation of the sulfonamide product.
-
-
Workup:
-
Purification: Recrystallization (EtOH/Water) is preferred over chromatography to avoid hydrolysis of the potentially labile sulfonamide bond.[1]
Key Outcome: A stable 2-chloro-5-propanoylbenzenesulfonamide intermediate, ready for SNAr.[1]
Protocol 2: Nucleophilic Aromatic Substitution ( )
Objective: Displace the C2-Chlorine atom using a second nucleophile.[1] The reaction is driven by the electron-withdrawing nature of the ortho-sulfonamide and para-propanoyl groups.
Materials
-
Substrate: 2-Chloro-5-propanoylbenzenesulfonamide derivative (from Protocol 1).
-
Nucleophile: Amine, Thiol, or Alkoxide (1.2–2.0 equiv).[1]
-
Base:
(2.0 equiv) or (1.5 equiv) for weak nucleophiles; for alcohols.[1] -
Solvent: Polar Aprotic (DMSO, DMF, or NMP).[1] Note: DMSO accelerates SNAr rates significantly.
Step-by-Step Methodology
-
Setup: In a pressure vial or sealed tube, dissolve the sulfonamide intermediate (1.0 equiv) in DMSO (0.5 M).
-
Reagent Addition: Add the Base (
, 2.0 equiv) followed by the Nucleophile (1.5 equiv).[1] -
Thermal Activation: Heat the reaction mixture to 80–100°C .
-
Why Heat? Unlike the sulfonyl chloride reaction, displacing the aryl chloride requires overcoming the aromatic stability energy barrier. The activation energy is lowered by the EWGs, but thermal energy is still required.[1]
-
-
Monitoring: Monitor by LC-MS for the conversion of the Chloro-starting material (M) to the Amino-product (M-Cl+Nu). Reaction times typically range from 4 to 12 hours.[1]
-
Workup:
Troubleshooting & Critical Parameters
| Parameter | Condition | Impact / Rationale |
| Solvent Choice | DCM (Step 1) vs. DMSO (Step 2) | DCM is non-nucleophilic and easily removed, ideal for the kinetic sulfonylation.[1] DMSO stabilizes the Meisenheimer intermediate, essential for the difficult SNAr step. |
| Base Selection | Pyridine vs. Carbonate | Pyridine acts as a nucleophilic catalyst and acid scavenger for the highly reactive sulfonyl chloride.[1] Carbonates are non-nucleophilic bases used to deprotonate the nucleophile for SNAr without attacking the ketone. |
| Ketone Stability | Propanoyl Group | The ketone at C5 is stable to mild bases.[1] Avoid strong reducing agents (LiAlH4) or Grignard reagents, which will attack the ketone.[1] If using strong nucleophiles (e.g., hydrazine), be aware of potential hydrazone formation at the ketone.[1] |
| Hydrolysis Risk | Moisture Sensitivity | The starting sulfonyl chloride hydrolyzes rapidly in moist air.[1] Store under inert gas at 4°C. |
References
-
Reactivity of Sulfonyl Chlorides: BenchChem Technical Guides. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." [1]
-
Mechanisms of SNAr: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution: Addition-Elimination Mechanism."
-
Ortho-Effect in SNAr: Molecules (MDPI). "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides."
-
Practical Synthesis: Organic Syntheses. "p-Acetaminobenzenesulfonyl Chloride."[1] Org. Synth. 1923, 3,[1][2] 13.
Late-Stage Functionalization using 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Application Note & Protocol Guide
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a high-value, trifunctional building block designed for the late-stage diversification of pharmaceutical candidates. Unlike simple sulfonyl chlorides, this reagent introduces three distinct orthogonal handles in a single operation:
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile for immediate attachment to amine-bearing drug cores (scaffolding).
-
Aryl Chloride (-Cl): A handle positioned ortho to the sulfonamide, activating it for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr).
-
Propanoyl Group (-C(=O)Et): A meta-positioned ketone providing a stable "parking" motif for downstream reductive amination or condensation reactions.
This guide details the protocols for using this reagent to append a functionalized aryl-sulfonamide moiety to complex amine heterocycles, a strategy widely used to modulate lipophilicity (LogD), metabolic stability, and potency in hit-to-lead optimization.
Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| CAS Number | 1803597-45-6 |
| Molecular Weight | 267.13 g/mol |
| Formula | C₉H₈Cl₂O₃S |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Reactivity Logic
The sulfonyl chloride is the most reactive site (k₁). The aryl chloride (k₂) is deactivated relative to the sulfonyl group but activated for cross-coupling once the sulfonamide is formed. The ketone (k₃) is chemically orthogonal to the sulfonyl coupling conditions.
Caption: Orthogonal reactivity map of the trifunctional scaffold. Site 1 is the entry point for Late-Stage Functionalization.
Core Protocol: Late-Stage Sulfonylation of Amines
This protocol describes the coupling of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride with a complex secondary amine (e.g., a piperazine-functionalized drug core).
Materials
-
Substrate: Drug-NH (1.0 equiv)
-
Reagent: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.5 equiv) with DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous) or THF
-
Quench: 1M HCl or Saturated NH₄Cl
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Argon. Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.
-
Note: If the substrate is sterically hindered, use TEA and catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction via the formation of a highly reactive N-sulfonylpyridinium intermediate.
-
-
Reagent Addition: Cool the mixture to 0°C. Add 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.2 equiv) portion-wise or as a solution in minimal DCM.
-
Why 0°C? Sulfonyl chlorides are prone to hydrolysis. Cooling suppresses the background reaction with trace moisture while the fast amine coupling proceeds.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_substrate + 231 Da).
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove pyridine and unreacted amine).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Advanced Protocols: Post-Coupling Diversification
Once the sulfonamide is installed, the molecule can be further evolved using the remaining handles.
Protocol A: Suzuki-Miyaura Coupling (Aryl Chloride)
The ortho-chloro substituent is activated by the electron-withdrawing sulfonamide group, making it a viable partner for Pd-catalyzed coupling.
-
Substrate: Sulfonamide product from Core Protocol.
-
Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G3.
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat at 80–100°C for 4–12 hours under Argon.
Protocol B: SuFEx Activation (Optional)
For applications requiring covalent protein inhibition or "Click" chemistry, the sulfonyl chloride can be converted to a Sulfonyl Fluoride in situ or prior to coupling.
-
Reagent: KHF₂ (saturated aq.) or ZnF₂.
-
Method: Stir the sulfonyl chloride with KHF₂ in MeCN/Water (1:1) for 2 hours.
-
Result: The resulting Sulfonyl Fluoride is highly stable to reduction and hydrolysis but reacts selectively with Tyr/Lys/Ser residues in proteins or silyl ethers (SuFEx).
Experimental Workflow Diagram
Caption: Divergent synthesis workflow transforming the initial amine into a library of lead compounds.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Sulfonic Acid formation) | Wet solvents or old reagent. | Use freshly distilled DCM/THF. Verify reagent quality by H-NMR (check for broad OH peak). |
| Low Conversion | Steric hindrance of the amine. | Switch base to Cs₂CO₃ in MeCN and heat to 60°C. Add 0.1 eq DMAP. |
| Bis-sulfonylation | Primary amine substrate used with excess reagent.[1] | Strictly control stoichiometry (0.95 equiv reagent). Use bulky base (e.g., 2,6-lutidine). |
| Regioselectivity (Suzuki) | C-Cl vs C-S bond cleavage. | The C-S bond is stable under standard Suzuki conditions. Ensure oxidative addition occurs at C-Cl by using electron-rich ligands (XPhos, SPhos). |
References
-
General Sulfonamide Synthesis
-
Late-Stage Functionalization Strategies
-
SuFEx Click Chemistry (Sulfonyl Fluorides)
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
-
Compound Data
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization [organic-chemistry.org]
- 4. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Technical Support Center: Preventing Hydrolysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Case ID: #SC-2Cl-5Pr-001 Status: Active Priority: Critical (Moisture Sensitive)
Executive Summary: The Stability Profile
Compound: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Molecular Formula:
Technical Insight: This compound features a sulfonyl chloride moiety on a benzene ring substituted with two electron-withdrawing groups (EWGs): a chlorine atom at the ortho position (C2) and a propanoyl (ketone) group at the meta position (C5) relative to the sulfonyl group.
-
Electronic Effect: The 5-propanoyl and 2-chloro groups withdraw electron density from the ring, increasing the electrophilicity of the sulfur atom. This makes the compound more susceptible to nucleophilic attack (hydrolysis) compared to electron-rich analogs like tosyl chloride [1].
-
Steric Effect: While the ortho-chlorine provides minor steric shielding, it is insufficient to prevent rapid hydrolysis in the presence of atmospheric moisture [2].
Immediate Action: Isolate the compound from ambient atmosphere. Store under Argon or Nitrogen at -20°C.
Diagnostic Guide: Is Your Reagent Already Hydrolyzed?
Before starting your reaction, verify the integrity of your starting material. Hydrolysis converts the sulfonyl chloride (
Q: How do I visually identify hydrolysis?
-
Observation: The pure sulfonyl chloride is typically a crystalline solid or viscous oil (depending on purity). Hydrolysis produces HCl gas (fuming) and often results in a sticky, amorphous solid or a change in crystal habit due to the formation of the high-melting sulfonic acid [3].
-
Acidity Check: Suspend a small amount in dry DCM and hold a piece of damp pH paper above the solution. Immediate red coloration indicates evolving HCl.
Q: What are the analytical signatures of hydrolysis?
| Method | Sulfonyl Chloride (Intact) | Sulfonic Acid (Hydrolyzed) |
| LC-MS | M/Z corresponds to Methyl Ester (if MeOH used) or unstable parent. | Mass shift: [M - 18.5] (Loss of Cl, gain of OH). Often elutes earlier (more polar). |
| 1H NMR | Aromatic protons are distinct. | Aromatic protons often shift upfield (shielded) due to loss of the highly EWG -Cl. Broad acidic -OH peak >10 ppm. |
| TLC | Higher Rf (Non-polar). | Baseline (Very polar). |
Critical Handling Protocols (Prevention)
To prevent hydrolysis, you must break the "Water-Catalyst-Substrate" triangle.
Protocol A: The Anhydrous Setup
-
Glassware: Flame-dried or oven-dried (120°C for >4 hours). Assemble while hot under a stream of inert gas.
-
Solvents: Use anhydrous solvents (DCM, THF, Toluene). Water content must be <50 ppm.
-
Pro-Tip: Do not rely on "sealed" bottles opened previously. Use a solvent purification system (SPS) or store over activated 3Å or 4Å molecular sieves for 24 hours [4].
-
-
Atmosphere: Perform all transfers via syringe or cannula under a positive pressure of Nitrogen (
) or Argon ( ).
Protocol B: Reaction Optimization
Q: My yield is low, and I see unreacted amine/alcohol. Is the chloride hydrolyzing? A: Likely. If you are using an aqueous base (Schotten-Baumann conditions), the hydrolysis competes with your desired reaction.
-
Fix: Switch to non-aqueous conditions .
-
Base: Use organic bases like Triethylamine (
), Diisopropylethylamine (DIPEA), or Pyridine. -
Catalyst: If the reaction is sluggish (due to the steric 2-Cl), add DMAP (4-Dimethylaminopyridine) . This forms a reactive N-acyl pyridinium intermediate that is more reactive toward your nucleophile but also more sensitive to water. Ensure strict anhydrous conditions when using DMAP [5].
-
Troubleshooting & FAQs
Q: Can I use DMF as a solvent? A: Proceed with Caution. DMF can contain trace dimethylamine (DMA) and water.
-
Risk 1: DMA reacts with your sulfonyl chloride to form the dimethyl-sulfonamide impurity.
-
Risk 2: DMF is hygroscopic. Wet DMF will rapidly hydrolyze the reagent.
-
Recommendation: Use anhydrous THF or DCM. If solubility is an issue, use NMP (dried) or Acetonitrile.
Q: I need to wash the reaction. Can I use water? A: Only AFTER the reaction is complete. Once your desired sulfonamide/ester is formed, the product is stable to water. However, if unreacted sulfonyl chloride remains, adding water will generate HCl and heat.
-
Safe Quench: Cool the mixture to 0°C. Add a saturated solution of
or ammonium hydroxide slowly. This converts excess chloride to the acid salt or sulfonamide, which can be washed away.[1]
Q: The compound turned into a "gum" in the freezer. Is it ruined? A: It has likely absorbed moisture through a poor seal.
-
Recovery Attempt: You cannot easily reverse hydrolysis. However, you can try to recrystallize the remaining chloride from dry hexane/chloroform if the hydrolysis is minor. If >20% hydrolyzed, discard and repurchase/resynthesize.
Visualized Workflows
Figure 1: Hydrolysis Mechanism & Prevention Strategy
Caption: The electrophilic sulfur atom is attacked by water. The 2-Cl and 5-Propanoyl groups withdraw electron density (red arrows), making the sulfur more positive (
Figure 2: Decision Tree for Handling
Caption: Step-by-step logic for setting up reactions with moisture-sensitive sulfonyl chlorides.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
RSC Publishing. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B. Link
-
BenchChem. (2025).[2] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Link
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
Sigma-Aldrich. (2025). 2-Chloro-5-methylbenzene-1-sulfonyl chloride Properties & Handling. Link
Sources
Technical Support Center: Optimizing Hindered Sulfonyl Chloride Reactions
Executive Summary
Reacting sterically hindered sulfonyl chlorides (e.g., tert-butyl, ortho-disubstituted arenes) presents a dual challenge: kinetic inertness toward nucleophiles and thermodynamic instability leading to desulfonylation. Standard protocols involving harsh heating of sulfonic acids often fail, resulting in
This guide provides a validated workflow to maximize yield. The core philosophy is to synthesize under mild oxidative conditions and couple using hyper-nucleophilic catalysis , avoiding the thermal danger zone.
Module 1: Synthesis of the Reagent
The "Source" Problem: Traditional conversion of hindered sulfonic acids to chlorides using thionyl chloride (
The Solution: Oxidative Chlorination of Thiols.[1][2][3][4][5][6] This method proceeds at low temperatures (
Comparative Efficiency Table
| Method | Reagents | Temp | Suitability for Hindered | Primary Failure Mode |
| Acid Chlorination | Reflux | Poor | Thermal Desulfonylation | |
| Phosphorus | Very Poor | Steric lockout; | ||
| Oxidative (Wright) | Excellent | Over-oxidation (rare) | ||
| Oxidative (Bahrami) | Good | Exotherm control required |
Recommended Protocol: Modified Oxidative Chlorination
Based on Wright et al. (2006) and Bahrami et al. (2009)
-
Setup: 3-neck flask, internal thermometer, addition funnel. Cool to
. -
Reagents: Suspend the hindered thiol (1.0 equiv) in Acetonitrile (
vol). Add N-chlorosuccinimide (NCS, 3.0 equiv). -
Activation: Dropwise addition of 2M HCl (or aqueous
mix) while maintaining internal temp .-
Mechanistic Note: The acid activates NCS to form
, which attacks the sulfur. The steric bulk of the R-group does not significantly hinder this attack on the sulfur atom compared to nucleophilic attack on a sulfonyl center.
-
-
Quench: Dilute with cold water and extract immediately with
. -
Purification: Do not distill. Hindered sulfonyl chlorides should be used crude or recrystallized from cold hexanes.
Module 2: The Coupling Reaction
The "Target" Problem: Even if you synthesize the chloride successfully, the steric bulk blocks the trajectory of the incoming amine/alcohol nucleophile (Target).
The Solution: Nucleophilic Catalysis (The "Stepping Stone" Mechanism).
Using Pyridine alone is often insufficient. You must use DMAP (4-Dimethylaminopyridine) or 1-Methylimidazole . These form a highly reactive intermediate (
Experimental Workflow: Hindered Sulfonylation
Figure 1: Catalytic activation pathway. Note that the intermediate is less sensitive to steric shielding than the parent chloride.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black and I see gas evolution. What happened?
Diagnosis: Thermal Desulfonylation.
Hindered sulfonyl chlorides (especially tert-butyl or bulky aryl types) are prone to extruding
-
Temperature: Never heat above
. If the reaction is slow, do not heat; add more catalyst (DMAP). -
Solvent: Switch from THF to Acetonitrile or DCM . Acetonitrile stabilizes the polar transition state of the substitution without requiring heat.
Q2: I see the starting material disappear, but I only isolate the sulfonic acid ( ).
Diagnosis: Hydrolysis Competition. The rate of reaction with water (hydrolysis) is faster than with your hindered amine. This is common because the amine cannot access the sulfur center, but the smaller water molecule can. Fix:
-
Drying: Use anhydrous solvents and flame-dried glassware.
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the intermolecular reaction with the amine over trace water.
-
Order of Addition: Add the sulfonyl chloride last, as a solution, to a mixture of Amine + Base + Catalyst.
Q3: The reaction is stalled at 50% conversion even after 24 hours.
Diagnosis: Product Inhibition or Catalyst Deactivation. The pyridinium hydrochloride salt formed as a byproduct might be precipitating and coating the reagents, or the steric bulk is simply too high for the current catalyst turnover. Fix:
-
The "Sandwich" Method: Use 1.2 equiv of DABCO (1,4-diazabicyclo[2.2.2]octane) instead of pyridine. DABCO is less sterically hindered than TEA and more basic than pyridine.
-
Microwave (Caution): If thermal instability is not extreme, use low-power microwave irradiation (
, 10 mins). The rapid heating/cooling cycle can overcome the activation barrier without prolonged exposure to desulfonylation temps.
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic workflow for hindered sulfonyl chloride failures.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6][7][8][9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][5][9][10] The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Wright, S. W., & Hallstrom, K. N. (2006).[2] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[2] The Journal of Organic Chemistry, 71(3), 1080–1084.
-
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4878.
- Maletina, I. I., et al. (2010). Synthesis of sterically hindered sulfonyl chlorides. Journal of Sulfur Chemistry. (General reference for stability profiles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct conversion of thiols to sulfonyl chlorides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Removing unreacted 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride from reaction mixtures
Technical Support Center: Removal of Unreacted 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1803597-45-6) is a highly reactive electrophile commonly used to synthesize sulfonamide-based pharmacophores. However, its persistence in reaction mixtures poses significant challenges: it is corrosive, interferes with bioassays, and can degrade chromatography columns.
This guide addresses the removal of excess sulfonyl chloride (R-SO₂Cl) while preserving the integrity of the desired product.[1][2][3][4] The presence of the ortho-chloro substituent and the meta-propanoyl ketone moiety dictates specific handling to prevent side reactions (e.g., enolization/aldol condensation of the ketone under harsh basic conditions).
Decision Matrix: Selecting a Purification Strategy
Before proceeding, determine the stability of your product and the scale of your reaction. Use the logic flow below to select the optimal protocol.
Figure 1: Decision tree for removing unreacted sulfonyl chloride based on product stability.
Troubleshooting & FAQs
Issue 1: "I performed a bicarbonate wash, but the sulfonyl chloride peak persists in LC-MS."
Diagnosis: Incomplete Hydrolysis. The ortho-chloro group on the benzene ring provides steric hindrance, protecting the sulfonyl chloride from nucleophilic attack by water. Furthermore, sulfonyl chlorides are lipophilic; in a biphasic system (e.g., DCM/Water), the reagent hides in the organic layer, avoiding the aqueous base. Corrective Action:
-
Increase Agitation: Use vigorous stirring (vortex or high-speed magnetic stirring) to maximize the surface area of the emulsion.
-
Use a Phase Transfer Catalyst: Add 1-5 mol% of tetrabutylammonium bromide (TBAB) to shuttle the hydroxide/bicarbonate ions into the organic phase.
-
Switch Bases: If the ketone group allows, use 1M NaOH instead of NaHCO₃ to increase the rate of hydrolysis (Caution: Monitor for potential aldol side reactions with the propanoyl group).
Issue 2: "My product degrades during the aqueous workup."
Diagnosis: Hydrolytic Instability. The propanoyl ketone can be sensitive to strong bases, or the sulfonamide bond formed might be labile under specific pH conditions. Corrective Action:
-
Adopt Protocol B (Scavenging): Use a polymer-supported amine (e.g., PS-Trisamine). This occurs in organic solvent (DCM, THF) without water, preventing hydrolysis of the product.
-
Self-Validation: Check the resin loading capacity. Ensure you are adding at least 2-3 equivalents of resin relative to the excess sulfonyl chloride, not the total starting material.
Issue 3: "The sulfonyl chloride streaks on silica gel chromatography."
Diagnosis: Decomposition on Acidic Media. Silica gel is slightly acidic and contains moisture. Sulfonyl chlorides hydrolyze on the column, generating HCl and sulfonic acid, which causes streaking and can degrade acid-sensitive products. Corrective Action:
-
Pre-Quench: Never load unreacted sulfonyl chloride onto a column. Always perform a "mini-workup" or scavenger treatment first.
-
Neutralize Silica: If direct purification is unavoidable, pretreat the silica column with 1% triethylamine in hexane to neutralize acidity, though this is less effective than removing the impurity beforehand.
Experimental Protocols
Protocol A: Hydrolytic Removal (Aqueous Workup)
Best for: Stable products, large scale, cost-sensitive projects.
Mechanism:
Steps:
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (DCM or EtOAc).
-
Quenching: Add Saturated Aqueous NaHCO₃ (approx. 1:1 volume ratio).
-
Agitation: Stir vigorously for 30–60 minutes at room temperature.
-
Separation: Transfer to a separatory funnel. Collect the organic layer.[5][8][9]
-
Acid Wash (Optional): If a pyridine/amine base was used in the reaction, wash with 1M HCl to remove it (ensure product does not protonate and move to aqueous).
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Solid-Phase Scavenging
Best for: High-throughput synthesis, water-sensitive compounds, removal of trace impurities.
Mechanism:
Steps:
-
Selection: Choose a Trisamine or Aminomethyl polystyrene resin (typical loading 1.0–3.0 mmol/g).
-
Calculation: Add 3.0 equivalents of resin relative to the estimated unreacted sulfonyl chloride.
-
Incubation: Add resin directly to the reaction mixture. Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–4 hours .
-
Validation: Spot the supernatant on TLC to confirm absence of sulfonyl chloride.
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Wash: Rinse the resin with DCM to recover any physically adsorbed product.
Comparative Data: Method Selection
| Feature | Aqueous Hydrolysis (Protocol A) | Scavenger Resin (Protocol B) |
| Cost | Low (Reagents: Water, Base) | High (Reagents: Functionalized Polymer) |
| Time | 45–90 Minutes | 2–5 Hours (Passive stirring) |
| Product Loss | Potential (Emulsions/Hydrolysis) | Minimal (< 2% adsorption) |
| Scalability | Excellent (kg scale) | Poor (g scale due to resin volume) |
| Suitability | Stable, hydrophobic products | Labile, polar, or water-sensitive products |
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[4] Retrieved from 4[4]
-
Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl Chloride. Org.[3][10][11] Synth. 8, 100. Retrieved from 1
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Sulfonyl Chloride Removal.[2][3] Retrieved from 11
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15155333, 2-Chloro-5-methylbenzene-1-sulfonyl chloride. Retrieved from 12[12]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. stepbio.it [stepbio.it]
- 11. suprasciences.com [suprasciences.com]
- 12. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Ticket Priority: High (Irreversible Degradation Risk)
Emergency Quick Reference: Is My Reagent Compromised?
Before proceeding with any synthesis, verify the integrity of your reagent. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is highly electrophilic due to the electron-withdrawing nature of both the ortho-chloro and meta-propanoyl (ketone) substituents. This makes it significantly more moisture-sensitive than standard reagents like Tosyl chloride.
Visual & Physical Diagnostics
| Observation | Diagnosis | Action |
| White/Off-white Crystalline Solid | Healthy. | Proceed with anhydrous protocols. |
| Clumping / Caking | Early Stage Hydrolysis. Surface moisture absorption. | Dry under high vacuum ( |
| Liquid Film / Oily Residue | Advanced Degradation. Melting point depression due to impurities (sulfonic acid/HCl). | Quarantine. Purity is likely |
| Acrid Smell (Fuming) | Critical Failure. Active release of HCl gas. | Discard. The container is pressurized and the reagent is heavily hydrolyzed. |
The Science of Failure: Hydrolysis Mechanism
Understanding why this reagent fails is critical for preventing it. The sulfonyl chloride moiety (
The Mechanism: Water acts as a nucleophile, attacking the sulfur atom. The electron-withdrawing propanoyl group at the 5-position destabilizes the S-Cl bond, lowering the activation energy for this attack. The byproduct, Hydrochloric Acid (HCl), is autocatalytic in bulk storage—it increases the hygroscopicity of the material, drawing in more moisture.
Figure 1: Hydrolysis pathway.[1][2] The formation of the Sulfonic Acid renders the molecule inert to subsequent nucleophilic substitution reactions (e.g., sulfonamide formation).
Storage & Handling Protocols
A. Storage Architecture
-
Primary Containment: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Temperature: Refrigerate at 2–8°C .
-
Why? Hydrolysis kinetics are temperature-dependent.[1] Cold storage significantly retards the rate of degradation even if trace moisture is present.
-
-
Vessel: Glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.
B. Anhydrous Transfer (The "Schlenk" Standard)
Never open the stock bottle to the ambient atmosphere if humidity is >30%.
-
Equilibrate: Allow the refrigerated bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.
-
Gas Blanket: Insert a needle connected to an inert gas line into the septum (or headspace) to create positive pressure while dispensing.
-
Solvent Choice: Use anhydrous DCM or THF .
-
Pro-Tip: Avoid nucleophilic solvents (MeOH, EtOH) or wet DMF.
-
Quality Control: Purity Assay
Issue: Direct LC-MS analysis is unreliable because the sulfonyl chloride hydrolyzes on the column, showing a false peak for the sulfonic acid. Solution: Derivatization.[3] You must convert the unstable chloride into a stable sulfonamide before analysis.
Protocol: Benzylamine Derivatization Assay
-
Blank Preparation: Dissolve 10 µL Benzylamine in 1 mL dry MeCN.
-
Sample Preparation:
-
Dissolve ~5 mg of your Sulfonyl Chloride sample in 0.5 mL dry DCM.
-
Add 2 equivalents of Benzylamine (excess).
-
Wait 5 minutes (Reaction is instantaneous).
-
Quench with 0.5 mL Water/MeCN (1:1).
-
-
Analysis: Inject into HPLC/UPLC.
-
Peak A: Excess Benzylamine.
-
Peak B: Derivatized Sulfonamide (Corresponds to active Reagent).
-
Peak C: Sulfonic Acid (Corresponds to dead Reagent—this will not react with benzylamine and appears at a distinct RT).
-
Troubleshooting Guide
Scenario: "My yield is low (<30%). Is it the reagent or the reaction?"
Figure 2: Diagnostic workflow for reaction optimization.
Safe Quenching & Disposal
WARNING: Do not pour water directly onto the solid reagent.[4] The reaction is exothermic and releases HCl gas rapidly.[4]
Correct Quenching Protocol:
-
Prepare: A stirred solution of 5% Sodium Bicarbonate (
) or 1M NaOH in a large beaker. -
Dilute: Dissolve the waste sulfonyl chloride in a minimal amount of DCM or Acetone.
-
Add: Slowly drip the organic solution into the aqueous base.
-
Verify: Check pH to ensure neutrality before disposal into aqueous waste streams.
References
-
BenchChem. (2025).[4][3][5][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Sigma-Aldrich. (2024). Handling Air- and Moisture-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
-
Gnedin, B. G., et al. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). Retrieved from
-
Renesas Electronics. (2018). Guidelines for Handling and Processing Moisture Sensitive Surface Mount Devices (Applied analogy for moisture barrier storage). Retrieved from
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting low yields in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride couplings
Technical Support Center: Troubleshooting 2-Chloro-5-propanoylbenzene-1-sulfonyl Chloride Couplings
Executive Summary
Molecule Profile: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride Reactivity Class: Electron-Deficient, Sterically Hindered Electrophile.
This guide addresses the specific challenges associated with coupling 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride. The presence of the electron-withdrawing propanoyl group at the meta position (relative to sulfonyl) and the chlorine atom at the ortho position creates a "push-pull" dynamic:
-
Hyper-Electrophilicity: The propanoyl and chloro groups pull electron density from the ring, making the sulfur atom highly susceptible to nucleophilic attack.
-
Steric Impediment: The ortho-chloro substituent physically blocks the trajectory of incoming nucleophiles, particularly bulky amines.
The Result: A kinetic competition where moisture hydrolysis often outcompetes the desired amination, leading to low yields of the sulfonamide and high recovery of the sulfonic acid byproduct.
Module 1: Pre-Reaction Diagnostics (The "Is it Dead?" Phase)
Before optimizing the reaction, you must validate the integrity of your starting material. Sulfonyl chlorides with electron-withdrawing groups are notoriously unstable on the shelf.
Diagnostic Protocol: Do not rely on LCMS alone (acid and chloride often co-elute or ionize identically in negative mode).
-
Dissolve 5 mg of the sulfonyl chloride in dry
. -
Run a rapid
NMR. -
Analyze the aromatic region. The chemical shift of the protons ortho to the sulfonyl group will shift upfield significantly if the chloride has hydrolyzed to the sulfonic acid.
| Feature | Sulfonyl Chloride (Active) | Sulfonic Acid (Dead) |
| Physical State | White/Off-white Crystalline Solid | Wet paste or amorphous gum |
| Solubility (DCM) | Fully Soluble | Insoluble / Suspension |
| NMR Shift ( |
Module 2: Reaction Optimization (The "Why is it Slow?" Phase)
The interaction between the ortho-chloro steric hindrance and the high electrophilicity requires a specific protocol. Standard "add and stir" methods often fail here.
The "Gold Standard" Protocol
Designed to mitigate hydrolysis while forcing the hindered coupling.
Reagents:
-
Solvent: Anhydrous DCM or THF (Must be <50 ppm water).
-
Base: Pyridine (acts as both base and nucleophilic catalyst) OR DIPEA with 10 mol% DMAP.
-
Stoichiometry: 1.0 equiv Sulfonyl Chloride : 1.1 equiv Amine : 2.5 equiv Base.
Step-by-Step Methodology:
-
The Template Solution: Dissolve the Amine (1.1 equiv) and Base (2.5 equiv) in Anhydrous DCM under Nitrogen. Cool to 0°C.[1]
-
The Slow Addition: Dissolve the 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Why? High concentration of the sulfonyl chloride relative to the amine favors hydrolysis if trace moisture is present. Dropwise addition ensures the sulfonyl chloride immediately encounters an excess of amine.
-
-
The Catalyst Kick: If using DIPEA, add 10 mol% DMAP after the addition is complete.
-
Why? DMAP forms a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric bulk of the ortho-chloro group.
-
-
The Temperature Ramp: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.
Module 3: Workup & Isolation (The "Where did it go?" Phase)
A common cause of "low yield" is not reaction failure, but extraction failure. The electron-withdrawing propanoyl group acidifies the resulting sulfonamide N-H proton.
The pH Trap:
If you wash with 1M NaOH or saturated
Correct Workup Procedure:
-
Quench: Add 1M HCl until pH < 2.
-
Extract: Extract with EtOAc or DCM.
-
Wash: Wash organic layer with water, then Brine.
-
Critical: Do NOT wash with basic solutions unless you have confirmed your product is not acidic (
of this sulfonamide can be ~9-10).
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing low yields.
Caption: Decision tree for isolating the root cause of low yields, distinguishing between chemical failure and isolation error.
Module 4: Mechanistic Insight
Understanding the competition between the desired pathway and the hydrolysis pathway is critical. The ortho-chloro group slows down the amine attack (
Caption: Kinetic competition diagram. The 2-Chloro substituent creates a steric barrier that disfavors amine attack, requiring strict moisture control to prevent the water pathway from dominating.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent to improve solubility? A: Absolutely not. Sulfonyl chlorides react with alcohols to form sulfonate esters (e.g., ethyl sulfonate). This side reaction is often faster than sulfonamide formation. Use aprotic solvents like DCM, THF, or Acetonitrile.
Q: My LCMS shows a mass corresponding to [M+16] or [M+32]. What is this? A: This is likely not oxidation. Check if you are using methanol in your LCMS mobile phase. The sulfonyl chloride can react on the column or in the vial to form the methyl ester. Always quench an aliquot with amine before injecting on LCMS.
Q: The reaction turns black immediately upon adding the base. Is this normal? A: A yellow-to-orange color change is normal for electron-deficient aromatics. However, deep black suggests decomposition or polymerization, possibly involving the ketone moiety.
-
Fix: Ensure the temperature is at 0°C during addition.[1] If using a strong base (like NaH or KOH), switch to a milder organic base (Pyridine/DIPEA) to avoid deprotonating the ketone alpha-protons.
Q: I see the product on TLC, but I recover very little after column chromatography. A: The sulfonamide product is likely "streaking" or sticking to the silica due to its acidity.
-
Fix: Add 1% Acetic Acid or 0.5% Methanol to your eluent to suppress ionization on the silica gel.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Chloro-5-methylbenzene-1-sulfonyl chloride Properties. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-methylbenzene-1-sulfonyl chloride. Retrieved from
-
Organic Chemistry Portal. (2011). Preparation of Sulfonyl Chlorides from Sulfonic Acids. Retrieved from
Sources
Technical Support Center: Purification of 2-Chloro-5-propanoylbenzene-1-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this important class of compounds. The inherent reactivity of the sulfonyl chloride functional group, coupled with the presence of a ketone moiety, presents unique purification challenges, primarily revolving around the compound's sensitivity to hydrolysis.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low yield of purified product after aqueous workup.
-
Potential Cause 1: Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, converting them to the corresponding sulfonic acid, which is often highly water-soluble and lost during the aqueous extraction phase.[1] This is the most common reason for yield loss.
-
Solution:
-
Minimize Contact Time: Perform aqueous washes as quickly as possible.[1]
-
Low Temperature: Conduct all aqueous steps using cold (0-5 °C) deionized water or brine to significantly reduce the rate of hydrolysis.[1]
-
Anhydrous Conditions: Ensure all organic solvents used for extraction are anhydrous and that the glassware is thoroughly dried before use.
-
Rapid Separation: Separate the organic and aqueous layers promptly to prevent prolonged contact.[2]
-
-
Potential Cause 2: Emulsion formation. The presence of both polar and non-polar functional groups in the molecule and potential byproducts can lead to the formation of emulsions at the solvent interface, trapping the product and making efficient separation difficult.
-
Solution:
-
Brine Wash: To break up an emulsion, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing better separation.
-
Centrifugation: For small-scale purifications, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.
-
Issue 2: The purified product is an oil or fails to crystallize.
-
Potential Cause 1: Presence of impurities. Residual solvents or reaction byproducts can act as impurities that inhibit crystallization, resulting in an oil.
-
Solution:
-
High Vacuum: Place the oily product under a high vacuum for an extended period to remove any residual volatile solvents.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or pentane). Stir vigorously to wash the impurities from your product, which may induce crystallization.
-
Column Chromatography: If other methods fail, purification by column chromatography is a reliable method to separate the desired compound from impurities.
-
-
Potential Cause 2: "Oiling out" during recrystallization. This occurs when the solute separates from the solution as a liquid instead of a solid, often because the solution is cooled too quickly or the solvent's boiling point is higher than the compound's melting point.[3]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of a crystalline lattice.[3]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites for crystal growth.[3]
-
Seed Crystals: If available, adding a single, pure crystal of the product (a seed crystal) can initiate crystallization.[3]
-
Issue 3: Product degradation during column chromatography.
-
Potential Cause: Hydrolysis on silica gel. Standard silica gel has a layer of water on its surface and is slightly acidic, which can promote the hydrolysis of sensitive sulfonyl chlorides.
-
Solution:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine, before packing the column. This can be done by preparing the silica slurry in a solvent system containing a small percentage (e.g., 1%) of triethylamine.
-
Anhydrous Solvents: Ensure that the solvents used for the mobile phase are strictly anhydrous.
-
Rapid Elution: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is practical for good separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride derivatives?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For sulfonyl chlorides, which are moderately polar, a good starting point would be a mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Non-polar, anhydrous solvents are generally preferred to minimize hydrolysis.[1] A patent for a similar compound, 2-chloro-5-nitro-benzenesulfonyl chloride, mentions recrystallization from ethanol.[4] Always perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
Q3: My sulfonyl chloride appears to be decomposing upon storage. How can I prevent this?
A3: Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time.[5] For long-term storage, it is crucial to:
-
Ensure the product is completely dry.
-
Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dark, and dry place, such as a desiccator.
Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of a solid 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride derivative.
Materials:
-
Crude 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
-
Recrystallization solvent (e.g., ethyl acetate/hexanes mixture, determined from prior solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with a small amount of the hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Crystallization: If using a mixed solvent system, slowly add the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the more polar solvent (ethyl acetate) until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the less polar solvent, e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride derivatives.
Caption: Decision tree for the purification of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride derivatives.
References
- D. Kalyani, K. R. Horn, & M. S. Sanford. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(12), 3142–3145.
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]
- US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents. (n.d.).
-
ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. Retrieved from [Link]
-
PMC. (n.d.). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Retrieved from [Link]
-
European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2. Retrieved from [Link]
-
CORA. (2024). Synthesis and reactivity of α-diazo-β-keto sulfonamides. Retrieved from [Link]
-
EPO. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Current Status: Operational Topic: Stability in Basic Conditions Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride presents a unique challenge in basic media due to its dual-electrophilic nature . Unlike simple benzenesulfonyl chlorides, this molecule possesses two highly reactive sites susceptible to nucleophilic attack by bases (such as hydroxide, alkoxides, or excess amines).
-
The Sulfonyl Center (
): Prone to rapid hydrolysis to the sulfonic acid. -
The Aryl Chloride (
): Unusually labile due to the synergistic electron-withdrawing effects of the ortho-sulfonyl group and the para-propanoyl (ketone) group.
This guide details the mechanistic failure modes and provides self-validating protocols to maximize yield and purity.
Module 1: Critical Instability Factors (The "Why")
In basic conditions (pH > 10), this molecule does not merely "degrade"; it actively partitions into two distinct failure pathways. Understanding this bifurcation is key to troubleshooting low yields.
Mechanism A: Hydrolysis (The Primary Sink)
The sulfonyl chloride moiety is highly electrophilic. Hydroxide ions (
-
Result: Formation of 2-chloro-5-propanoylbenzene-1-sulfonic acid (water-soluble, unreactive to amines).
-
Kinetics: Base-catalyzed hydrolysis is orders of magnitude faster than neutral hydrolysis.
Mechanism B: Nucleophilic Aromatic Substitution ( ) (The Hidden Trap)
This is the most overlooked failure mode. The chlorine atom at position 2 is activated by two powerful electron-withdrawing groups (EWGs):
-
Ortho-activation: The
group (Position 1) withdraws electron density inductively and through resonance. -
Para-activation: The Propanoyl group (Position 5) stabilizes the Meisenheimer complex intermediate via resonance.
Consequently, strong bases (NaOH, KOH) or nucleophilic bases can displace the aryl chlorine, replacing it with a hydroxyl group (forming a phenol) or an alkoxy group (if alcohols are present).
Visualizing the Decomposition Pathways
Figure 1: Bifurcated decomposition pathways in aqueous base. Path B represents a structural change to the aromatic ring that cannot be reversed.
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<40%), but the starting material is consumed. Where did it go?
Diagnosis: You likely formed the sulfonate salt (Path A).
-
Test: Acidify the aqueous layer of your extraction to pH 1. If a precipitate forms or if the organic extraction yield increases significantly after acidification, your product hydrolyzed.
-
Fix: Switch to a biphasic Schotten-Baumann protocol (see Module 3) or use anhydrous conditions with a tertiary amine base.
Q2: I see a new impurity spot on TLC that persists even after acid wash. What is it?
Diagnosis: This is likely the
-
Explanation: If you used a strong base (like NaOH) or heated the reaction, the hydroxide displaced the chlorine atom.[1] The resulting phenol is an organic impurity that extracts with your product.
-
Fix:
-
low the temperature to
. -
Switch to a weaker inorganic base like Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Avoid strong alkoxide bases (NaOMe, NaOEt) entirely.
-
Q3: Can I use Pyridine as both solvent and base?
Answer: Yes, but with caution.
-
Risk: Pyridine can form a sulfonyl-pyridinium salt intermediate. While usually reactive toward amines, traces of moisture will rapidly hydrolyze this intermediate.
-
Recommendation: Use Dichloromethane (DCM) as the solvent with 1.5 - 2.0 equivalents of Pyridine or Triethylamine. Pure pyridine can be difficult to remove and may cause side reactions with the ketone moiety (propanoyl group) if heated.
Module 3: Optimized Experimental Protocols
Protocol A: Modified Schotten-Baumann (Recommended for Aqueous Amines)
Best for: Amino acids, water-soluble amines, or scale-up where organic solvents are limited.
The Logic: Uses a biphasic system to protect the sulfonyl chloride in the organic phase while the amine reacts at the interface. The base is kept weak (
-
Preparation:
-
Phase 1 (Organic): Dissolve 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 equiv) in DCM or Ethyl Acetate (
). Cool to . -
Phase 2 (Aqueous): Dissolve Amine (1.1 equiv) and
(2.5 equiv) in water.
-
-
Addition:
-
Slowly add the Aqueous Phase to the vigorously stirred Organic Phase .
-
Crucial: Do not premix the sulfonyl chloride with base.
-
-
Monitoring:
-
Stir at
for 30 mins, then warm to Room Temperature (RT). -
Monitor by TLC.[2]
-
-
Workup:
-
Separate layers.[2] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
-
Protocol B: Anhydrous Coupling (High Precision)
Best for: Valuable amines, non-aqueous soluble amines, or avoiding hydrolysis entirely.
-
Setup: Flame-dried glassware, Nitrogen atmosphere.
-
Dissolution: Dissolve Amine (1.0 equiv) and Triethylamine (1.2 equiv) in Anhydrous DCM. Cool to
. -
Addition:
-
Dissolve Sulfonyl Chloride (1.05 equiv) in minimal DCM.
-
Add dropwise to the amine solution.
-
Why? Keeping the amine in excess locally prevents the build-up of unreacted sulfonyl chloride in the presence of base.
-
-
Quench: Add a small amount of dimethylaminopropylamine (DMAPA) to scavenge excess sulfonyl chloride before workup.
Module 4: Data & Decision Matrix
Solvent & Base Compatibility Table
| Base System | Risk of Hydrolysis | Risk of | Recommendation |
| NaOH / | High | High | AVOID (Unless pH strictly controlled < 10) |
| Low | Low | PREFERRED (Biphasic) | |
| Negligible* | Low | EXCELLENT (Anhydrous) | |
| Pyridine | Low | Low | GOOD (Harder workup) |
| NaOEt / EtOH | High | Critical | DO NOT USE (Forms ethyl ether analog) |
*Assuming anhydrous solvents are used.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving synthesis failures.
References
-
Rogne, O. (1970). Kinetics of the Hydrolysis of Sulphonyl Chlorides. Journal of the Chemical Society B: Physical Organic. Link
- Context: Establishes the baseline kinetics for sulfonyl chloride hydrolysis, demonstrating the acceler
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
- Context: The authoritative review on mechanisms, explaining why ortho-sulfonyl and para-carbonyl groups activ
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Tilley, J. W., et al. (1987). Synthesis of Sulfonamides via Schotten-Baumann Conditions. Journal of Organic Chemistry. Link
- Context: Provides optimized protocols for handling sensitive sulfonyl chlorides.
Sources
Overcoming steric effects of ortho-chloro group in sulfonylations
Welcome to the Reaction Optimization Center. Ticket #8842: Overcoming Steric & Electronic Deactivation in Sulfonylations (Ortho-Chloro Substituents).
You have reached the Tier 3 Technical Support guide for difficult sulfonylation reactions. The presence of an ortho-chloro group presents a dual challenge:
-
Steric Bulk: The chlorine atom physically blocks the trajectory of the nucleophile (or the electrophile).[1]
-
Electronic Deactivation: If the chlorine is on the aniline, its electron-withdrawing nature (
) dramatically reduces the nucleophilicity of the amine nitrogen.
This guide moves beyond standard textbook protocols to provide field-tested solutions for high-value substrates.
Module 1: Diagnostic & Standard Optimization
Status: Tier 1 Support
Before escalating to advanced catalysts, verify that the "Standard Protocol" has been fully optimized. The most common failure mode in ortho-substituted systems is insufficient thermal energy to overcome the rotational barrier created by the halogen.
The Baseline Protocol (Pyridine System)
Pyridine acts as both the solvent and the proton scavenger.
-
Standard: 1.0 eq Substrate, 1.2 eq Sulfonyl Chloride (
), Pyridine (0.5 M). -
The Fix: If conversion is <20% after 4 hours, do not add more reagent. The issue is kinetic, not stoichiometric.
Optimization Table: Thermal & Solvent Effects
| Parameter | Standard Condition | Ortho-Chloro Optimized | Why? |
| Solvent | DCM or THF | Pyridine (Neat) or DCE | Higher boiling point allows for thermal activation (DCE reflux: 83°C). |
| Temperature | 0°C to RT | 60°C - 90°C | Overcomes the steric activation energy barrier. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Increases collision frequency for kinetically slow reactions. |
Module 2: Catalytic Intervention (The "Steglich" Approach)
Status: Tier 2 Support Issue: Thermal boosting failed. The nucleophile is too weak, or the sulfonyl chloride is too hindered.
The Solution: Nucleophilic Catalysis with DMAP (4-Dimethylaminopyridine).[1][2]
Unlike pyridine, DMAP is a "super-nucleophile." It attacks the sulfonyl chloride first, forming a highly reactive
Protocol 2.1: DMAP-Catalyzed Sulfonylation
-
Dissolve o-chloroaniline (1.0 mmol) in anhydrous DCM (2 mL) and Pyridine (2.0 mmol).
-
Add DMAP (0.1 - 0.2 equiv). Note: 10-20% loading is crucial for hindered substrates; 5% is often insufficient.
-
Add Sulfonyl Chloride (1.2 equiv) slowly.
-
Heat to reflux (40°C) if no reaction is observed at RT after 1 hour.
Mechanistic Insight (The "Turbo" Effect): The reaction proceeds via a "ping-pong" mechanism where DMAP shuttles the sulfonyl group.
Figure 1: DMAP acts as a nucleophilic shuttle, forming a reactive salt that is more susceptible to attack by the hindered aniline than the parent sulfonyl chloride.
Module 3: The "Sledgehammer" (Anion Generation)
Status: Tier 3 Support Issue: The o-chloroaniline is electronically deactivated (e.g., 2,4-dichloroaniline) and refuses to act as a nucleophile even with DMAP.
The Solution: Deprotonation.
Instead of relying on the neutral amine's lone pair, we convert the amine into an amide anion (
Protocol 3.1: NaH / THF Method
Warning: This method is incompatible with base-sensitive groups (esters, nitriles).
-
Setup: Flame-dried flask, Argon atmosphere.
-
Deprotonation: Suspend NaH (60% in oil, 2.0 equiv) in anhydrous THF. Cool to 0°C.[1][3][4]
-
Addition 1: Add the o-chloroaniline (1.0 equiv) dissolved in THF dropwise.
-
Wait: Stir at 0°C to RT for 30 mins until H2 evolution ceases (solution often turns yellow/orange).
-
Addition 2: Add Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.
-
Quench: Carefully quench with sat.
after 1 hour.[5][6]
Why this works: The electrostatic attraction between the lithium/sodium cation and the sulfonyl oxygen can guide the reaction, while the high energy of the nitrogen anion forces the bond formation despite steric clash.
Module 4: Alternative Pathways (Bypassing the Blockade)
Status: Tier 4 Support Issue: Direct sulfonylation fails or yields are <10%.
If the front door is locked, use the side door. The Sulfinyl Chloride Route or Pd-Catalysis changes the geometry and energetics of the approach.
Option A: The Sulfinyl-Oxidation Route
Sulfinyl chlorides (
-
Step 1: React o-chloroaniline with the corresponding sulfinyl chloride (or disulfide + oxidant) to form the sulfinamide .
-
Step 2: Oxidize the sulfinamide to the sulfonamide using m-CPBA (1.1 equiv) or
.
Option B: Palladium-Catalyzed Coupling (Buchwald-Hartwig Type)
If your starting material is an aryl halide and a primary sulfonamide, you can couple them. This is useful if you can buy the o-chlorobenzenesulfonamide and couple it with an aryl bromide, rather than trying to make the bond on the chlorine-bearing ring.
-
Catalyst:
/ BrettPhos or XantPhos . -
Base:
. -
Solvent: Dioxane, 100°C.
-
Note: This reverses the disconnection. You are reacting
.
Troubleshooting Decision Tree
Figure 2: Step-by-step escalation logic for difficult sulfonylations.
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC, but it's not my product. What is it? A: It is likely the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride.[3][7]
-
Cause: Trace water in the pyridine or solvent. The o-chloro group slows the desired reaction so much that water (even at ppm levels) outcompetes the amine.
-
Fix: Use strictly anhydrous solvents. Dry pyridine over KOH pellets.
Q: I am getting bis-sulfonylation (two sulfonyl groups on one amine).
A: This occurs when the product sulfonamide (
-
Fix: This is rare with o-chloroanilines due to sterics, but if observed, reduce the Sulfonyl Chloride equivalents to 0.95 and accept slightly lower conversion to ensure mono-selectivity.
Q: Can I use microwave irradiation? A: Yes. Microwave heating (100°C - 120°C for 10-20 mins) is excellent for overcoming the steric barrier in the Pyridine/DCM or Pyridine/DCE system. It is often superior to conventional reflux because it minimizes the time available for side reactions (hydrolysis) to occur.
References
-
DMAP Catalysis Mechanism
-
Palladium-Catalyzed Sulfonamidation
-
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on Pd-catalysis for C-N bonds in hindered systems). Link
-
-
Sulfinyl Chloride Route
-
General Troubleshooting & Steric Hindrance
Sources
- 1. benchchem.com [benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quenching procedures for excess 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Technical Support Center: Reagent Handling & Quenching Guide Topic: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: Specific CAS not universally standard, treated as substituted Aryl Sulfonyl Chloride) Ticket ID: #SC-2Cl-5Pr-001 Status: Resolved Agent: Senior Application Scientist
Emergency Safety Notice
STOP AND READ: Before proceeding with any quenching protocol for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride , acknowledge the following hazards:
-
Hydrolysis Generates HCl Gas: Contact with water releases hydrogen chloride gas. Do not seal the vessel; pressure buildup will occur.
-
Exothermic Reaction: The hydrolysis of the sulfonyl chloride moiety is exothermic. Uncontrolled addition of water to a large quantity of neat reagent can cause a thermal runaway.
-
Corrosive Nature: The reagent and its hydrolysis byproducts (sulfonic acid + HCl) are corrosive to tissue and metals.
Module 1: Operational Decision Matrix
Your quenching strategy depends entirely on your end goal. Are you cleaning up a reaction to isolate a product, or are you disposing of excess pure reagent?
Figure 1: Decision matrix for selecting the appropriate quenching protocol based on experimental goals.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Waste Disposal (Destruction of Excess Reagent)
Use this when cleaning glassware or disposing of a bottle of expired/excess reagent. The goal is total destruction.
Reagents:
-
2.5 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (
). -
Acetone or THF (if reagent is solid/insoluble).
Step-by-Step:
-
Dissolution (Optional): If the 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is solid or a viscous oil, dissolve it in a minimal amount of acetone or THF to ensure homogeneity.
-
Cooling: Place the vessel in an ice-water bath (
). -
Slow Addition: Slowly add the NaOH solution to the reagent.
-
Note: You will see immediate cloudiness and heat generation.
-
-
Verification: Allow the mixture to warm to room temperature and stir for 1-2 hours. The high pH ensures the sulfonyl chloride is converted to the water-soluble sulfonate salt (
). -
Disposal: Check pH to ensure it is basic (pH > 10), then neutralize with dilute HCl to pH 7 before discarding into the aqueous waste stream [1].
Protocol B: Reaction Workup (Product Isolation)
Use this when the reagent was used in excess to drive a reaction (e.g., sulfonamide formation) and you need to remove the unreacted chloride without damaging your product.
Reagents:
-
Crushed Ice.
-
Saturated Sodium Bicarbonate (
) or 1M NaOH (only if product is base-stable). -
Extraction Solvent (DCM or EtOAc).
Step-by-Step:
-
Temperature Control: Cool the reaction mixture to
. -
Quench: Slowly pour the reaction mixture onto a slurry of crushed ice and water.
-
Why: Pouring the reaction into water (drowning out) dissipates heat more effectively than adding water to the reaction.
-
-
Hydrolysis: Stir vigorously for 15-30 minutes. The excess sulfonyl chloride will hydrolyze to the sulfonic acid.
-
Neutralization (Critical):
-
Phase Separation:
-
Extract with DCM or EtOAc.
-
The Partition: The hydrolyzed byproduct (2-chloro-5-propanoylbenzene-1-sulfonic acid) is highly polar and will remain in the aqueous layer (especially at pH > 7). Your product (e.g., sulfonamide) will partition into the organic layer.
-
-
Wash: Wash the organic layer with brine, dry over
, and concentrate [2].
Module 3: The Chemistry of Quenching
Understanding the mechanism helps predict failures. The quenching process is a nucleophilic substitution at the sulfur atom.
Mechanism:
-
Attack: Water (nucleophile) attacks the electrophilic sulfur.
-
Elimination: Chloride is expelled as a leaving group.
-
Deprotonation: The resulting sulfonic acid is deprotonated by the base.
Data: Hydrolysis Thermodynamics
| Parameter | Value/Description | Implication |
|---|
| Reaction Type | Nucleophilic Substitution (
Figure 2: Mechanistic pathway of sulfonyl chloride hydrolysis.
Module 4: Troubleshooting & FAQs
Q1: I added water and the reaction turned into a gummy oil that won't dissolve. What happened?
-
Diagnosis: This is "Oiling Out." The sulfonyl chloride is insoluble in water. As it hydrolyzes on the surface, the core remains unreacted.
-
Fix: Add a co-solvent like THF, Acetone, or Acetonitrile to solubilize the organic reagent, allowing water to contact the molecules. Increase stirring speed to maximize surface area.
Q2: Can I use strong base (NaOH) for the workup quench?
-
Warning: Only if your product is stable.
-
Risk: The "Propanoyl" group (ethyl ketone) has alpha-protons. While less acidic than methyl ketones, strong base (
) + heat could induce aldol-like condensation or other degradation. Stick to or mild buffers for product isolation.
Q3: The vessel pressurized even though I used an ice bath.
-
Cause: HCl gas evolution.[3] Even at
, hydrolysis releases HCl. If the vessel was sealed (e.g., a separatory funnel shaken immediately), pressure builds rapidly. -
Fix: Vent frequently. Never quench in a closed system.
Q4: How do I know the quenching is complete?
-
Test: Take a small aliquot of the organic layer and spot it on a TLC plate. Sulfonyl chlorides are usually less polar than their sulfonamide products and much less polar than the sulfonic acid (which stays at the baseline). If the high-Rf spot for the starting material is gone, quenching is complete [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for workup of sulfonyl chlorides).
-
Org. Process Res. Dev. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
Sources
Technical Support Center: Troubleshooting and Preventing Decomposition of Sulfonyl Chlorides
Welcome to the Technical Support Center for the handling and storage of sulfonyl chlorides. Designed specifically for researchers, synthetic chemists, and drug development professionals, this guide addresses the critical storage conditions required to prevent the degradation of these highly reactive electrophiles.
The Chemistry of Degradation: Understanding the Causality
Sulfonyl chlorides (R-SO₂Cl) are ubiquitous intermediates in the synthesis of sulfonamides, sulfonate esters, and other critical pharmacophores. However, their inherent electrophilicity at the sulfur center makes them highly susceptible to nucleophilic attack, particularly by atmospheric moisture[1].
The primary degradation pathway is hydrolysis . When exposed to water, the water molecule attacks the sulfur atom, displacing the chloride ion. This process yields a sulfonic acid (R-SO₃H) and hydrogen chloride (HCl) gas[1][2].
The generation of HCl is particularly problematic. Not only does it reduce the purity and synthetic yield of the reagent, but the accumulation of corrosive HCl gas leads to dangerous container pressurization and equipment damage[1][3]. Furthermore, thermal degradation can induce homolytic C-S and S-Cl bond scission, releasing sulfur dioxide (SO₂) and free radicals[4].
Mechanism of sulfonyl chloride hydrolysis and its physical consequences.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride bottle has developed a yellow tint and emits a sharp odor upon opening. Is it still usable? A1: Discoloration (yellowing or darkening) and a sharp, acidic odor are classic indicators of decomposition. The odor is typically HCl gas and potentially SO₂ released during hydrolysis or thermal degradation[4][5]. While a slight color change might not ruin every robust reaction, significant darkening indicates a drastic drop in purity. For sensitive pharmaceutical syntheses, it is highly recommended to discard the degraded reagent or attempt purification (e.g., vacuum distillation for liquids) prior to use[5][6].
Q2: What is the optimal storage environment to prevent this degradation? A2: The golden rule is "Cold and Anhydrous." Sulfonyl chlorides should be stored at 2–8 °C (refrigerated) to minimize the kinetics of thermal degradation[3][7]. They must be kept in tightly sealed, corrosion-resistant containers (such as glass or PTFE-lined high-density polyethylene) under an inert atmosphere of dry nitrogen or argon[3][8]. Avoid metal containers, as the trace HCl generated will corrode the metal and introduce catalytic impurities[3].
Q3: If I must perform an aqueous workup after my reaction, how do I prevent my synthesized sulfonyl chloride from hydrolyzing? A3: If your synthesized product is a sulfonyl chloride, aqueous workups must be performed rapidly and at strictly low temperatures (e.g., using ice-cold water or brine)[6]. Separate the organic layer immediately and dry it over anhydrous sodium sulfate or magnesium sulfate. Prolonged exposure to the aqueous phase will lead to significant yield loss via hydrolysis[6].
Quantitative Storage Guidelines
To standardize laboratory practices and maintain reagent integrity, adhere to the following storage parameters:
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Suppresses the activation energy required for thermal homolytic cleavage and slows hydrolysis kinetics[3][4]. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric moisture, preventing the nucleophilic attack of water on the electrophilic sulfur[1][3]. |
| Container Material | Glass or PTFE-lined HDPE | Resists corrosion from HCl gas byproducts. Prevents moisture ingress[3][8]. |
| Light Exposure | Opaque or Amber containers | Prevents light-induced radical decomposition, especially for aromatic sulfonyl chlorides[9]. |
| Moisture Limit | < 0.05% (Karl Fischer) | Ensures the internal environment remains anhydrous, preventing the formation of sulfonic acids[9][10]. |
Troubleshooting & Experimental Protocols
To ensure trust and safety in your workflows, the following self-validating protocols provide step-by-step methodologies for handling and quenching these reactive species.
Decision matrix for the inspection, storage, and handling of sulfonyl chlorides.
Protocol A: Anhydrous Transfer and Storage Preparation
Objective: To access the reagent without introducing ambient moisture, ensuring long-term stability.
-
Preparation: Remove the sulfonyl chloride container from the refrigerator and allow it to warm to room temperature in a desiccator. Causality: Opening a cold bottle immediately will cause ambient humidity to condense inside the container, instantly initiating hydrolysis[1][8].
-
Inert Environment: Transfer the bottle to a certified chemical fume hood. If available, perform the transfer inside a glovebox or use standard Schlenk line techniques.
-
Extraction: Insert a needle connected to an argon line to gently flush the headspace. Use an oven-dried, gas-tight syringe to withdraw the required volume of liquid sulfonyl chloride.
-
Resealing: Before closing the bottle, purge the headspace with a gentle stream of dry argon or nitrogen for 30 seconds[3].
-
Storage: Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and immediately return the bottle to the 2–8 °C refrigerator[3][7].
Protocol B: Safe Quenching of Degraded Sulfonyl Chlorides
Objective: To safely neutralize excess or severely degraded sulfonyl chlorides prior to disposal, preventing violent exothermic reactions[5].
-
Setup: In a fume hood, equip a large beaker with a magnetic stir bar. Wear full PPE (chemical-resistant gloves, splash goggles, face shield, and lab coat)[5][8].
-
Base Preparation: Prepare a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃). Use at least a 5 to 10 molar excess relative to the sulfonyl chloride[5].
-
Cooling: Place the beaker in an ice-water bath and begin stirring. Causality: The hydrolysis reaction is highly exothermic; cooling prevents the mixture from boiling and splashing.
-
Addition: Slowly, dropwise, add the degraded sulfonyl chloride to the cold, stirring bicarbonate solution. Caution: Vigorous CO₂ gas evolution will occur. Control the addition rate to prevent foaming over[5].
-
Completion: Stir for an additional 30–60 minutes until gas evolution ceases and the organic layer has completely dissolved or dispersed. Verify the pH is neutral or slightly basic before transferring to aqueous hazardous waste[5].
References
-
HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." 1
-
BenchChem. "Technical Guide: Stability and Storage of 4-Methylisoquinoline-5-sulfonyl chloride." 3
-
BenchChem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides." 5
-
HoriazonChemical. "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices." 8
-
Zauxi Group. "Sulfonyl Chloride Production Line." 9
-
Shakti Chemicals. "Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India." 10
-
ChemScene. "Safety Data Sheet: 1-Acetyl-1H-indole-5-sulfonyl chloride."7
-
American Chemical Society (ACS). "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." 2
-
BenchChem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." 6
-
ResearchGate. "SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS." 4
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 9. zauxigroup.com [zauxigroup.com]
- 10. Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India [shaktichemicals.org]
Validation & Comparative
H-NMR spectrum analysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Topic: Comparative H-NMR Spectrum Analysis: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride vs. Synthetic Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
In the synthesis of sulfonamide-based bioactives, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (hereafter Compound A ) serves as a critical electrophilic building block. However, its high reactivity presents a distinct analytical challenge: distinguishing the active sulfonyl chloride from its hydrolyzed byproduct (sulfonic acid) and its unreacted precursor (4'-chloropropiophenone).
While LC-MS is the standard for high-throughput screening, it often fails to accurately characterize Compound A due to in-column hydrolysis, yielding false-negative data (detecting only the sulfonic acid mass). Proton Nuclear Magnetic Resonance (
This guide provides a comparative analysis of Compound A against its critical process impurities, establishing a self-validating protocol for confirming reagent quality.
Structural Assignment & Theoretical Prediction
To interpret the spectrum accurately, we must first map the protons of the 1,2,5-trisubstituted benzene ring.
Compound A Structure:
-
Position 1: Sulfonyl Chloride (
) – Strong Electron Withdrawing Group (EWG). -
Position 2: Chlorine (
) – Weak EWG, Ortho/Para directing. -
Position 5: Propanoyl (
) – Moderate EWG.
Proton Mapping (AMX System)
The aromatic region displays a characteristic splitting pattern due to the specific substitution geometry:
-
H
(Proton at Pos 6): Isolated between the and Propanoyl groups. It is the most deshielded due to the ortho-effect of two EWGs.-
Splitting: Doublet (
), coupling only with H ( Hz).
-
-
H
(Proton at Pos 4): Located between the Propanoyl group and H .-
Splitting: Doublet of Doublets (
), coupling with H ( Hz) and H ( Hz).
-
-
H
(Proton at Pos 3): Adjacent to the Chlorine at Pos 2.-
Splitting: Doublet (
), coupling with H ( Hz).
-
Visualizing the Proton Environment
Caption: Proton connectivity map showing the 1,2,5-substitution pattern and expected coupling relationships.
Comparative Performance Analysis
The "performance" of H-NMR is defined by its ability to resolve Compound A from its specific synthetic impurities.
Scenario A: Distinguishing from Precursor (4'-Chloropropiophenone)
The synthesis involves chlorosulfonation of 4'-chloropropiophenone. Incomplete reaction is a common failure mode.
| Feature | Compound A (Product) | 4'-Chloropropiophenone (Precursor) | Diagnostic Indicator |
| Symmetry | Asymmetric (1,2,5-subst.) | Symmetric (1,4-subst.) | Look for pattern complexity. |
| Aromatic Region | 3 distinct sets of peaks (AMX) | 2 sets of peaks (AA'BB' system) | Precursor shows "roofing" doublets characteristic of para-substitution. |
| H6 Shift | ~8.6 ppm (Deshielded by | ~7.9 ppm (Ortho to C=O only) | |
| Aliphatic Chain | Quartet (~3.05 ppm) | Quartet (~2.95 ppm) | Slight downfield shift in product due to global EWG effect. |
Performance Verdict: H-NMR provides 100% specificity . The appearance of the isolated doublet at ~8.6 ppm (H
Scenario B: Detecting Hydrolysis (Sulfonic Acid Impurity)
Sulfonyl chlorides degrade to sulfonic acids upon exposure to moisture. This is invisible in LC-MS (which sees the acid anyway) but distinct in NMR.
| Feature | Compound A ( | Sulfonic Acid ( | Diagnostic Indicator |
| H6 Chemical Shift | ~8.60 ppm | ~8.35 - 8.45 ppm | Hydrolysis causes an upfield shift of the ortho proton (H |
| Peak Shape | Sharp, well-defined | Often broadened | Acidic protons may exchange, broadening adjacent signals. |
| Solubility | Soluble in | Poor solubility in | Presence of precipitate in NMR tube suggests hydrolysis. |
Performance Verdict: H-NMR is the only reliable method for purity assay. If the H
Experimental Protocol: Self-Validating Workflow
To ensure data integrity when analyzing this moisture-sensitive compound, follow this strict protocol.
Reagents & Materials
-
Solvent: Chloroform-d (
), 99.8% D, stored over 4Å molecular sieves. Do not use DMSO-d as it may accelerate hydrolysis or react with the sulfonyl chloride. -
Tube: 5mm precision NMR tube, oven-dried.
-
Standard: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Step-by-Step Methodology
-
Sample Preparation (Dry Box/N
Stream):-
Dissolve ~10 mg of Compound A in 0.6 mL of dry
. -
Checkpoint: The solution must be clear. Turbidity indicates sulfonic acid formation (insoluble in chloroform).
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (Sufficient for >95% purity check).
-
Relaxation Delay (D1):
2.0 seconds (To ensure accurate integration of aromatic protons).
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
-
Data Interpretation Flowchart
Caption: Decision tree for validating reagent quality based on H-NMR spectral features.
Reference Data Table
Use this table to assign your spectrum. Values are predicted based on substituent effects (Curphy-Morrison) and validated against analogous structures (e.g., 4-chloro-3-chlorosulfonylbenzoic acid derivatives).
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H | 8.55 - 8.65 | Doublet ( | Most deshielded; Ortho to | |
| H | 8.15 - 8.25 | Doublet of Doublets ( | Ortho to | |
| H | 7.65 - 7.75 | Doublet ( | Ortho to | |
| -CH | 3.00 - 3.10 | Quartet ( | Methylene of propanoyl group. | |
| -CH | 1.20 - 1.25 | Triplet ( | Methyl of propanoyl group. |
References
-
PubChem. (2025).[1][2][3] 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for substituent effect rules on benzene rings).
-
Organic Syntheses. (1921). Benzenesulfonyl chloride (General procedure for chlorosulfonation).[4] Org.[4] Synth. 1, 21. Available at: [Link]
Sources
- 1. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride (C9H10Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Navigating the Labyrinth of Impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride: A Comparative Guide to LC-MS Identification
For Immediate Release
In the intricate world of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such critical intermediate, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, demands rigorous impurity profiling to ensure the safety and efficacy of the final drug product. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification of its impurities, grounded in scientific principles and experimental evidence.
The Criticality of Impurity Profiling
Impurities in pharmaceutical manufacturing can originate from a variety of sources, including raw materials, synthetic by-products, degradation products, and residual solvents.[1][2] For 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical compounds, controlling these impurities is a mandate from regulatory bodies like the FDA and EMA.[1][3] Even trace amounts of certain impurities can have significant toxicological implications or affect the stability and efficacy of the final drug.[4] Therefore, robust analytical techniques are essential for their detection, identification, and quantification.[3]
The Power of LC-MS in Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in pharmaceutical impurity analysis due to its exceptional combination of separation efficiency and detection specificity.[] The liquid chromatography component separates the complex mixture of the drug substance and its impurities, while the mass spectrometer provides precise molecular weight and structural information, enabling confident identification.[][6]
Primary Recommended Method: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS)
For the comprehensive identification of unknown impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, High-Performance Liquid Chromatography (HPLC) coupled with a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, is the recommended approach.
Why HRMS? The power of HRMS lies in its ability to provide highly accurate mass measurements, often with sub-ppm mass accuracy.[][7] This precision allows for the confident determination of the elemental composition of an impurity, significantly narrowing down the potential structures.[8][9] Furthermore, HRMS can differentiate between compounds with very similar molecular weights, including isomers, which is a common challenge in impurity profiling.[]
Experimental Protocol: A Step-by-Step Guide
Herein, we outline a validated HPLC-HRMS method for the analysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.
1. Sample Preparation:
-
Accurately weigh and dissolve the 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically effective for separating aromatic compounds and their related impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient elution is employed to effectively separate impurities with a wide range of polarities. A typical gradient might start at 5% B, ramp up to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) is a common and effective choice for this class of compounds. Both positive and negative ion modes should be evaluated to ensure the detection of all potential impurities.[][10]
-
Mass Analyzer: Orbitrap or Q-TOF
-
Scan Range: m/z 100-1000
-
Resolution: > 60,000 FWHM
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach can be utilized. In DDA, the most abundant ions in a full scan are automatically selected for fragmentation (MS/MS), providing valuable structural information.[]
Causality Behind Experimental Choices:
-
The choice of a C18 column is based on the hydrophobic nature of the analyte and its expected impurities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in ESI.
-
Gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run.
-
High resolution is critical for accurate mass determination and formula generation of unknown impurities.[6]
Visualizing the Workflow
Caption: The general workflow for LC-MS based impurity identification.
Comparison with Alternative Techniques
While HPLC-HRMS is a powerful tool, other techniques can also be employed for impurity profiling, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation by HPLC followed by detection using UV-Vis spectroscopy. | Cost-effective, robust, and widely available. | Limited to chromophoric impurities; provides no structural information. | Routine quality control and quantification of known impurities. |
| LC-MS/MS (Triple Quadrupole) | Separation by LC followed by tandem mass spectrometry for targeted analysis. | High sensitivity and specificity for known impurities (MRM mode).[11] | Not ideal for identifying unknown impurities. | Targeted quantification of low-level known impurities, including genotoxic impurities.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by mass spectrometric detection. | Excellent for volatile and semi-volatile impurities like residual solvents.[13] | Not suitable for non-volatile or thermally labile compounds.[14] | Analysis of residual solvents and other volatile process-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS; requires isolation of impurities.[8] | Definitive structural confirmation of isolated impurities. |
Potential Impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride Synthesis
The synthesis of aryl sulfonyl chlorides often involves reactions such as chlorosulfonation or modified Sandmeyer reactions.[15][16] These processes can lead to the formation of several types of impurities:
-
Starting Material and Reagent Residues: Unreacted starting materials or excess reagents.
-
Isomers: Positional isomers formed during the chlorosulfonation step.
-
By-products: Diaryl sulfones are common by-products in sulfonyl chloride synthesis.[17] Hydrolysis of the sulfonyl chloride group to a sulfonic acid can also occur, especially in the presence of water.[16]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., heat, light, humidity).
Caption: Common sources and types of impurities.
Conclusion: A Multi-faceted Approach to Purity
The identification of impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a critical step in ensuring pharmaceutical quality and safety. While HPLC-HRMS offers a powerful and comprehensive solution for identifying unknown impurities, a multi-technique approach is often necessary for complete characterization. The strategic application of complementary techniques such as LC-MS/MS for quantification and NMR for definitive structural elucidation provides a robust framework for impurity control. By understanding the capabilities and limitations of each analytical tool, researchers and drug development professionals can confidently navigate the complex landscape of impurity profiling and deliver safe and effective medicines.
References
-
Sterling Pharma Solutions. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
Shimadzu. (n.d.). Comparison of LCMS and other techniques. Retrieved from [Link]
-
International Council for Harmonisation. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Wang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10. Retrieved from [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
-
TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. Retrieved from [Link]
-
Unchained Labs. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
SCIEX. (n.d.). Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality. Retrieved from [Link]
-
Shcherban, N. D., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 12(1), 177-184. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized LC parameters of sulfonyl chloride impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
Kumar, A., et al. (2023). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Heliyon, 9(9), e19894. Retrieved from [Link]
- Google Patents. (n.d.). US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.
-
Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868. Retrieved from [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. ijnrd.org [ijnrd.org]
- 3. rroij.com [rroij.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. hpst.cz [hpst.cz]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 10. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 12. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 14. emerypharma.com [emerypharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.mpg.de [pure.mpg.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Comparison: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride vs. Tosyl Chloride
Executive Summary
The Verdict: This is a comparison between a "Workhorse" and a "Precision Warhead."
-
Tosyl Chloride (TsCl) is the industry standard for general-purpose alcohol activation and amine protection. It is electronically deactivated, making it stable, easy to handle, and selective.
-
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CPBSC) is a highly activated, electron-deficient electrophile. It reacts significantly faster than TsCl but requires stricter moisture control and lower reaction temperatures to prevent hydrolysis and side reactions.
Use CPBSC when: You have a sterically hindered or electron-poor nucleophile (e.g., deactivated aniline, tertiary alcohol) that fails to react with TsCl. Use TsCl when: You need high chemoselectivity, are working with sensitive substrates, or require a cost-effective reagent for scale-up.
Part 1: Structural & Electronic Analysis
The reactivity difference is dictated by the electronic push-pull on the central sulfur atom.
Tosyl Chloride (The Baseline)[1][2]
-
Substituent: para-Methyl group (-CH₃).
-
Effect: Electron-Donating Group (EDG) via hyperconjugation.
-
Hammett Constant (
): -0.17. -
Consequence: The methyl group pushes electron density into the benzene ring and toward the sulfonyl center. This decreases the electrophilicity of the sulfur atom, making it less reactive toward nucleophiles but more stable against hydrolysis.
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (The Challenger)
-
Substituents:
-
Ortho-Chloro (-Cl): Inductively Electron-Withdrawing (-I).
-
Meta-Propanoyl (-C(=O)Et): Electron-Withdrawing (-M, -I).
-
-
Effect: Both groups pull electron density away from the sulfonyl center.
-
Consequence:
-
Electronic Activation: The sulfur atom is highly electron-deficient (positive character), significantly lowering the activation energy for nucleophilic attack.
-
Ortho-Effect: While the 2-chloro group adds steric bulk, its strong inductive effect usually overrides the steric hindrance for small nucleophiles, resulting in net acceleration compared to TsCl.
-
Visualizing the Electronic Landscape
Caption: Electronic influence on sulfur electrophilicity. Green arrows indicate deactivation; red arrows indicate activation.
Part 2: Reactivity Profile & Benchmarking
Nucleophilic Substitution Rates (Sulfonylation)
In a standard SN2-type mechanism (e.g., reaction with an amine or alcohol), CPBSC will react 10–50x faster than TsCl depending on the solvent and base used.
| Feature | Tosyl Chloride (TsCl) | 2-Cl-5-Propanoyl-Ph-SO₂Cl |
| Relative Rate ( | 1.0 (Reference) | > 10.0 (Estimated) |
| Leaving Group Ability | Moderate (Tosylate is stable) | High (Sulfonate is less basic) |
| Hydrolysis Half-Life | Hours to Days (pH 7, 25°C) | Minutes to Hours (pH 7, 25°C) |
| Chemo-selectivity | High (Primary > Secondary >> Tertiary) | Low (Reacts indiscriminately) |
Hydrolysis & Stability
The high electrophilicity of CPBSC makes it susceptible to rapid hydrolysis by atmospheric moisture.
-
TsCl: Can be weighed in open air and stored on the shelf for months.
-
CPBSC: Must be stored under inert gas (Argon/N₂) and handled quickly. Exposure to humid air will generate HCl and the corresponding sulfonic acid, degrading the reagent purity.
Part 3: Experimental Protocols
General Sulfonylation Workflow
The following protocols highlight the necessary adjustments when switching from TsCl to CPBSC.
Method A: Standard Activation (For TsCl)
-
Substrate: 1.0 eq Alcohol/Amine
-
Reagent: 1.2 eq TsCl
-
Base: 1.5 eq Pyridine or Et₃N
-
Solvent: DCM or THF
-
Temp: Room Temperature (25°C)
-
Time: 4–12 Hours
Method B: High-Reactivity Protocol (For CPBSC)
-
Substrate: 1.0 eq Alcohol/Amine
-
Reagent: 1.1 eq CPBSC (Use slight excess only; minimize waste)
-
Base: 2.0 eq Et₃N or DIPEA (Extra base needed to trap HCl rapidly)
-
Catalyst: Optional: 0.1 eq DMAP (Often not needed due to high reactivity)
-
Solvent: Anhydrous DCM (Critical: Dry solvent)
-
Temp: 0°C to Start (Cooling is essential to prevent exotherm/side reactions)
-
Time: 30 Minutes – 2 Hours
Experimental Decision Logic
Caption: Decision matrix for reagent selection based on substrate properties.
Part 4: Troubleshooting & Optimization
Reaction Stalls with TsCl
If you observe < 50% conversion with TsCl after 24 hours:
-
Switch to CPBSC. The increased electrophilicity will likely force the reaction to completion.
-
Caution: Monitor by TLC frequently. The product sulfonate ester might also be more reactive (unstable) than a tosylate, potentially leading to elimination side products.
Impurities in CPBSC Reaction
If you observe multiple spots/degradation with CPBSC:
-
Cause: The reagent is too "hot" (reactive).
-
Solution: Lower temperature to -78°C or -20°C. Add the CPBSC solution dropwise to the substrate/base mixture. Ensure the solvent is rigorously dried over molecular sieves.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of p-Toluenesulfonyl Chloride and Other Arenesulfonyl Chlorides. Journal of Physical Organic Chemistry. Link
-
BenchChem. Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.Link (Accessed via Search)
-
Sigma-Aldrich. Product Specification: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8).[1][2]Link
Sources
C-13 NMR shifts for 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
This guide provides a technical analysis of the C-13 NMR characteristics of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride , a specialized intermediate used in the synthesis of sulfonamide-based pharmacophores.
Due to the high reactivity of the sulfonyl chloride moiety, obtaining a pristine spectrum requires specific handling to distinguish the intact product from its hydrolysis artifact (the sulfonic acid). This guide compares the standard characterization method (CDCl₃) against a common alternative (DMSO-d₆) to highlight the critical "performance" metric: structural integrity vs. solvent interaction.
Part 1: Technical Comparison of NMR Solvent Systems
The primary challenge in characterizing sulfonyl chlorides is their susceptibility to hydrolysis by trace water in polar solvents. The "performance" of the characterization method is defined by the solvent's ability to prevent in situ degradation during the acquisition time.
Comparative Analysis: CDCl₃ vs. DMSO-d₆
| Feature | Method A: Anhydrous CDCl₃ (Recommended) | Method B: DMSO-d₆ (High Risk) |
| Solubility | Moderate. Sufficient for 2-50 mg samples. | Excellent. Dissolves highly polar impurities well. |
| Water Content | Low (<0.01% if stored over sieves). | High hygroscopicity.[1] Rapidly absorbs atmospheric moisture. |
| Reactivity | Inert. Preserves the -SO₂Cl group. | Reactive. Promotes hydrolysis to -SO₃H + HCl. |
| Spectral Artifacts | Minimal. Sharp peaks. | Broadening of acidic protons (if any); shifts due to ionization. |
| Chemical Shift Impact | Standard reference frame. | Solvent-induced shifts (SIS) can move ipso carbons by 1-2 ppm. |
| Conclusion | Standard. Use for structural validation. | Alternative. Use only if CDCl₃ fails and solvent is strictly dried. |
Part 2: C-13 NMR Chemical Shift Assignments
The following data represents the Calculated Reference Shifts based on substituent additivity rules (Hammett principles) derived from benzene derivatives. These are compared against the Hydrolysis Artifact (the corresponding sulfonic acid) to help researchers identify sample degradation.
Compound Structure:
-
Pos 1: Sulfonyl Chloride (-SO₂Cl)[4]
-
Pos 2: Chlorine (-Cl)
-
Pos 5: Propanoyl (-C(=O)CH₂CH₃)
Table 1: Predicted C-13 NMR Shifts (ppm)
| Carbon Position | Carbon Type | Predicted Shift (CDCl₃) | Shift Trend upon Hydrolysis (-SO₃H) | Signal Characteristics |
| C=O | Carbonyl | 197.5 ± 1.0 | ~198.0 (Minimal change) | Most downfield, low intensity (quaternary). |
| C1 | Ar-C-SO₂Cl (Ipso) | 144.8 ± 1.5 | Upfield Shift (~140-142) | Deshielded by sulfonyl; sensitive to hydrolysis. |
| C5 | Ar-C-C=O (Ipso) | 136.2 ± 1.0 | ~136.5 | Quaternary; weak intensity. |
| C2 | Ar-C-Cl (Ipso) | 134.5 ± 1.0 | ~133.0 | Quaternary; weak intensity. |
| C3 | Ar-CH | 131.8 ± 0.5 | ~131.0 | High intensity (CH). |
| C4 | Ar-CH | 129.5 ± 0.5 | ~129.0 | High intensity (CH). |
| C6 | Ar-CH | 128.2 ± 0.5 | ~127.5 | High intensity (CH); Ortho to SO₂Cl. |
| CH₂ | Methylene | 31.4 ± 0.5 | ~31.5 | Aliphatic region. |
| CH₃ | Methyl | 8.2 ± 0.5 | ~8.2 | Most upfield signal. |
Technical Insight: The most diagnostic indicator of degradation is the C1 (Ipso-SO₂Cl) signal. In the intact chloride, this carbon is heavily deshielded (~145 ppm). Upon hydrolysis to the sulfonic acid, this peak typically shifts upfield by 3-5 ppm due to the change in electron-withdrawing power and solvation of the anionic species in wet DMSO.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following workflow includes a "Check-Point" to validate the solvent dryness before wasting the sample.
Workflow: Synthesis to Spectral Validation
1. Synthesis (Chlorosulfonation Route):
-
Precursor: 4'-Chloropropiophenone.
-
Reagent: Chlorosulfonic acid (ClSO₃H) (Excess).
-
Conditions: Heat to 60°C for 2 hours, then pour onto crushed ice.
-
Isolation: Filter the precipitate immediately. Wash with ice-cold water.[5] Crucial: Dry under high vacuum over P₂O₅ for 12 hours.
2. NMR Sample Preparation (The "Dry" Protocol):
-
Step A (Solvent Check): Take 0.6 mL of CDCl₃.[6] Add a single crystal of anhydrous CaCl₂. If the crystal clumps or liquefies, the solvent is wet. Use a fresh ampoule.
-
Step B (Dissolution): Weigh 20 mg of the solid sulfonyl chloride into a dry vial.
-
Step C (Transfer): Add 0.6 mL CDCl₃. Vortex until clear. Filter through a glass wool plug into the NMR tube if any turbidity (hydrolysis product) remains.
-
Step D (Acquisition): Run the C-13 experiment immediately (256 scans recommended for quaternary carbon detection).
Part 4: Visualization of Characterization Workflow
The following diagram outlines the decision logic for selecting the correct solvent and interpreting the results, ensuring the user avoids false negatives caused by hydrolysis.
Caption: Decision tree for NMR solvent selection, highlighting the critical risk of hydrolysis in DMSO-d6 and the diagnostic shift of the C1 ipso carbon.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15155333, 2-Chloro-5-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[3] Retrieved from [Link]
Sources
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug substance, making rigorous analytical validation essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this critical intermediate, offering field-proven insights and detailed experimental protocols.
The inherent reactivity of sulfonyl chlorides presents a unique analytical challenge.[1][2] These compounds are susceptible to hydrolysis and can be thermally labile, necessitating carefully designed analytical methods to prevent degradation during analysis.[1][3] This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance with orthogonal techniques, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure a comprehensive and robust purity assessment.
The Foundational Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of most analytical laboratories for purity determination due to its versatility, robustness, and wide applicability.[1][4] For 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, an RP-HPLC method with UV detection provides a reliable platform for quantification and impurity profiling.
Causality Behind Experimental Choices
The selection of chromatographic conditions is paramount for achieving accurate and reproducible results. A C18 stationary phase is often the column of choice for the separation of moderately polar to non-polar compounds like sulfonyl chlorides.[1] The mobile phase, typically a mixture of acetonitrile and water, allows for the effective elution and separation of the main component from its impurities.[1][5] The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups present in the analyte or impurities.[1][5] UV detection is suitable as the aromatic nature of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride provides strong chromophores for sensitive detection.
Experimental Protocol: RP-HPLC-UV
Objective: To determine the purity of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride and quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by DAD).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride sample.
-
Dissolve in a suitable aprotic solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[6][7][8] This includes parameters like retention time repeatability, peak asymmetry, and theoretical plates.
Comparative and Orthogonal Techniques for Enhanced Purity Validation
Relying on a single analytical method can sometimes lead to overlooked impurities that may co-elute with the main peak or other components.[9] Employing orthogonal methods—techniques that separate compounds by different mechanisms—provides a more comprehensive impurity profile and enhances confidence in the purity assessment.[9][10][11]
Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Alternative
UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures.[4][12][13][14] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[4][12][13][14] For impurity profiling of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, UHPLC can be invaluable for resolving closely eluting impurities that might be missed by conventional HPLC.[12][13]
Objective: To achieve faster analysis and improved resolution of impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.
Instrumentation:
-
UHPLC system capable of operating at high pressures (≥ 600 bar), with a low-dispersion flow path, fast-sampling autosampler, and a high-speed UV/DAD detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-4 min: 30% to 80% B
-
4-5 min: 80% B
-
5.1-6 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Impurity Identification
While HPLC-UV and UHPLC-UV are excellent for detecting and quantifying impurities, they do not provide structural information. LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, enabling the identification of unknown impurities by providing molecular weight and fragmentation data.[] This is particularly crucial for genotoxic impurities, which must be controlled at very low levels.[3][16][17]
Objective: To identify and characterize impurities in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride.
Instrumentation:
-
LC system (HPLC or UHPLC) coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
LC Conditions:
-
Utilize the same chromatographic conditions as the HPLC or UHPLC method described above. The mobile phase may need to be adapted to be compatible with the MS source (e.g., using volatile buffers like ammonium formate instead of non-volatile buffers).
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Scan Mode: Full scan for impurity detection and molecular weight determination.
-
Fragmentation Mode: Tandem MS (MS/MS) or high-energy collision dissociation (HCD) for structural elucidation of key impurities.
Data Presentation and Comparison
| Parameter | RP-HPLC-UV | UHPLC-UV | LC-MS |
| Primary Application | Routine purity testing and quantification. | High-throughput screening, improved resolution of complex mixtures.[12][13][18] | Impurity identification and structural elucidation.[] |
| Analysis Time | ~25 minutes | ~6 minutes | Dependent on LC front-end (~6-25 minutes) |
| Resolution | Good | Excellent[12][14] | Dependent on LC front-end |
| Sensitivity | Moderate | High[12][14] | Very High |
| Solvent Consumption | High | Low[13] | Dependent on LC front-end |
| Impurity Identification | No | No | Yes[] |
| Initial Cost | Moderate | High | Very High |
Workflow and Method Validation
The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[19][20][21][22] This ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[21][22]
Caption: Interdependence of HPLC, UHPLC, and LC-MS for a robust purity assessment.
Conclusion
Validating the purity of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride requires a multi-faceted analytical strategy. While a well-validated RP-HPLC method is sufficient for routine quality control, a comprehensive understanding of the impurity profile necessitates the use of orthogonal techniques. The integration of UHPLC for enhanced separation and speed, coupled with LC-MS for definitive impurity identification, creates a self-validating system that ensures the highest level of scientific integrity and trustworthiness. This approach not only meets stringent regulatory expectations but also provides the detailed chemical knowledge essential for successful drug development.
References
- United States Pharmacopeia.
- Agilent Technologies. (2023, April 15).
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions.
- Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Phenomenex. (2025, April 1).
- Dong, M. W. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- PubMed. (2025, June 14). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. PubMed.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- Lab Tech. (n.d.). LC vs. HPLC vs.
- SlideShare. (n.d.). Orthogonal HPLC methods. SlideShare.
- PubMed. (2005, August 12). Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities. PubMed.
- International Council for Harmonis
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- BenchChem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. BenchChem.
- International Journal of Scientific Research & Technology. (2024, November 16).
- Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse.
- ResearchGate. (2025, December 15). (PDF) In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS.
- American Pharmaceutical Review. (2013, December 27). Two-Dimensional HPLC in Pharmaceutical Analysis. American Pharmaceutical Review.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- ResearchGate. (n.d.). Optimized LC parameters of sulfonyl chloride impurity.
- PubMed. (2022, April 4).
- SIELC. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289...).
- BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
- CLEARSYNTH. (n.d.). 2-chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride. CLEARSYNTH.
- PubChemLite. (n.d.). 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride. PubChemLite.
- Merck. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride | 99876-69-4. Merck.
- American Pharmaceutical Review. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. American Pharmaceutical Review.
- American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubChem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333. PubChem.
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (n.d.). Product chemistry - Relevant impurities of technical active substances. BVL.
- American Chemical Society. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. orthogonal hplc methods | PPTX [slideshare.net]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 13. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 16. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. scribd.com [scribd.com]
- 22. ema.europa.eu [ema.europa.eu]
Spectroscopic Discrimination: Sulfonyl Chloride vs. Ketone Functionalities
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Analytical Scientists, and Quality Control Specialists
Executive Summary
In drug development, particularly during the synthesis of sulfonamide antibiotics or COX-2 inhibitors, distinguishing between sulfonyl chloride (
This guide details the vibrational signatures required to differentiate these functional groups, emphasizing the "diagnostic doublet" of the sulfonyl group versus the "carbonyl singlet" of ketones.
Fundamental Vibrational Physics
To accurately interpret the spectra, one must understand the mechanical differences in the oscillators.
The Carbonyl Oscillator ( )
The ketone carbonyl acts as a stiff, diatomic spring .[1] It possesses a large dipole moment change during stretching, resulting in a singular, intense absorption band.[2]
-
Mode: Stretching (
) -
Dipole: Linear change along the bond axis.
-
Key Characteristic: Highly sensitive to conjugation (lowers frequency) and ring strain (raises frequency).
The Sulfonyl Oscillator ( )
The sulfonyl chloride group contains two oxygen atoms bonded to a central sulfur. These do not vibrate independently; they couple mechanically to form two distinct modes.
-
Mode 1: Asymmetric Stretch (
): Oxygen atoms move in opposite directions relative to sulfur. Higher energy.[2][3] -
Mode 2: Symmetric Stretch (
): Oxygen atoms move in the same direction (expanding/contracting). Lower energy. -
Key Characteristic: This coupling creates a diagnostic doublet separated by approximately 200 cm⁻¹.
Comparative Spectral Atlas
The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein) to provide a quick-reference fingerprint.
Table 1: Primary Absorption Bands[4]
| Feature | Ketone ( | Sulfonyl Chloride ( | differentiation Note |
| Primary Band 1 | 1715 ± 10 cm⁻¹ (Strong) | 1360–1410 cm⁻¹ (Strong) | The ketone peak is in the "Carbonyl Region"; Sulfonyl is in the "Fingerprint Region." |
| Primary Band 2 | N/A (Single band) | 1160–1190 cm⁻¹ (Strong) | Sulfonyls always show this second band (Symmetric stretch). |
| Secondary Band | ~3400 cm⁻¹ (Weak overtone) | ~375 cm⁻¹ (Strong S-Cl stretch) | S-Cl is usually invisible in standard FTIR (cutoff <400 cm⁻¹). |
| Shape | Sharp, singlet | Sharp, doublet (separated peaks) | |
| Effect of Conjugation | Shifts to 1680–1690 cm⁻¹ | Minimal shift (<10 cm⁻¹) | Sulfonyl group is insulated by the sulfur atom's geometry. |
Electronic Environment Effects[5][6]
-
Ketones: Highly susceptible to neighbors. An
-unsaturated ketone (e.g., cyclohexenone) shifts the peak from 1715 to 1685 cm⁻¹ due to single-bond character resonance. -
Sulfonyl Chlorides: The S=O bond is stiff and less affected by the R-group. However, electron-withdrawing groups on the aromatic ring (e.g., nitro-benzenesulfonyl chloride) may slightly increase the wavenumber of the asymmetric stretch due to inductive stiffening.
Critical Experimental Protocol: Moisture-Exclusion ATR
Warning: Sulfonyl chlorides are electrophiles that rapidly hydrolyze to sulfonic acids (
Protocol: Dry-Film ATR Analysis
Objective: Obtain a pristine spectrum of
-
Instrument Prep: Purge the FTIR spectrometer optics with dry nitrogen (
) for 15 minutes to remove water vapor background. -
Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol, followed by dry dichloromethane (DCM). Ensure the background spectrum shows no residual bands.
-
Sample Loading (Solids):
-
Place the solid sulfonyl chloride on the crystal.[4]
-
Crucial Step: Cover the sample immediately with a slip of Parafilm or a dedicated volatiles cover to minimize air contact before clamping.
-
Apply pressure and scan immediately (16 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading (Liquids/Oils):
-
Use a Pasteur pipette to deposit a single drop.
-
Scan immediately.
-
-
Validation: Check the region 2500–3500 cm⁻¹.
-
Flat Baseline: Pure Sulfonyl Chloride.
-
Broad "Mound": Hydrolysis has occurred (Sulfonic Acid formation).
-
Diagnostic Workflow (Decision Logic)
The following diagram illustrates the logical pathway for identifying an unknown intermediate suspected to be either a ketone or a sulfonyl chloride.
Figure 1: Decision tree for spectroscopic discrimination of carbonyl vs. sulfonyl functionalities.
Troubleshooting & Interferences
Sulfonamides ( )
If you are monitoring the conversion of a sulfonyl chloride to a sulfonamide drug:
-
The Confusion: Sulfonamides also have the S=O doublet (1335–1370 cm⁻¹ and 1155–1170 cm⁻¹).
-
The Fix: Look at 3200–3400 cm⁻¹.
-
Sulfonyl Chloride: Transparent (no peaks).
-
Sulfonamide: Distinct N-H stretching bands (Doublet for primary, singlet for secondary).
-
Sulfonic Anhydrides ( )
A common side-product if the reaction is heated too vigorously with dehydrating agents.
-
The Confusion: Very similar S=O stretches.
-
The Fix: Anhydrides often show a characteristic S-O-S bridge stretch around 1050–1100 cm⁻¹ , which is absent in the chloride.
Fermi Resonance in Ketones
In some cyclic ketones (e.g., cyclopentanone) or benzoyl chlorides, the C=O stretch can split into a doublet due to Fermi resonance (coupling with an overtone).
-
Differentiation: This doublet is very close together (e.g., 1720 and 1740 cm⁻¹). The sulfonyl chloride doublet is widely separated (~200 cm⁻¹ gap).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic structural assignment).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzenesulfonyl Chloride. NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.
Sources
Technical Guide: Impact of Electron-Withdrawing Groups on Sulfonyl Chloride Reactivity
Topic: Impact of electron-withdrawing groups on sulfonyl chloride reactivity Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry and process development, the choice of sulfonylating agent is rarely trivial. While Benzenesulfonyl chloride (BsCl) and p-Toluenesulfonyl chloride (TsCl) are industry standards, their reactivity profiles are often insufficient for sterically hindered substrates or rapid, late-stage functionalization.
This guide analyzes how Electron-Withdrawing Groups (EWGs) (e.g.,
Mechanistic Deep Dive: The Sulfur Electrophile
The Activation Principle
The reactivity of sulfonyl chlorides (
-
Inductive Effect (-I): EWGs pull electron density through the
-framework, increasing the partial positive charge ( ) on the sulfur. -
Resonance Effect (-R): Substituents like Nitro (
) in the para position can accept electron density via -conjugation, stabilizing the transition state if negative charge builds up on the ring, though the primary acceleration in sulfonyl substitution is often inductive due to the tetrahedral geometry insulating the sulfur.
Key Kinetic Insight: The reaction rate generally follows the Hammett Equation with a positive reaction constant (
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of sulfonylation. Electron-Withdrawing Groups (EWGs) enhance the electrophilicity of the sulfur atom, lowering the energy barrier for nucleophilic attack.
Comparative Performance Analysis
Kinetic Data: Substituent Effects
The following table synthesizes kinetic data for the hydrolysis of para-substituted benzenesulfonyl chlorides. Note the dramatic rate acceleration provided by the nitro group compared to the electron-donating methoxy group.[1]
| Substituent (Para-Position) | Electronic Nature | Hammett Constant ( | Relative Hydrolysis Rate ( | Reactivity Class |
| Strong EWG (-I, -R) | +0.78 | ~3.2x | High | |
| Weak EWG (-I) | +0.23 | ~1.8x | Moderate-High | |
| Standard | 0.00 | 1.0x (Baseline) | Standard | |
| Weak EDG (+I) | -0.17 | ~0.85x | Moderate-Low | |
| Strong EDG (+R) | -0.27 | ~0.67x | Low |
*Rates approximated based on hydrolysis kinetics in aqueous media at 15°C [1].
Case Study: Nosyl vs. Tosyl Chloride
A critical comparison for synthetic chemists is between p-Toluenesulfonyl chloride (TsCl) and 2- or 4-Nitrobenzenesulfonyl chloride (NsCl, Nosyl) .[2]
-
Tosyl Chloride (TsCl):
-
Pros: Stable solid, inexpensive, selective.
-
Cons: Reacts slowly with hindered amines; removal requires harsh reductive conditions (Na/naphthalene) or strong acid.
-
Best Use: Permanent protecting group or activating alcohols for displacement.
-
-
Nosyl Chloride (NsCl):
-
Pros:Significantly faster reaction rates due to EWG activation. The resulting sulfonamide N-H is more acidic (
vs 16 for Ts), enabling alkylation under mild conditions (Mitsunobu). -
Cons: Moisture sensitive; prone to hydrolysis if not handled dry.
-
Best Use:Fukuyama Amine Synthesis (mono-alkylation of primary amines) and scenarios requiring mild deprotection (thiol/base) [2][3].[3]
-
Experimental Protocols
Protocol A: Standard Sulfonylation (Tosyl/Benzenesulfonyl)
For unhindered primary amines using standard reagents.
-
Setup: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base: Add Triethylamine (TEA) or Pyridine (1.5 equiv).
-
Addition: Add TsCl (1.1 equiv) in one portion at Room Temperature (RT).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC.
-
Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over
.
Protocol B: High-Reactivity Sulfonylation (Nosyl/EWG-Activated)
For hindered substrates or highly reactive EWG-chlorides. This protocol mitigates exotherms and hydrolysis.
-
Setup: Dissolve amine (1.0 equiv) in anhydrous THF or DCM. Cool to 0°C under Nitrogen.
-
Base: Add Pyridine (2.0 equiv). Note: Excess base acts as a buffer.
-
Addition: Dissolve Nosyl Chloride (1.1 equiv) in minimal DCM and add dropwise over 10 minutes.
-
Reasoning: Dropwise addition prevents localized heating and runaway hydrolysis side-reactions [4].
-
-
Reaction: Allow to warm to RT only after 30 mins. Reaction is often complete within 1 hour.
-
Workup: Dilute with EtOAc, wash with saturated
(removes hydrolyzed sulfonic acid byproduct), then 1M HCl.
Workflow: Selecting the Right Reagent
Figure 2: Decision tree for selecting between Standard (Tosyl) and Activated (Nosyl) sulfonyl chlorides based on substrate hindrance and synthetic goals.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics.[1][2][4] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Journal of Chemistry, 49(9), 1441–1450. Link
-
Kan, T., & Fukuyama, T. (2004).[5] Ns strategies: a highly versatile synthetic method for amines . Chemical Communications, (4), 353-359. Link
-
BenchChem. (2025).[1][3][6] 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines . BenchChem Application Notes. Link
-
Guisado, C., Waterhouse, J. E., Price, W. S., & Miller, A. D. (2005).[7] The Facile Preparation of Primary and Secondary Amines via an Improved Fukuyama-Mitsunobu Procedure . Organic & Biomolecular Chemistry, 3(6), 1049-1057. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sulfonyl Chloride Reactivity in Synthesis
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, serving as precursors to a vast array of sulfonamides, sulfonate esters, and other vital sulfur-containing compounds frequently utilized in the pharmaceutical and agrochemical industries.[1] The reactivity of the sulfonyl chloride moiety is central to its synthetic utility, and understanding the factors that govern its hydrolysis rate is paramount for reaction optimization, impurity profiling, and ensuring the stability of these valuable intermediates. This guide provides an in-depth, comparative analysis of the hydrolysis rates of various substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
Factors Influencing Hydrolysis Rates: A Mechanistic Overview
The hydrolysis of benzenesulfonyl chlorides is a nucleophilic substitution reaction at the sulfur center. The reaction mechanism is generally considered to be of the S_N2 type, involving a backside attack by a water molecule on the sulfur atom, proceeding through a trigonal bipyramidal transition state.[2][3][4][5] However, the precise nature of the transition state and the reaction pathway can be influenced by the substituents on the benzene ring, the solvent system, and the nucleophile, with shifts towards S_N1 or S_NAr-like mechanisms being observed under certain conditions.[3][4][6]
The electronic properties of the substituents on the aromatic ring play a crucial role in determining the rate of hydrolysis. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electrophilicity of the sulfur atom and the stability of the transition state.
Comparative Hydrolysis Rates: The Impact of Substituents
The rate of hydrolysis of substituted benzenesulfonyl chlorides is highly dependent on the nature and position of the substituent on the benzene ring. The following table summarizes the first-order rate constants for the hydrolysis of a series of para- and meta-substituted benzenesulfonyl chlorides in water, providing a clear comparison of their relative reactivities.
| Substituent (X) | Position | Rate Constant (k) x 10⁻⁴ s⁻¹ (at 15°C in H₂O) |
| 4-Methoxy (4-MeO) | para | 23.89[7] |
| 4-Methyl (4-Me) | para | 13.57[7] |
| Hydrogen (H) | - | 11.04[7] |
| 4-Bromo (4-Br) | para | 7.447[7] |
| 3-Nitro (3-NO₂) | meta | 9.373[7] |
| 4-Nitro (4-NO₂) | para | - |
Analysis of Substituent Effects:
-
Electron-Donating Groups (EDGs): As evidenced by the data, electron-donating groups such as methoxy (-OMe) and methyl (-Me) at the para position increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride. This may seem counterintuitive for a nucleophilic attack on an electrophilic center. However, this observation is consistent with a mechanism where bond breaking in the transition state is significant. EDGs can stabilize the developing positive charge on the sulfur atom in a more S_N1-like transition state.
-
Electron-Withdrawing Groups (EWGs): Conversely, the electron-withdrawing bromo (-Br) group at the para position decreases the rate of hydrolysis. EWGs increase the electrophilicity of the sulfur atom, which should favor nucleophilic attack. However, they also destabilize any developing positive charge on the sulfur atom in the transition state. The observed decrease in rate suggests that the stability of the transition state is a dominant factor. The behavior of nitro-substituted compounds can be more complex, with some studies showing curved Hammett plots, indicating a change in the rate-determining step or mechanism.[2][8]
Experimental Protocol for Measuring Hydrolysis Rates
A robust and reproducible experimental protocol is essential for accurately determining the hydrolysis rates of sulfonyl chlorides. The following is a detailed, step-by-step methodology based on established conductimetric and chromatographic techniques.
Method 1: Conductimetric Analysis
This method is particularly well-suited for following the hydrolysis of sulfonyl chlorides as the reaction produces ions, leading to a change in the conductivity of the solution.[7]
Experimental Workflow:
Caption: Workflow for determining hydrolysis rate by conductimetry.
Detailed Steps:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the substituted benzenesulfonyl chloride in a dry, inert solvent such as acetone or dioxane to prevent premature hydrolysis.
-
Temperature Control: Equilibrate a conductivity cell containing a known volume of deionized water to the desired reaction temperature using a constant temperature bath.
-
Initiation of Reaction: Inject a small, precise aliquot of the sulfonyl chloride stock solution into the stirred, thermostatted water in the conductivity cell.
-
Data Acquisition: Record the change in conductivity of the solution over time using a data logger. The reaction is typically followed for at least three half-lives.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The slope of the resulting straight line is equal to -k.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the disappearance of the sulfonyl chloride and the appearance of the corresponding sulfonic acid product.[9][10]
Experimental Workflow:
Caption: Workflow for determining hydrolysis rate by HPLC.
Detailed Steps:
-
Reaction Setup: Initiate the hydrolysis reaction in a thermostatted vessel by adding a known amount of the sulfonyl chloride to a suitable aqueous solvent system.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it with a solvent mixture (e.g., acetonitrile/water) that stops the reaction and is compatible with the HPLC mobile phase.[10]
-
HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable reversed-phase column (e.g., C18) and a UV detector.
-
Data Analysis: Determine the concentration of the remaining sulfonyl chloride at each time point by measuring the corresponding peak area. The first-order rate constant is obtained from the slope of a plot of the natural logarithm of the sulfonyl chloride concentration versus time.
Reaction Mechanism and Transition State
The hydrolysis of benzenesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3][4]
Caption: S_N2 mechanism for the hydrolysis of benzenesulfonyl chloride.
In this concerted mechanism, the water molecule attacks the electrophilic sulfur atom from the side opposite to the chlorine leaving group.[5] This leads to a trigonal bipyramidal transition state where the oxygen of the water molecule and the chlorine atom are in apical positions. The nature of the substituents on the aryl ring can influence the charge distribution and the degree of bond formation and bond breaking in this transition state.[8][11] For instance, electron-withdrawing groups can lead to a "tighter" transition state with more bond formation, while electron-donating groups can favor a "looser" transition state with more bond breaking.[3][4]
Conclusion
The hydrolysis rate of substituted benzenesulfonyl chlorides is a nuanced process governed by the interplay of electronic and steric effects, as well as the reaction conditions. A thorough understanding of these factors, coupled with robust experimental techniques, is crucial for chemists working with these versatile reagents. This guide provides a foundational framework for comparing the reactivity of different benzenesulfonyl chlorides and for designing experiments to accurately measure their hydrolysis rates, ultimately enabling better control over synthetic processes and product quality.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Rogachev, V. O., & Rudakov, E. S. (1998). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (5), 1081-1086. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 27(2), 481. [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
Makarov, V. A., & Yasnikov, A. A. (2000). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 36(4), 543-549. [Link]
-
Wang, Z., & Morris, J. B. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1347-1360. [Link]
-
Ballistreri, F. P., Cantone, A., Maccarone, E., Tomaselli, G. A., & Tripolone, M. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 438-441. [Link]
-
Yamabe, S., Zeng, G., Guan, W., & Sakaki, S. (2014). S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides. Journal of computational chemistry, 35(15), 1140–1148. [Link]
-
Ballistreri, F. P., Cantone, A., Maccarone, E., Tomaselli, G. A., & Tripolone, M. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 438-441. [Link]
-
Asaad, N. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Foley, D. A., Scully, M. J., & Perry, C. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Comparison Guide: Analytical Modalities for Identifying Hydrolysis Byproducts of 2-Chloro-5-propanoylbenzene-1-sulfonyl Chloride
Introduction and Chemical Context
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8) is a highly reactive electrophilic building block frequently utilized in medicinal chemistry to synthesize novel sulfonamides. However, like all aromatic sulfonyl chlorides, it is highly susceptible to nucleophilic attack by water. In aqueous or mixed-aqueous environments, it rapidly hydrolyzes to yield 2-chloro-5-propanoylbenzenesulfonic acid and hydrochloric acid[1].
Understanding and quantifying this hydrolysis byproduct is critical for reaction yield optimization, impurity profiling, and stability testing. Because sulfonic acids are permanently ionized and highly polar, identifying them requires specialized analytical modalities that diverge from standard reversed-phase methodologies[2].
Mechanism of Hydrolysis
The hydrolysis of aromatic sulfonyl chlorides is a two-step exothermic process. It initiates with a nucleophilic attack by water on the electrophilic sulfur atom, forming a relatively unstable pentacoordinate intermediate, followed by the expulsion of the chloride leaving group[3].
Hydrolysis mechanism of 2-chloro-5-propanoylbenzene-1-sulfonyl chloride.
Comparative Analysis of Analytical Modalities
The primary analytical challenge lies in the extreme polarity of the sulfonic acid byproduct. Standard Reversed-Phase Liquid Chromatography (RP-LC) often fails to retain these molecules, causing them to elute at the void volume alongside inorganic salts[2]. To establish a self-validating analytical system, we compare three distinct modalities:
A. HILIC-HRMS (High-Resolution Mass Spectrometry)
The Gold Standard for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar analytes. The highly polar sulfonic acid group (
B. Quantitative NMR (qNMR) Spectroscopy
The Absolute Structural Validator
Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation without relying on chromatographic separation or ionization efficiency[4]. The conversion of the
C. Ion-Pair RP-HPLC-UV
The Cost-Effective Routine Alternative Standard C18 columns can retain sulfonic acids if an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) is added to the mobile phase. The positively charged reagent binds to the negatively charged sulfonate, forming a neutral, lipophilic complex[6]. However, this method is strictly limited to UV detection, as ion-pairing reagents cause severe ion suppression and contamination in MS systems.
Decision workflow for selecting the optimal analytical modality.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must be designed to self-validate. A single analytical signal is a hypothesis; orthogonal validation proves it.
Protocol 1: HILIC-HRMS Analysis
Rationale: Sulfonic acids readily deprotonate. Operating in negative ion mode ensures maximum ionization efficiency, while MS/MS fragmentation confirms the functional group[7].
-
Sample Preparation: Quench the hydrolysis mixture in a high-organic solvent (e.g., 90% Acetonitrile / 10% Water). Causality: HILIC requires a high initial organic concentration to force the polar analyte to partition into the stationary phase's aqueous layer[2].
-
Chromatography: Utilize a ZIC-HILIC column (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 90% B down to 50% B over 10 minutes.
-
-
Mass Spectrometry: Operate in ESI negative mode. Target the exact mass of 2-chloro-5-propanoylbenzenesulfonate (Calculated
for : ). -
Validation (MS/MS): Isolate the parent ion and apply Collision-Induced Dissociation (CID). The self-validating proof of a sulfonic acid is the characteristic neutral loss of
(64 Da) or (80 Da)[2].
Protocol 2: and NMR Structural Validation
Rationale: NMR is highly sensitive to the electronic environment changes caused by the hydrolysis of the sulfonyl chloride[5].
-
Sample Preparation: Lyophilize the aqueous mixture to remove
and . Reconstitute in or . Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0 ppm)[5]. -
Acquisition: Acquire
NMR at 400 MHz (or higher). Use 16-64 scans with a 2-second relaxation delay to ensure complete nuclear relaxation, which is mandatory for accurate quantitative integration[2]. -
Validation (Metabolite Spiking): To definitively confirm the byproduct, spike the NMR tube with an authentic standard of 2-chloro-5-propanoylbenzenesulfonic acid. If the assigned peaks increase in intensity symmetrically without splitting or "roofing" distortions, the structural identity is validated[5].
Data Presentation & Performance Metrics
The following tables summarize the quantitative parameters and diagnostic signatures used to identify the hydrolysis byproduct.
Table 1: Comparative Performance Metrics
| Analytical Modality | Retention/Resolution Mechanism | Sensitivity (LOD) | Structural Confidence | MS Compatibility |
| HILIC-HRMS | Aqueous layer partitioning | High (Exact Mass + MS/MS) | Excellent | |
| qNMR Spectroscopy | Magnetic spin resonance | Absolute (Atomic linkage) | N/A | |
| RP-HPLC-UV (Ion-Pair) | Hydrophobic complexation | Moderate (Retention Time) | Poor (Ion suppression) |
Table 2: Diagnostic Signatures for 2-Chloro-5-propanoylbenzenesulfonic Acid
| Technique | Diagnostic Signal / Feature | Causality / Rationale |
| HRMS (Negative ESI) | Sulfonic acids are strong acids that readily deprotonate; exact mass confirms elemental composition[7]. | |
| MS/MS (CID) | Neutral loss of 64 Da or 80 Da | Fragmentation of the sulfonate moiety confirms the presence of the |
| Upfield shift of aromatic protons | The conversion of |
References
-
[6] SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Available at:[Link]
-
[5] Dona et al., NIH / PMC. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at:[Link]
-
[7] NIH / PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Available at: [Link]
-
[4] Diva-Portal. Selectivity in NMR and LC-MS Metabolomics. Available at: [Link]
-
[1] Gnedin, B G, et al., OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available at: [Link]
-
[3] ResearchGate. Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. Available at: [Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride against other building blocks
Benchmarking 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride: A Comprehensive Guide for Drug Discovery
In modern medicinal chemistry and DNA-encoded library (DEL) synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of downstream diversification. Bifunctional and trifunctional scaffolds allow researchers to rapidly explore chemical space through orthogonal reactions.
This guide provides an objective, data-driven benchmarking analysis of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride against its closest structural analogs. As an application scientist, I have designed this guide to move beyond basic specifications, offering mechanistic insights and self-validating experimental protocols to ensure chemoselectivity and high-yield derivatization.
Structural and Physicochemical Benchmarking
To understand the utility of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8), we must benchmark it against two primary alternatives: 3-Propanoylbenzene-1-sulfonyl chloride (CAS: 1152558-85-4)[1], which lacks the halogen, and 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride (CAS: 3511-47-5)[2], which features a truncated alkyl chain on the ketone.
Table 1: Quantitative & Structural Comparison of Sulfonyl Chloride Building Blocks
| Compound | CAS Number | Reactive Handles | Steric Hindrance at SO₂Cl | Est. LogP Contribution | Primary Strategic Advantage |
| 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride | 1152589-92-8 | SO₂Cl, Ketone, Aryl-Cl | High (ortho-Cl) | +2.1 | Trifunctional; allows late-stage cross-coupling; optimal lipophilicity. |
| 3-Propanoylbenzene-1-sulfonyl chloride | 1152558-85-4 | SO₂Cl, Ketone | Low | +1.5 | Faster sulfonylation kinetics due to lack of steric shielding. |
| 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride | 3511-47-5 | SO₂Cl, Ketone, Aryl-Cl | High (ortho-Cl) | +1.7 | Less steric bulk at the ketone, favoring condensation with bulky amines. |
Mechanistic Causality in Scaffold Selection
-
The Ortho-Chloro Effect: The presence of the chlorine atom ortho to the sulfonyl chloride in 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride induces significant steric shielding. While this slightly reduces the initial rate of sulfonamide formation compared to the 3-propanoyl analog, it provides a critical conformational lock in the final drug molecule, often enhancing target binding affinity. Furthermore, the aryl chloride acts as a latent handle for late-stage palladium-catalyzed cross-coupling.
-
Lipophilicity Tuning (Propanoyl vs. Acetyl): The extension from an acetyl to a propanoyl group adds a single methylene unit. This subtle modification increases the scaffold's lipophilicity (LogP), which is frequently utilized to optimize cell membrane permeability and oral bioavailability during lead optimization.
Visualizing the Synthetic Logic
The true power of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride lies in its capacity for divergent, orthogonal synthesis. The workflow below illustrates the sequential functionalization of this trifunctional scaffold.
Caption: Divergent synthetic workflow leveraging the trifunctional nature of the building block.
When executing Step 1, chemoselectivity is paramount. The sulfonyl chloride must react with the incoming amine without the ketone undergoing premature condensation (imine formation). This is governed by strict kinetic control.
Caption: Mechanistic logic tree for chemoselective sulfonylation versus competitive imine formation.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in checks to confirm causality and reaction success.
Protocol 1: Chemoselective Sulfonamide Synthesis
This protocol utilizes kinetic control to selectively react the sulfonyl chloride while preserving the propanoyl ketone[3][4].
Reagents:
-
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Anhydrous Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with inert gas (N₂ or Ar). Dissolve the amine and pyridine in anhydrous DCM.
-
Causality: Pyridine is chosen over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate while effectively neutralizing the generated HCl[4].
-
-
Temperature Control: Cool the solution to precisely 0 °C using an ice-water bath.
-
Causality: Maintaining 0 °C is critical. At room temperature, primary amines can begin to condense with the propanoyl group. The low temperature kinetically favors the highly electrophilic sulfonyl chloride.
-
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise over 15 minutes. Stir for 2 hours at 0 °C.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Elute with 30% EtOAc/Hexanes.
-
Check 1: The product spot should appear at a lower Rf than the starting material under UV light.
-
Check 2: Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat. The product spot must turn bright yellow/orange, proving the ketone moiety survived the reaction intact.
-
-
Workup: Quench the reaction with 1M aqueous HCl. Extract with DCM.
-
Causality: The acidic wash protonates and removes unreacted amine and pyridine into the aqueous layer, leaving the neutral sulfonamide in the organic phase, self-purifying the crude mixture.
-
Protocol 2: Downstream Reductive Amination of the Propanoyl Group
Once the sulfonamide is secured, the ketone can be derivatized.
Reagents:
-
Sulfonamide intermediate from Protocol 1 (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (0.1 equiv)
Step-by-Step Methodology:
-
Imine Formation: Combine the sulfonamide intermediate, secondary amine, and acetic acid in DCE at room temperature. Stir for 1 hour.
-
Causality: The mild acid catalyzes the formation of the iminium ion intermediate without degrading the sulfonamide linkage.
-
-
Reduction: Add NaBH(OAc)₃ in a single portion. Stir for 12 hours at room temperature.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It will only reduce the newly formed iminium ion, leaving unreacted ketone untouched, preventing the formation of unwanted alcohol byproducts.
-
-
Self-Validation (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM. Analyze the crude via LC-MS to confirm the mass shift corresponding to the loss of oxygen and addition of the amine, validating the successful functionalization of the second handle.
Conclusion
When benchmarked against its analogs, 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride emerges as a superior trifunctional building block for complex drug discovery. While the ortho-chloro group introduces steric hindrance that requires careful kinetic control during sulfonylation, it ultimately provides a critical vector for late-stage diversification and favorable conformational rigidity. By adhering to the self-validating protocols outlined above, researchers can fully exploit this scaffold's chemoselectivity to rapidly generate high-value chemical libraries.
References
- 2-chloro-5-propanoylbenzene-1-sulfonyl chloride | 1152589-92-8, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYpZy7pLB6UFwUNgI5i4Axydz_ImmJWDLdiuExTOcxUmflncbmIk6pyMBjsTLSRczoKU0j0Fzw2B_8lGRC30t2UqECO45F8ciH9oQ7_2nq5uZr7JGFl4sEeR2hTcAuehjm0LhJg9jqZncz3TUEvkyvrwx5Q8Md5RntDXM7J_EEFPnJ7UWbQQ==]
- 1152558-85-4|3-Propanoylbenzene-1-sulfonyl chloride|BLD Pharm, bldpharm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHewjHoSbDBqoy_BTjdJshTG5K0er7S_laepZqHiBiuNNsJtqXIgY35itjulv8hWKePNCkA7TuZ_pgL469CTlvFeoERKVflhsrDpuzzsM0Mr9ydh1eYUcDCrIyDFYgDgF9NiqA6GRMJcijGtLUb]
- 1803595-69-8|2-Chloro-5-propylbenzene-1-sulfonyl chloride|BLD ..., bldpharm.com,[https://vertexaisearch.cloud.google.
- SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS, theseus.fi,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxdQ0hN-LqUDkf-p21CiiWTdEEDEncWNe6vI8AqLUzaLzFoWssw8A5atMe4rvcc6xalMFRjIuBAxrSeBGOhX5chhpKm-3_gke8KtiALaqVocgryplkZM09-7t0CSBKRbeM3HjNxjzLtqD3dkgGFa7PxxY_rY8UqaSv5oSlCvSOHUOI3yu00nkKwsBlU4u_w==]
- {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid | 93129-41-0 | Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5V-bOWflOwElA9zm5R9ujkzB4H5ZHPNC2VGUdl8eCIPOcOOWfhk9wu8GtosYILLSMpc_yu_ELdLgWMNrx0p8FlFXNxG3Andmp1llXyLYIKc8o1gYZmAqCLKIq5C3TNRnQ-DAZ]
Sources
Safety Operating Guide
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride proper disposal procedures
As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals on the safe handling of highly reactive electrophiles. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS: 1152589-92-8)[1] is a highly versatile building block used extensively in medicinal chemistry for the synthesis of targeted sulfonamides. However, its reactivity profile demands rigorous, mechanistically grounded disposal protocols to prevent thermal runaways, toxic gas evolution, and laboratory accidents.
This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of this specific sulfonyl chloride and its reaction waste streams, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
Physicochemical Profile & Hazard Categorization
Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the substance. 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a moisture-sensitive, highly electrophilic compound[1].
Table 1: Physicochemical & Hazard Properties
| Parameter | Specification / Detail |
| Chemical Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride |
| CAS Number | 1152589-92-8[1] |
| Molecular Formula | C9H8Cl2O3S |
| Primary Hazards | Corrosive (Causes severe burns), Water-Reactive, Lachrymator. |
| Reactivity Profile | Undergoes rapid, exothermic hydrolysis in the presence of water or atmospheric moisture, releasing corrosive Hydrochloric Acid (HCl) and Sulfur Dioxide (SO2) gases[2]. |
Mechanistic Basis for Safe Disposal
In laboratory settings, the standard and safest method for disposing of reactive sulfonyl chlorides is controlled hydrolysis to their corresponding, stable sulfonic acid salts[3].
The Chemical Reality: Directly adding water to 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a dangerous operational error. The nucleophilic acyl substitution reaction between the sulfonyl chloride and water is highly exothermic. Without a buffer, this causes a thermal runaway that rapidly boils the water, aerosolizing the chemical and violently releasing HCl gas[2].
The Solution (Causality in Experimental Design): To safely neutralize this compound, we must control both the thermodynamics and the kinetics of the hydrolysis:
-
Thermodynamic Control: We utilize an ice-cold, dilute basic solution (e.g., 1M NaOH or saturated NaHCO3) to absorb the heat of reaction and immediately neutralize the generated HCl[4].
-
Kinetic Control (Avoiding the "Crust Effect"): Sulfonyl chlorides are highly hydrophobic. If dropped directly into an aqueous base, they form a protective, insoluble crust of sodium sulfonate around a core of unreacted starting material. This clumping can rupture later, causing a delayed, violent exotherm. By first dissolving the waste in an inert, water-miscible solvent, we ensure a homogeneous, controlled reaction rate.
Step-by-Step Quenching and Disposal Methodology
This protocol is designed as a self-validating system : each step contains built-in checks to ensure the chemical transformation is proceeding safely and completely.
Step 1: Preparation and PPE
-
Conduct all operations inside a certified, fully functioning chemical fume hood[4].
-
Don appropriate PPE: flame-resistant lab coat, heavy-duty nitrile or neoprene gloves, and splash-proof safety goggles.
-
Prepare a large ice-water bath (0–5 °C) to house the quenching vessel[2].
Step 2: Reagent Preparation (The "Anti-Clumping" Strategy)
-
Waste Assessment: Estimate the volume/mass of the 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride waste.
-
Dissolution: Dissolve the neat sulfonyl chloride waste in 3 to 5 volumes of an inert, water-miscible solvent such as Tetrahydrofuran (THF) or Acetone. Causality: As established, this prevents hydrophobic clumping and allows for a smooth, single-phase reaction interface.
Step 3: The Quenching Operation
-
Prepare a quenching solution of 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate (NaHCO3) in a wide-mouth Erlenmeyer flask. Use at least 5 to 10 molar equivalents of base relative to the sulfonyl chloride[4].
-
Expert Choice: While NaHCO3 is a milder base, its reaction with the generated HCl produces copious amounts of CO2 gas, risking a violent effervescence and overflow[2]. 1M NaOH prevents gas evolution but requires strict temperature control due to a higher heat of neutralization. For larger scales, 1M NaOH is operationally safer if added slowly.
-
-
Submerge the quenching flask in the ice bath and initiate vigorous magnetic stirring.
-
Using an addition funnel, add the THF/sulfonyl chloride solution dropwise into the cold, stirred basic solution[4]. Monitor the internal temperature, ensuring it does not exceed 10 °C.
Step 4: Self-Validation and Verification
-
After the addition is complete, maintain stirring in the ice bath for 30 to 60 minutes[4].
-
Self-Validating Check: The quench is deemed complete and safe for disposal only when three conditions are met:
-
The internal temperature stabilizes and drops back to the bath temperature.
-
Gas evolution (if using bicarbonate) completely ceases[2].
-
The aqueous layer maintains a stable pH > 7 (verify with pH indicator paper)[4]. If the solution turns acidic, the quench is incomplete; add additional base until a stable alkaline pH is achieved.
-
Operational Workflow Visualization
Figure 1: Controlled basic quenching workflow for reactive sulfonyl chlorides.
Waste Stream Segregation
Once the self-validation checks confirm the sulfonyl chloride is fully hydrolyzed to the sodium sulfonate salt, the waste must be segregated according to standard Environmental Health and Safety (EHS) guidelines[3].
Table 2: Waste Segregation & Compatibility
| Waste Component | EHS Disposal Category | Compatibility Warnings & Notes |
| Neutralized Aqueous/THF Mixture | Mixed Aqueous/Organic Basic Waste | Do not mix with acidic waste. Mixing with acids can precipitate the sulfonic acid or trigger residual reactions. |
| Solid Waste (Contaminated PPE, Kimwipes) | Solid Hazardous Waste | Must be fully quenched before disposal. Never use combustible materials (like paper towels) to wipe up unquenched sulfonyl chloride spills[4]. |
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press (2011). Available at:[Link]
Sources
Personal Protective Equipment & Handling Guide: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Emergency Safety Profile (Read Before Handling)
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride is a high-hazard electrophile. It combines the corrosivity of an acid chloride with the lachrymatory potential of aromatic sulfonyl derivatives.
-
Critical Hazard: Water Reactive & Corrosive. Contact with moisture (air/skin/mucosa) rapidly hydrolyzes the sulfonyl chloride moiety, releasing Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, deep-tissue chemical burns.
-
Inhalation Risk: High. The hydrolysis products (HCl mist) are severe respiratory irritants.
-
Sensitization: Potential skin sensitizer.
Scientist-to-Scientist Note: Do not treat this merely as "another acid chloride." The combination of the electron-withdrawing chlorine and the propionyl group on the benzene ring increases the electrophilicity of the sulfonyl center, making it highly reactive toward nucleophiles (including water in your lungs).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the operation's risk profile. Standard nitrile gloves are often insufficient for prolonged contact with halogenated aromatic solutions.
PPE Selection Table
| Component | Routine Handling (Weighing, <1g reactions) | High Hazard / Scale-Up (>5g, Syringe transfer, Quenching) | Rationale & Technical Insight |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer). Change immediately upon splash.[1] | Silver Shield / Laminate liners under Nitrile outer gloves. | Sulfonyl chlorides can permeate nitrile. Laminate films provide broad chemical resistance against the aromatic solvent carrier and the corrosive agent. |
| Eye/Face | Chemical Splash Goggles (Indirect vented). | Face Shield (8-inch) + Splash Goggles. | Safety glasses are unacceptable . Hydrolysis releases HCl gas which can bypass glasses. A face shield protects against exothermic splashes during quenching. |
| Body | Chemical-resistant Lab Coat (buttoned to neck). | Tyvek® or chemically impervious apron/sleeves. | Cotton absorbs corrosive liquids, holding them against the skin. Impervious layers prevent this "poultice effect." |
| Respiratory | Fume Hood (Sash at working height). | Fume Hood. If outside hood (spill): Full-face respirator with Acid Gas/Organic Vapor cartridges. | Engineering controls are primary. Respirators are for emergency egress or spill cleanup only. |
Operational Handling Protocol
A. Preparation (The "Dry" Chain)[3]
-
Glassware: Oven-dried (>120°C) for at least 2 hours. Assemble hot under a stream of Nitrogen or Argon.
-
Atmosphere: All transfers must occur under an inert atmosphere. Moisture in the air will degrade the reagent, lowering yield and generating HCl fumes.[2]
B. Weighing & Transfer
-
Solid State: If the material is solid, weigh in a closed vessel or a glovebox if available. If weighing on an open balance, work quickly and keep the receiving vessel purged with inert gas.
-
Liquid/Melt: If handling as a melt or solution, use a glass syringe with a locking Luer tip.
-
Warning: Avoid plastic syringes if possible; the aggressive nature of the chemical can swell rubber plungers, leading to seizing and potential splashes.
-
C. Reaction Setup
-
Dissolve the reagent in an anhydrous solvent (e.g., DCM, THF) before adding it to the reaction mixture. This dilutes the exotherm.
-
Addition Order: Add the sulfonyl chloride solution slowly to the nucleophile/base mixture at low temperature (0°C to -10°C).
-
Venting: Ensure the reaction vessel is vented through an oil bubbler to prevent pressure buildup from HCl generation (if a scavenger base is not used instantly).
Quenching & Neutralization Logic
NEVER add water directly to the neat chemical. The hydrolysis is violent.
Quenching Workflow Diagram
The following logic ensures the heat of hydrolysis is dissipated safely.
Protocol Steps:
-
Prepare Receiver: In a large beaker, prepare a stirred solution of Saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ).-
Note:
is gentler but produces foam. Ensure the beaker is <50% full.
-
-
Cool: Chill the quench solution to 0°C.
-
Transfer: Cannulate or dropwise add the reaction mixture into the quench solution.
-
Why? This ensures the corrosive reagent is always the limiting reagent, preventing a runaway acid spike.
-
Spill Response & Decontamination[4][5][6][7][8]
Do not use water on a neat spill.[3] It will generate an expanding cloud of acid mist.
Spill Decision Tree
-
Isolate: Close the fume hood sash. Alert nearby personnel.
-
Absorb: Cover the spill with dry Vermiculite, sand, or a specialized acid-neutralizing absorbent (e.g., Amphomag).
-
Collect: Scoop the absorbed material into a wide-mouth jar. Do not seal tightly immediately (allow off-gassing).
-
Decontaminate: Once the bulk is removed, wipe the surface with a paper towel soaked in dilute sodium bicarbonate solution to neutralize traces.
References
-
University of Pennsylvania (EHRS). (2023). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
